molecular formula C32H41ClN2O3 B15623523 N-Methyl-N'-(hydroxy-PEG2)-Cy5

N-Methyl-N'-(hydroxy-PEG2)-Cy5

Cat. No.: B15623523
M. Wt: 537.1 g/mol
InChI Key: NEMABWCDKYHROP-UHFFFAOYSA-M
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Description

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a useful research compound. Its molecular formula is C32H41ClN2O3 and its molecular weight is 537.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H41ClN2O3

Molecular Weight

537.1 g/mol

IUPAC Name

2-[2-[2-[3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride

InChI

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1

InChI Key

NEMABWCDKYHROP-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye and versatile linker, N-Methyl-N'-(hydroxy-PEG2)-Cy5. Below, we delve into its chemical structure, core properties, and key applications, offering detailed experimental protocols and workflow visualizations to support its effective implementation in research and development.

Core Concepts: Structure and Properties

This compound is a specialized chemical compound that integrates a Cy5 fluorophore with a polyethylene (B3416737) glycol (PEG) linker. The Cy5 core is a member of the cyanine (B1664457) dye family, renowned for its bright fluorescence in the far-red spectrum, a region often favored in biological imaging due to reduced autofluorescence from endogenous molecules.[1][2] The N-Methyl modification and the short, hydrophilic diethylene glycol (PEG2) linker, terminating in a hydroxyl group, enhance the molecule's solubility in aqueous media and provide a reactive site for further conjugation.[3][4] These features make it a valuable tool for labeling biomolecules and as a component in more complex molecular constructs like PROTACs (PROteolysis TArgeting Chimeras).[5][6]

The fundamental chemical and physical properties of this compound are summarized below:

PropertyValueReference
CAS Number 2107273-22-1[7]
Molecular Formula C32H41ClN2O3[7]
Molecular Weight 537.13 g/mol [7][8]
Spectroscopic Profile

The performance of a fluorescent dye is critically defined by its spectroscopic characteristics. The table below outlines the key spectral properties of this compound.

Spectroscopic PropertyValueReference
Excitation Maximum (λex) 649 nm[3]
Emission Maximum (λem) 667 nm[3]
Molar Extinction Coefficient (ε) ~107,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[2]

Note: The molar extinction coefficient and quantum yield are based on data for structurally similar PEGylated Cy5 dyes and provide a close approximation. For precise applications, independent characterization is recommended.[2]

Key Applications and Experimental Workflows

This compound is a versatile molecule with primary applications in fluorescent labeling of biomolecules and as a linker in the synthesis of PROTACs.

Fluorescent Labeling for Cellular Imaging and Flow Cytometry

The terminal hydroxyl group of this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, to enable covalent labeling of primary amines on proteins and other biomolecules.[2] Once conjugated, the bright and stable fluorescence of the Cy5 core allows for sensitive detection in techniques such as immunofluorescence microscopy and flow cytometry.[1]

The following diagram illustrates the general workflow from activating the dye to staining cells for analysis.

G A This compound B Activation of Hydroxyl Group (e.g., conversion to NHS ester) A->B D Conjugation Reaction (Antibody + Activated Dye) B->D C Primary Antibody C->D E Purification of Labeled Antibody D->E G Immunostaining (Incubation with Labeled Antibody) E->G F Cell Preparation (Fixation & Permeabilization) F->G H Washing Steps G->H I Analysis (Microscopy or Flow Cytometry) H->I

Caption: Workflow for antibody conjugation and immunofluorescence.

PROTAC Synthesis

A significant application of this compound is in the field of targeted protein degradation through its use as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9] The PEG linker in this compound provides the necessary spacing and solubility for the resulting PROTAC molecule.[3]

The diagram below outlines the catalytic cycle of a PROTAC molecule.

G PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle->Ternary Re-binding

Caption: The catalytic cycle of a PROTAC molecule.

Detailed Experimental Protocols

Protocol 1: General Immunofluorescence Staining of Adherent Cells

This protocol outlines the key steps for staining cultured adherent cells using an antibody conjugated with a Cy5 dye.

Materials:

  • Adherent cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Permeabilization Buffer)

  • Primary antibody conjugated to Cy5 (or a primary antibody followed by a Cy5-conjugated secondary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Aspirate the culture medium and gently wash the cells three times with PBS.

    • Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.

    • Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization:

    • (Optional, for intracellular targets) Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.[11]

  • Blocking:

    • Incubate the cells with Blocking Buffer for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[11]

  • Antibody Incubation:

    • Dilute the Cy5-conjugated primary antibody to its optimal concentration in the Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[10][11]

  • Washing:

    • Aspirate the antibody solution and wash the cells three times with Permeabilization Buffer (or PBS if not permeabilized) for 5 minutes each. Protect from light during washes.

  • Counterstaining and Mounting:

    • (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Allow the mounting medium to cure.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and the chosen counterstain.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol details the procedure for staining cell suspensions for surface markers using a Cy5-conjugated antibody for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

  • Fc receptor blocking solution (optional)

  • Cy5-conjugated primary antibody

  • Viability dye (optional)

  • 12x75mm polystyrene tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Determine the cell count and assess viability.

    • Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1x10^7 cells/mL.[12]

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[7]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1x10^6 cells) into each tube.

    • Add the predetermined optimal amount of the Cy5-conjugated primary antibody to the respective tubes.

    • Vortex gently and incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step once more.[12]

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

    • Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.

References

An In-depth Technical Guide to the Synthesis and Purity of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a hydrophilic, far-red fluorescent cyanine (B1664457) dye. This molecule is of significant interest in bioconjugation and targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), due to its polyethylene (B3416737) glycol (PEG) linker, which enhances solubility and provides a reactive hydroxyl group for further functionalization.[1][2][3]

Core Concepts and Synthesis Strategy

This compound is an asymmetric pentamethine cyanine dye. The synthesis of such dyes is a well-established, yet nuanced, process that typically involves the stepwise condensation of two distinct heterocyclic precursors with a five-carbon bridging unit.[4][5][6] A modular approach is often employed to introduce sensitive functional groups, like the hydroxy-PEG linker, late in the synthesis to prevent their degradation under the often harsh conditions required for the initial condensation steps.[5][7]

The general synthetic pathway can be broken down into three primary stages:

  • Formation of Quaternized Heterocyclic Precursors: Two different indolenine bases are N-alkylated to form the reactive indoleninium salts.

  • Hemicyanine Formation: One of the indoleninium salts is reacted with a pentamethine source, such as glutaconaldehyde (B1235477) dianil hydrochloride, to form a hemicyanine intermediate.

  • Final Condensation: The hemicyanine is then condensed with the second indoleninium salt to yield the final asymmetric Cy5 dye.

Below is a logical workflow diagram illustrating this synthetic strategy.

Synthesis_Workflow Figure 1. General Synthesis Workflow for this compound cluster_precursors Precursor Synthesis cluster_core_synthesis Asymmetric Dye Formation Indolenine_A 2,3,3-Trimethylindolenine Quat_A 1,2,3,3-Tetramethyl-3H-indolium iodide Indolenine_A->Quat_A N-Methylation Indolenine_B 2,3,3-Trimethylindolenine Quat_B 1-(2-(2-Hydroxyethoxy)ethyl)-2,3,3-trimethyl-3H-indolium bromide Indolenine_B->Quat_B N-PEGylation Alkylating_Agent_A Methyl Iodide Alkylating_Agent_A->Quat_A Alkylating_Agent_B 2-(2-Bromoethoxy)ethanol (or similar PEG2-halide) Alkylating_Agent_B->Quat_B Hemicyanine Hemicyanine Intermediate Quat_A->Hemicyanine Condensation 1 (e.g., Acetic Anhydride/Pyridine) Quat_A->Hemicyanine Final_Dye This compound Quat_B->Final_Dye Quat_B->Final_Dye Bridge Glutaconaldehyde Dianil Hydrochloride Bridge->Hemicyanine Hemicyanine->Final_Dye Condensation 2 (e.g., Acetic Anhydride/Pyridine) Purification_Workflow Figure 2. Purification and Analysis Workflow Start Crude Reaction Mixture Evaporation Solvent Evaporation (under reduced pressure) Start->Evaporation Precipitation Precipitation & Wash (e.g., with diethyl ether) Evaporation->Precipitation Prep_HPLC Preparative RP-HPLC Precipitation->Prep_HPLC Dissolve in mobile phase Fraction_Collection Fraction Collection (Monitor at ~650 nm) Prep_HPLC->Fraction_Collection Analysis Purity & Identity Check (Analytical HPLC, LC-MS) Fraction_Collection->Analysis Pool fractions Lyophilization Lyophilization of Pure Fractions Analysis->Lyophilization If pure Final_Product Pure this compound Lyophilization->Final_Product

References

The Photophysical Profile of N-Methyl-N'-(hydroxy-PEG2)-Cy5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye N-Methyl-N'-(hydroxy-PEG2)-Cy5. As a derivative of the widely-used cyanine (B1664457) dye Cy5, this molecule is functionalized with a methyl group and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. These modifications enhance its utility in bioconjugation and drug development applications by improving aqueous solubility and providing a reactive site for further chemical modification.[1][2] This guide is intended to provide researchers with the essential data and methodologies to effectively utilize this probe in their work.

Core Photophysical Properties

The photophysical characteristics of this compound are largely governed by the Cy5 core, which is known for its bright fluorescence in the far-red region of the electromagnetic spectrum. This spectral region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components.[3] The addition of the PEG linker can subtly influence these properties, primarily by affecting the dye's immediate microenvironment and solubility.

The following tables summarize the available quantitative data for this compound and related Cy5 derivatives. It is important to note that some of the photophysical parameters for this specific molecule have not been explicitly published and are therefore presented as approximations based on structurally similar compounds or the parent Cy5 dye. For applications requiring high precision, it is recommended that these parameters be experimentally determined under the specific conditions of use.

Table 1: Spectral Characteristics of this compound

ParameterValueNotes
Excitation Maximum (λex) ~649 - 650 nm[2][4]Consistent across multiple sources.
Emission Maximum (λem) ~667 nm[2][5]Some sources indicate a range up to 691 nm, which may reflect solvent-dependent effects.[4]
Recommended Laser Line 633 nm or 647 nm[6]Standard laser lines for exciting Cy5 and its derivatives.
Solubility Water, DMSO, DMF, DCM[4]The PEG linker enhances solubility in aqueous media.

Table 2: Fluorescence Efficiency and Brightness

ParameterValueNotes
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M-1cm-1This is an estimated range. A value of ~107,000 M-1cm-1 is reported for the closely related N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, and ~170,000 M-1cm-1 for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[3][6] The parent Cy5 dye has a significantly higher ε of ~250,000 M-1cm-1.[6]
Fluorescence Quantum Yield (ΦF) Not explicitly reported. Estimated ~0.07 - 0.2A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07, while the parent Cy5 dye is typically around 0.2.[3][7]
Fluorescence Lifetime (τF) Not explicitly reported. Estimated ~1.0 nsThe fluorescence lifetime of the parent Cy5 dye is approximately 1.0 ns. This can increase upon conjugation to biomolecules.

Experimental Protocols

Accurate characterization of fluorescent probes is critical for reproducible and quantitative results. The following are detailed protocols for determining the key photophysical properties of this compound.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol describes how to measure the absorbance spectrum to find the absorption maximum (λabs) and calculate the molar extinction coefficient (ε).

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pipettes and volumetric flasks

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent like DMSO. The concentration should be accurately known.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen such that the absorbance at the expected maximum is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[6]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 400 nm to 800 nm.[6]

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions and record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[6]

  • Sample Measurement: Measure the absorbance spectrum for each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Plot a graph of absorbance at λabs versus the molar concentration of the dye for the series of dilutions.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε). 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (1 cm).

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol outlines the measurement of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield (ΦF) using the relative method.

Materials and Equipment:

  • This compound solution

  • A quantum yield standard with a known ΦF (e.g., Cresyl Violet in methanol, ΦF ≈ 0.54)

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Sample and Standard Preparation: Prepare dilute solutions of both the sample and the quantum yield standard in the same solvent. The concentrations should be adjusted so that their absorbances at the excitation wavelength are identical and low (< 0.1) to prevent inner filter effects.[7]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorption maximum of the dye (~649 nm).

    • Scan the emission wavelengths from approximately 660 nm to 800 nm.[3]

    • Record the fluorescence emission spectrum for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:

      • ΦF is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent. (Since the same solvent is used and absorbances are matched, the equation simplifies to ΦF(sample) = ΦF(standard) * (Isample / Istandard)).

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

G General Workflow for Photophysical Characterization cluster_abs Absorbance & Molar Extinction cluster_fluo Fluorescence & Quantum Yield prep_abs Prepare Dilution Series measure_abs Measure Absorbance Spectra prep_abs->measure_abs plot_abs Plot Absorbance vs. Concentration measure_abs->plot_abs calc_eps Calculate Molar Extinction (ε) plot_abs->calc_eps prep_fluo Prepare Sample & Standard (Abs < 0.1) measure_fluo Measure Emission Spectra prep_fluo->measure_fluo integrate_fluo Integrate Emission Intensity measure_fluo->integrate_fluo calc_qy Calculate Quantum Yield (ΦF) integrate_fluo->calc_qy G Application Workflow: PROTAC Synthesis start This compound func Functionalize -OHgroup (e.g., to NHS ester) start->func Activation conj1 Conjugate to E3 Ligase Ligand func->conj1 conj2 Conjugate to Target Protein Ligand conj1->conj2 protac Fluorescent PROTAC Molecule conj2->protac purify Purification & Characterization protac->purify end Cell-based Assays for Target Protein Degradation purify->end Validated PROTAC

References

A Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) 5 (Cy5) dye. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize this fluorescent probe in their work. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the Cy5 core, a widely used fluorophore in the far-red region of the spectrum, and reduces non-specific binding in biological applications.

Core Spectroscopic Data

The photophysical properties of this compound are primarily determined by its Cy5 core. The far-red excitation and emission profiles of Cy5 dyes are particularly advantageous for biological imaging, as they minimize autofluorescence from endogenous molecules.[1] It is important to note that spectroscopic values can vary slightly between suppliers and under different experimental conditions. The data presented below is a compilation from various sources for this compound and closely related PEGylated Cy5 analogues.

Spectroscopic PropertyValue
Excitation Maximum (λex) 649 nm[2][3]
Emission Maximum (λem) 667 nm[2][3]
Molar Extinction Coefficient (ε) ~232,000 M⁻¹cm⁻¹[3]
Recommended Laser Line 633 nm or 647 nm[4]
Solubility DMSO, DMF, DCM[3]

Note: The molar extinction coefficient is for a structurally similar N-methyl-N'-(Azido-PEG2-C5)-Cy5 and serves as a close approximation. For precise applications, it is recommended to perform an independent spectral characterization.

Experimental Protocols

Accurate and reproducible data generation relies on meticulous experimental execution. The following are generalized protocols for determining the spectroscopic properties of this compound and for a common application in protein labeling. These should be adapted to specific instrumentation and experimental contexts.

Determining Absorbance and Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. The concentration should be accurately known.

  • Working Solution Preparation:

    • For absorbance , prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.[4]

    • For fluorescence , further dilute the stock solution in the final buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[5]

  • Spectrophotometer/Spectrofluorometer Setup: Power on the instrument and allow the lamp to warm up according to the manufacturer's instructions.

  • Absorbance Spectrum Measurement:

    • Set the spectrophotometer to scan a wavelength range of 400 nm to 800 nm.[4]

    • Use a cuvette filled with the same solvent as the working solution to record a baseline (blank).

    • Replace the blank with the sample cuvette and acquire the absorbance spectrum. The peak of this spectrum is the absorbance maximum (λmax).[4]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the determined absorbance maximum (e.g., 649 nm).[5]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[5]

    • The peak of the resulting spectrum is the emission maximum (λem).[5]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined emission maximum (e.g., 667 nm).[5]

    • Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.[5]

    • The peak of this spectrum should correspond to the absorbance maximum.

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G Diagram 1: Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement stock Prepare Concentrated Stock Solution (DMSO) work_abs Prepare Working Solution for Absorbance (e.g., PBS) stock->work_abs work_fluor Prepare Working Solution for Fluorescence (e.g., PBS, nM range) stock->work_fluor setup_spec Setup Spectrophotometer (400-800 nm) work_abs->setup_spec setup_fluor Setup Spectrofluorometer work_fluor->setup_fluor blank_abs Record Baseline (Blank) setup_spec->blank_abs measure_abs Measure Absorbance Spectrum blank_abs->measure_abs identify_max_abs Identify λmax measure_abs->identify_max_abs measure_em Measure Emission Spectrum (Excite at λmax) identify_max_abs->measure_em setup_fluor->measure_em measure_ex Measure Excitation Spectrum (Detect at λem) setup_fluor->measure_ex identify_max_em Identify λem measure_em->identify_max_em identify_max_em->measure_ex G Diagram 2: Protein Labeling Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Add Dye to Protein (Molar Ratio 5:1 to 20:1) prep_protein->mix prep_dye Prepare Fresh Dye Solution (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate 1 hr at RT, Protected from Light mix->incubate purify_column Apply to Gel Filtration Column (e.g., Sephadex G-25) incubate->purify_column collect Collect First Colored Band (Labeled Protein) purify_column->collect

References

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye increasingly utilized in biological research and drug development. This document details the physicochemical properties that influence its application, provides structured data for practical use, and outlines detailed experimental protocols for its characterization.

Core Compound Characteristics

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring a methyl group and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. The Cy5 core provides the molecule's characteristic far-red fluorescence, which is advantageous for biological applications due to reduced autofluorescence from endogenous molecules. The inclusion of the hydrophilic PEG2 linker is a key structural modification designed to enhance aqueous solubility and biocompatibility, mitigating the aggregation issues often observed with cyanine dyes.[1][2] The terminal hydroxyl group offers a potential site for further chemical modification.[2]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. The presence of the PEG linker significantly enhances its solubility in aqueous buffers compared to non-PEGylated Cy5.[2][3] This improved aqueous solubility is beneficial for biological applications, as it can prevent the formation of non-fluorescent aggregates.[2] The compound also retains solubility in common organic solvents.

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on data from structurally similar compounds and general characteristics of PEGylated cyanine dyes. Researchers should consider these as estimates and are encouraged to determine solubility under their specific experimental conditions.

Solvent/Buffer SystemExpected SolubilityNotes
Deionized WaterModerateThe PEG linker enhances aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4GoodGenerally soluble in common biological buffers.
Dimethyl Sulfoxide (DMSO)HighReadily soluble. Often used for preparing stock solutions.[4]
Dimethylformamide (DMF)HighReadily soluble. Alternative for stock solution preparation.[2]
Dichloromethane (DCM)SolubleMentioned as a solvent for a similar PEGylated Cy5 dye.[5]
EthanolModerate to LowGenerally less soluble than in DMSO or DMF.

Stability Profile

The stability of this compound is crucial for ensuring the reproducibility and reliability of experimental results. The core stability is largely dictated by the Cy5 chromophore. Key aspects of its stability include photostability, pH stability, and thermal stability.

Photostability: Cyanine dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to high-intensity light.[6] This process is irreversible and results from light-induced chemical damage to the fluorophore, often mediated by reactive oxygen species.[6] While specific photostability data for this exact molecule is limited, the fundamental susceptibility of the Cy5 core remains. The use of antifade reagents is recommended for imaging applications.[6]

pH and Chemical Stability: Cyanine dyes are generally regarded as having good chemical stability.[7] They are reported to be stable for extended periods when stored as a solid under argon or dissolved in anhydrous DMF.[8] The fluorescence of Cy5 is relatively stable across a broad pH range.

ConditionExpected StabilityNotes
Storage (Solid) HighRecommended to store at -20°C, protected from light and moisture.[5]
Storage (in DMSO/DMF) GoodSolutions in anhydrous solvents are stable for months at -20°C.[8]
Aqueous Buffers (pH 6-8) ModerateStability is generally good for the duration of typical experiments. Long-term storage in aqueous solution is not recommended.
Extreme pH (<4 or >9) Low to ModerateExtreme pH values may lead to hydrolysis or degradation of the dye.
Elevated Temperature ModeratePEGylation can influence the thermal stability of conjugated biomolecules.[9] The dye itself has moderate thermal stability.
Light Exposure Low to ModerateSusceptible to photobleaching, especially with high-intensity illumination.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method to estimate the solubility of this compound in an aqueous buffer.

Workflow for Solubility Determination

prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Shake/vortex separate Separate solid from supernatant equilibrate->separate Centrifuge/filter measure Measure absorbance of supernatant separate->measure Dilute if necessary calculate Calculate concentration measure->calculate Use Beer-Lambert Law

Caption: Workflow for determining aqueous solubility.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer and shaker

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Tightly cap the tube and vortex vigorously for 2 minutes.

  • Place the tube on a shaker and equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure the solution is saturated.

  • After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant in the same buffer.

  • Measure the absorbance of each dilution at the absorbance maximum of the dye (approximately 649 nm).

  • Using the Beer-Lambert law (A = εbc) and the molar extinction coefficient of a similar PEGylated Cy5 dye (e.g., ~107,000 M⁻¹cm⁻¹), calculate the concentration of the dye in the saturated solution.[4]

Protocol 2: Assessment of Photostability

This protocol outlines a method for comparing the photostability of this compound under specific illumination conditions.

Workflow for Photostability Assessment

prep Prepare dye solution illuminate Continuous illumination prep->illuminate Constant intensity light source measure Record fluorescence intensity over time illuminate->measure At regular intervals analyze Plot normalized intensity vs. time measure->analyze Normalize to initial intensity prep Prepare dye solution heat Incubate at various temperatures prep->heat For a fixed duration cool Cool samples to room temperature heat->cool measure Measure fluorescence intensity cool->measure analyze Plot intensity vs. incubation temperature measure->analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Hydroxy-PEG2 Linker in Cy5 Dyes

Introduction: Enhancing Cyanine (B1664457) Dyes with PEGylation

Cyanine 5 (Cy5) and its derivatives are among the most widely used fluorophores in biological research and diagnostics. Their high extinction coefficients and emission in the far-red spectrum (typically ~650-670 nm) are advantageous for minimizing background autofluorescence from endogenous biomolecules. However, the inherent hydrophobicity of the cyanine core can lead to challenges such as poor solubility in aqueous buffers, aggregation-induced fluorescence quenching, and non-specific binding.

To overcome these limitations, Cy5 dyes are often modified with linkers. The introduction of a short, discrete polyethylene (B3416737) glycol (PEG) linker, specifically a diethylene glycol unit with a terminal hydroxyl group (hydroxy-PEG2), is a strategic modification. This guide provides a detailed technical overview of the role of the hydroxy-PEG2 linker, focusing on its impact on the physicochemical properties of Cy5, its function as a conjugation handle, and its applications in research and drug development.

Core Physicochemical Properties Modified by the Hydroxy-PEG2 Linker

The incorporation of a hydroxy-PEG2 linker fundamentally alters the properties of the Cy5 core. These changes are critical for improving the performance of the dye in biological systems.[1][2][3]

2.1 Enhanced Hydrophilicity and Solubility The ether oxygens within the PEG chain are hydrophilic, significantly increasing the water solubility of the Cy5 dye.[1][3][4] This is a major advantage for applications in physiological buffers, where unmodified cyanine dyes can precipitate or require organic co-solvents.[1]

2.2 Reduction of Aggregation and Non-Specific Binding A common issue with cyanine dyes is the formation of non-fluorescent H-aggregates in aqueous environments.[1] The PEG linker acts as a hydrophilic spacer that sterically hinders the close association of dye molecules, thereby preventing aggregation and preserving fluorescence.[3][] This same principle reduces non-specific binding to hydrophobic surfaces and biomolecules, leading to a better signal-to-noise ratio in imaging and assay applications.[3][4]

2.3 Impact on Spectroscopic Properties While PEGylation offers significant benefits, it can also influence the core spectroscopic properties of the Cy5 fluorophore.[1] The presence of the linker can subtly alter the electronic environment of the chromophore. Data compiled from various sources suggests that PEGylated Cy5 derivatives may exhibit a slightly lower molar extinction coefficient and quantum yield compared to their non-PEGylated counterparts.[1][4] However, the practical benefits of reduced aggregation often outweigh the modest decrease in intrinsic brightness.[1]

Data Presentation: Comparative Spectroscopic Analysis

The following table summarizes the key spectroscopic parameters for a representative hydroxy-PEG2 modified Cy5 dye compared to a standard Cy5-NHS ester. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and these values are compiled from multiple sources.[1]

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Cy5-NHS Ester
Excitation Maximum (λex) 649 - 650 nm[1]~646 - 649 nm[1]
Emission Maximum (λem) 667 - 691 nm[1]~662 - 671 nm[1]
Molar Extinction Coeff. (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][2][4]~250,000 M⁻¹cm⁻¹[1][4]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated derivative was ~0.07[1][6]~0.2[1][2]
Solubility Enhanced aqueous solubility[1][3]Limited water solubility; soluble in organic solvents (DMSO, DMF)[1]

Functional Role of the Terminal Hydroxyl Group

Beyond modifying the dye's physical properties, the terminal hydroxyl (-OH) group of the PEG2 linker serves as a versatile and reactive handle for covalent attachment to other molecules.[1] This functionality is central to its use in bioconjugation. The hydroxyl group itself is not highly reactive towards biomolecules but can be readily activated or converted into other functional groups, such as N-hydroxysuccinimide (NHS) esters, for efficient reaction with primary amines on proteins and other molecules.[2]

G cluster_0 Logical Flow of PEGylation Effects cluster_1 Primary Effects cluster_2 Secondary Benefits Cy5 Cy5 Core Linker Hydroxy-PEG2 Linker Hydrophilicity Increased Hydrophilicity Linker->Hydrophilicity Handle Reactive Handle (-OH) Linker->Handle Aggregation Reduced Aggregation Hydrophilicity->Aggregation Binding Decreased Non-specific Binding Hydrophilicity->Binding Conjugation Versatile Bioconjugation Handle->Conjugation

Caption: Logical flow of the effects of the hydroxy-PEG2 linker on Cy5 dye properties.

Applications in Research and Drug Development

The unique combination of enhanced hydrophilicity and a reactive handle makes hydroxy-PEG2-Cy5 a valuable tool in various applications.

  • Biomolecule Labeling: The dye can be conjugated to proteins, antibodies, and oligonucleotides for use in fluorescence microscopy, flow cytometry, and immunoassays.[2][6][7]

  • Targeted Imaging: A Cy5-PEG2 dye has been shown to selectively accumulate in mitochondria and cross the blood-brain barrier, highlighting its potential as a noninvasive probe for in vivo brain imaging and studying mitochondrial dynamics.[8][9]

  • PROTACs and ADCs: Bifunctional PEG linkers are critical components in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10][11][12] The hydroxy-PEG2-Cy5 moiety can be incorporated into these complex structures to provide a fluorescent tag for tracking and quantification, while the PEG component improves the overall pharmacokinetic profile of the conjugate.[11][13]

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. The following are generalized protocols for the characterization and application of hydroxy-PEG2-Cy5 dyes.

5.1 Protocol 1: Determination of Spectroscopic Properties

This protocol outlines the procedure for measuring the absorbance and fluorescence spectra to determine key spectroscopic parameters.[2][4]

Materials:

  • N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 or similar

  • Spectroscopy-grade solvent (e.g., PBS, DMSO)

  • Spectrophotometer and Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution in the final experimental buffer (e.g., PBS) to a concentration where the maximum absorbance is between 0.5 and 1.0 for absorbance measurements, and <0.1 for fluorescence measurements to avoid inner filter effects.

  • Absorbance Spectrum:

    • Use the experimental buffer to record a baseline (blank) spectrum in the spectrophotometer.

    • Measure the absorbance spectrum of the dye working solution, typically from 400 nm to 800 nm.

    • The wavelength of maximum absorbance is the λex.

    • Calculate the Molar Extinction Coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the path length (1 cm).[4]

  • Fluorescence Spectra:

    • Emission Spectrum: Set the spectrofluorometer's excitation wavelength to the determined λex. Scan a range of emission wavelengths from ~660 nm to 800 nm. The peak of this spectrum is the λem.[2]

    • Excitation Spectrum: Set the emission wavelength to the determined λem. Scan a range of excitation wavelengths from ~550 nm to 660 nm. The peak of this spectrum should correspond to the λex.[2]

G cluster_0 Workflow: Spectroscopic Characterization A Prepare Dye Solution (Abs < 0.1) B Acquire Blank Spectrum (Solvent Only) E Measure Emission Spectrum (Excite at λex) A->E G Measure Excitation Spectrum (Emit at λem) A->G C Measure Absorbance Spectrum B->C D Determine λex & ε C->D D->E F Determine λem E->F F->G H Confirm λex G->H

Caption: Experimental workflow for spectroscopic characterization of fluorescent dyes.

5.2 Protocol 2: General Protein Labeling via the Hydroxyl Group

This protocol describes a two-stage process: activating the terminal hydroxyl group and then conjugating it to a protein.

Materials:

  • Hydroxy-PEG2-Cy5

  • Reagents for hydroxyl activation (e.g., disuccinimidyl carbonate, DSC, or similar to create an NHS ester)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Purification supplies (e.g., gel filtration column like Sephadex G-25)

Methodology:

  • Stage 1: Activation of the Hydroxyl Group (Example: NHS Ester Formation)

    • This step is typically performed by the supplier or requires organic synthesis expertise.

    • Dissolve the Hydroxy-PEG2-Cy5 and an activating agent (e.g., DSC) in an anhydrous solvent.

    • Allow the reaction to proceed to convert the terminal -OH group into a reactive NHS ester.

    • The resulting Cy5-PEG2-NHS ester should be purified and stored under anhydrous conditions.

  • Stage 2: Conjugation to Protein

    • Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in a buffer free of primary amines (e.g., Tris).[7]

    • Dissolve the activated Cy5-PEG2-NHS ester in a small amount of DMSO or DMF.[7]

    • Add the activated dye solution to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled protein conjugate from the unreacted free dye using a gel filtration column or dialysis.[7]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λex of the dye.

G cluster_0 Workflow: Generalized Bioconjugation cluster_1 Step 1: Activation cluster_2 Step 2: Conjugation Start Hydroxy-PEG2-Cy5 (-OH) Activated Activated Cy5 (e.g., -NHS Ester) Start->Activated Add activating agent (e.g., DSC) Protein Biomolecule (e.g., Protein-NH2) Activated->Protein Conjugate Labeled Biomolecule Protein->Conjugate Incubate 1-2h; Purify

Caption: Generalized workflow for protein labeling using a hydroxy-PEG linker on Cy5.

Conclusion

The incorporation of a hydroxy-PEG2 linker into the Cy5 scaffold is a highly effective strategy for improving the dye's utility in biological research and drug development. This modification enhances aqueous solubility, reduces aggregation, and minimizes non-specific binding, leading to more reliable and reproducible results. Furthermore, the terminal hydroxyl group provides a versatile chemical handle for straightforward conjugation to a wide array of biomolecules. While there may be a modest trade-off in intrinsic quantum yield, the significant improvements in biocompatibility and functionality make hydroxy-PEG2-Cy5 derivatives a superior choice for many demanding applications, from high-resolution cellular imaging to the development of targeted therapeutics.

References

understanding the hydrophilicity of PEGylated Cy5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrophilicity of PEGylated Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of PEGylated Cyanine 5 (Cy5), a modification crucial for its application in advanced biomedical research and drug development. By covalently attaching Polyethylene (B3416737) Glycol (PEG), a highly hydrophilic polymer, to the inherently hydrophobic Cy5 dye, the resulting conjugate gains significantly enhanced water solubility and biocompatibility. This guide details the principles behind this transformation, quantitative methods for its characterization, and the practical implications for its use in biological systems.

Core Concepts: Understanding the Components

Cyanine 5 (Cy5)

Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the polymethine family.[1] It is widely used in biomedical imaging, flow cytometry, and genomics due to its high fluorescence intensity, photostability, and emission in the far-red region of the spectrum (~670 nm).[1][2] This spectral range is advantageous as it minimizes autofluorescence from biological tissues.[2] However, the core structure of Cy5 is strongly hydrophobic, which can lead to non-specific binding to proteins and membranes, aggregation in aqueous solutions, and rapid clearance from circulation.[3][4] To improve water solubility, Cy5 is often used in its sulfonated form, Sulfo-Cyanine5.[3][5]

Polyethylene Glycol (PEG)

Polyethylene Glycol (PEG) is a polyether compound composed of repeating ethylene (B1197577) glycol units [-(CH2CH2O)n-].[] It is a synthetic, non-toxic, and biocompatible polymer renowned for its high hydrophilicity and solubility in both water and many organic solvents.[][7] The exceptional water solubility of PEG is attributed to the ability of its ether oxygen atoms to form hydrogen bonds with water molecules, mimicking the structure of water itself.[7][8] This property makes PEG an ideal candidate for modifying therapeutic molecules to improve their pharmacokinetic profiles.[9]

PEGylation: The Conjugation Process

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs like Cy5.[9][10] This process dramatically alters the physicochemical properties of the parent molecule. The primary benefit of PEGylation is the creation of a hydrophilic shield around the molecule.[11][12] This "stealth" effect masks the molecule from the host's immune system, reduces enzymatic degradation, and increases its hydrodynamic size, which in turn prolongs its circulation time by decreasing renal clearance.[10][11] Specifically for hydrophobic molecules, PEGylation is a powerful strategy to increase water solubility and bioavailability.[10][13]

The Impact of PEGylation on Cy5 Hydrophilicity

The conjugation of hydrophilic PEG chains to the hydrophobic Cy5 core fundamentally increases the overall hydrophilicity of the resulting PEG-Cy5 molecule. This transformation mitigates the challenges associated with Cy5's native hydrophobicity, leading to:

  • Enhanced Aqueous Solubility : Prevents aggregation in physiological buffers.

  • Reduced Non-Specific Binding : The neutral, hydrophilic PEG shield minimizes unwanted interactions with proteins and cell membranes.[14]

  • Improved Pharmacokinetics : Increased circulation time and reduced clearance, crucial for in vivo imaging and drug delivery applications.[11][15]

The logical flow of how PEGylation improves the utility of Cy5 in biological applications is outlined below.

Caption: Logical diagram illustrating the transformation of Cy5 properties through PEGylation.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several experimental techniques. The most common metrics are the partition coefficient (LogP or LogD) and the water contact angle.

  • Octanol-Water Partition Coefficient (LogP/LogD) : This value represents the ratio of a compound's concentration in a two-phase system of n-octanol (a lipid-like solvent) and water.[16] A negative LogP/LogD value indicates higher solubility in water (hydrophilicity), while a positive value indicates higher solubility in lipids (hydrophobicity).[17] LogD is used for ionizable compounds and is measured at a specific pH (e.g., physiological pH 7.4).[16]

  • Contact Angle : This is the angle a liquid droplet forms with a solid surface.[18] For water, a contact angle less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface.[18][19]

The following table summarizes the expected quantitative changes in hydrophilicity upon PEGylation.

Compound/Molecule TypeMethodMetricTypical Value/TrendHydrophilicityReference
Unmodified Small MoleculeOctanol-Water PartitionLogD7.4-2.64 ± 0.25Less Hydrophilic[20]
PEGylated Small MoleculeOctanol-Water PartitionLogD7.4-4.27 ± 0.26More Hydrophilic[20]
Generic Hydrophilic SurfaceContact Angle GoniometryWater Contact Angle< 90°Hydrophilic[18][19][21]
Generic Hydrophobic SurfaceContact Angle GoniometryWater Contact Angle> 90°Hydrophobic[18][19][21]

Experimental Protocols

Protocol: Octanol-Water Partition Coefficient (LogD7.4) Determination

This protocol describes the "shake-flask" method for determining the LogD of a PEGylated Cy5 compound at physiological pH.

G prep 1. Preparation mix 2. Mixing prep->mix Add pre-saturated octanol (B41247) and PBS equilibrate 3. Equilibration mix->equilibrate Vortex vigorously separate 4. Phase Separation equilibrate->separate Centrifuge measure 5. Measurement separate->measure Sample aqueous & octanol layers calculate 6. Calculation measure->calculate Determine concentration (e.g., fluorescence)

Caption: Experimental workflow for determining the LogD partition coefficient.

Methodology:

  • Preparation : Prepare a solution of 0.01 M phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol by mixing it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol.

  • Mixing : Add a small, known amount of the PEGylated Cy5 compound to a vial containing equal volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[20]

  • Equilibration : Vortex the vial vigorously for several minutes (e.g., 5-10 minutes) to ensure the compound fully partitions between the two phases and reaches equilibrium.[20]

  • Phase Separation : Centrifuge the vial for a sufficient time and speed (e.g., 10 minutes at 5000 rpm) to achieve complete separation of the octanol and aqueous layers.[20]

  • Measurement : Carefully collect an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase. Determine the concentration of the PEGylated Cy5 in each aliquot using a suitable analytical method, such as fluorescence spectroscopy (Excitation ~650 nm, Emission ~670 nm).

  • Calculation : Calculate the LogD7.4 using the following formula:

    • LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[20]

Protocol: Static Contact Angle Measurement

This protocol outlines the sessile drop method for assessing the hydrophilicity of a surface coated with PEGylated Cy5.

Methodology:

  • Surface Preparation : Prepare a solid substrate (e.g., glass slide, silicon wafer) and apply a uniform coating of the PEGylated Cy5 compound. Ensure the surface is clean, smooth, and dry.

  • Instrumentation Setup : Place the prepared substrate on the sample stage of a contact angle goniometer. This instrument is equipped with a high-resolution camera and a light source to capture a profile view of the droplet.[18]

  • Droplet Deposition : Use an automated or manual syringe to gently dispense a small, precise volume of deionized water (typically 1-5 µL) onto the coated surface, forming a sessile drop.[21]

  • Image Capture : Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.

  • Angle Measurement : Use the instrument's software to analyze the captured image. The software identifies the three-phase (solid-liquid-gas) contact point and calculates the angle between the tangent at the droplet edge and the solid surface.[21] This is the static contact angle.

  • Data Analysis : Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle. A value below 90° confirms the hydrophilic nature of the PEGylated Cy5 coating.[18]

Biological Implications: The "Stealth" Effect

In drug delivery and in vivo imaging, PEGylated nanoparticles or molecules must navigate a complex biological environment. The enhanced hydrophilicity imparted by PEGylation is critical for evading the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the body.[11][15] The PEG layer creates a steric barrier and a hydration shell that prevents opsonin proteins from adsorbing onto the surface, a key step that tags particles for uptake by phagocytic cells.[11][12]

G cluster_0 Biological Environment (Bloodstream) NP_Unmod Unmodified Hydrophobic Nanoparticle Macrophage Macrophage (MPS) NP_Unmod->Macrophage Recognized & Engulfed NP_PEG PEGylated Cy5 Hydrophilic Nanoparticle Circulation Prolonged Circulation (Stealth Effect) NP_PEG->Circulation Evades opsonization and MPS uptake Opsonin Opsonin Proteins Opsonin->NP_Unmod Binds to surface (Opsonization) Opsonin->NP_PEG Binding Inhibited (Steric Hindrance) Clearance Rapid Clearance Macrophage->Clearance

Caption: Role of hydrophilicity in the "stealth effect" of PEGylated nanoparticles.

References

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-Methyl-N'-(hydroxy-PEG2)-Cy5, a member of the cyanine (B1664457) dye family. This document details its core spectroscopic properties, experimental protocols for its application in biomolecule labeling, and its utility in advanced research and drug development, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the dye's hydrophilicity, which is advantageous for biological applications.

Core Spectroscopic and Physicochemical Properties

This compound is a far-red fluorescent dye, which is beneficial for biological imaging due to reduced autofluorescence from endogenous molecules in this region of the spectrum.[1] The PEG linker improves its solubility in aqueous media and minimizes non-specific binding.[2][3] The terminal hydroxyl group allows for further chemical modification, such as conversion to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on biomolecules.[4][5]

Quantitative data for this compound and related Cy5 dyes are summarized below. It is important to note that spectroscopic properties can be influenced by the local environment and the conjugation to a biomolecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight537.13 g/mol [6]
Molecular FormulaC32H41ClN2O3[6]
Purity>95% (typical)
SolubilityDMSO, DMF, DCM, Water[5]
Storage ConditionsStore at -20°C, protect from light[5][7]

Table 2: Spectroscopic Properties of this compound and Related Dyes

PropertyThis compound DerivativeStandard Cy5-NHS EsterReference
Excitation Maximum (λex)~649-650 nm~646-649 nm[1][4][8]
Emission Maximum (λem)~667 nm~662-671 nm[1][4][8]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹ (for a similar structure)~250,000 cm⁻¹M⁻¹[1][4][8]
Quantum Yield (Φ)Not explicitly reported; ~0.07 for a similar PEGylated Cy5~0.2[4]
Recommended Laser Line633 nm or 647 nm633 nm or 647 nm[8]

Experimental Protocols

The terminal hydroxyl group of this compound can be activated for labeling of biomolecules. A common application is the covalent labeling of primary amines (e.g., on lysine (B10760008) residues of proteins) via an N-hydroxysuccinimide (NHS) ester.[1]

Protocol 1: Protein Labeling with a Cy5-PEG-NHS Ester Derivative

This protocol outlines the general procedure for labeling a protein with an NHS ester derivative of a PEGylated Cy5 dye.

Materials:

  • Cy5-PEG-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[1][9] Buffers containing primary amines, such as Tris, should be avoided as they will compete in the labeling reaction.[7][9]

    • Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate to ensure the primary amino groups are deprotonated and reactive.[1][9][10]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][9]

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. A 10-fold molar excess of dye to protein is a common starting point, although the optimal ratio should be determined empirically.[1]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[1][9]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[1][9]

    • Alternatively, dialysis can be used for purification.[11]

    • The purity of the conjugate can be assessed by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to the molecular weight of the protein should be observed.[9]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Methodology:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the Cy5 dye (~650 nm, Amax).

  • Calculation:

    • The concentration of the dye is calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of the Cy5 dye.

    • The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where CF is the correction factor (A280 / Amax of the free dye).

    • The DOL is the molar ratio of the dye to the protein.

Visualizations of Workflows and Applications

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and applications of this compound.

G cluster_labeling Biomolecule Labeling Workflow Protein Protein Solution (Amine-free buffer, pH 8.2-8.5) Reaction Labeling Reaction (1 hr, RT, dark) Protein->Reaction Dye Cy5-PEG-NHS Ester (in DMSO/DMF) Dye->Reaction Purification Purification (Gel Filtration/Dialysis) Reaction->Purification Conjugate Purified Cy5-Protein Conjugate Purification->Conjugate

General workflow for labeling proteins with a Cy5-PEG-NHS ester.

G cluster_protac Fluorescent PROTAC Experimental Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Assay POI_ligand POI Ligand Fluo_PROTAC Fluorescent PROTAC POI_ligand->Fluo_PROTAC E3_ligand E3 Ligase Ligand E3_ligand->Fluo_PROTAC Cy5_linker This compound (as linker) Cy5_linker->Fluo_PROTAC Incubation Incubate Cells with Fluo-PROTAC Fluo_PROTAC->Incubation Cells Live Cells Cells->Incubation Imaging Fluorescence Microscopy (Time-lapse) Incubation->Imaging Analysis Image Analysis (Quantify Degradation) Imaging->Analysis

Workflow for synthesizing and using a fluorescent PROTAC for protein degradation studies.

G cluster_pathway Probing a Signaling Pathway Ligand Cy5-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Activation Receptor Activation Receptor->Activation Cascade Downstream Signaling Cascade Activation->Cascade Response Cellular Response Cascade->Response

Using a Cy5-labeled ligand to study a cell signaling pathway.

Applications in Research and Drug Development

The favorable properties of PEGylated Cy5 dyes make them suitable for a variety of applications:

  • Fluorescence Microscopy: The high brightness and far-red emission of Cy5 minimize background fluorescence, enabling high-contrast imaging of labeled biomolecules in cells and tissues.[2][3]

  • Flow Cytometry: Labeled antibodies or other probes can be used for the detection and quantification of specific cell populations.

  • Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor molecule in FRET pairs (e.g., with Cy3 as the donor) to study molecular interactions and conformational changes.[12]

  • PROTAC Development: this compound is described as a PEG-based PROTAC linker.[6] Incorporating a fluorescent dye into a PROTAC molecule allows for the direct visualization and quantification of its uptake, distribution, and the kinetics of target protein degradation in live cells.[13][14] This provides a powerful tool for the development and optimization of novel therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to the Fluorescence Mechanism of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of fluorescence for N-Methyl-N'-(hydroxy-PEG2)-Cy5, a near-infrared (NIR) cyanine (B1664457) dye. This document will delve into the photophysical principles governing its fluorescence, the influence of its specific chemical modifications, and detailed experimental protocols for its characterization.

Introduction to Cyanine Dyes and this compound

Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic rings. Their exceptional brightness, high molar extinction coefficients, and tunable spectral properties have made them indispensable tools in various life science applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Cy5, a pentamethine cyanine dye, is one of the most widely used fluorophores due to its emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.

The specific variant, this compound, incorporates two key modifications to the core Cy5 structure:

  • N-Methyl group: An alkyl substitution on one of the nitrogen atoms of the indolenine rings.

  • Hydroxy-PEG2 linker: A short polyethylene (B3416737) glycol (PEG) chain terminating in a hydroxyl group.

These modifications are strategically introduced to enhance the dye's utility in biological applications. The hydrophilic PEG spacer increases solubility in aqueous media, reduces non-specific binding, and minimizes aggregation-induced quenching. The terminal hydroxyl group provides a reactive handle for further conjugation to biomolecules.

The Core Mechanism of Fluorescence

The fluorescence of this compound, like all fluorophores, is governed by the principles of electronic excitation and subsequent relaxation, which can be elegantly visualized using a Jablonski diagram.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S0_v3 v=3 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v3 Non-Radiative Decay (e.g., Isomerization) S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation S1_v3 v=3 T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 T1_v3 v=3

Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.

The process can be broken down into the following key stages:

  • Excitation: The process begins with the absorption of a photon of light by the Cy5 molecule in its ground electronic state (S₀). For this to occur, the energy of the photon must match the energy difference between the ground state and one of the excited singlet states (e.g., S₁).[1] This is a very rapid event, occurring on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: Following excitation, the molecule is often in a higher vibrational level of the excited electronic state. It quickly dissipates this excess vibrational energy as heat to the surrounding solvent molecules, a process known as vibrational relaxation, relaxing to the lowest vibrational level of the S₁ state.[1] This is a non-radiative process, meaning no light is emitted.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ excited state, the molecule returns to the ground electronic state (S₀) by emitting a photon. This emitted light is what we observe as fluorescence.[1] Because some energy was lost through vibrational relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference between the peak absorption and peak emission wavelengths is known as the Stokes Shift.[1]

Competing Non-Radiative Decay Pathways

Fluorescence is not the only mechanism by which an excited molecule can return to the ground state. It competes with several non-radiative pathways that can reduce the fluorescence quantum yield (the efficiency of fluorescence).

  • Trans-Cis Photoisomerization: For cyanine dyes like Cy5, a significant non-radiative decay pathway is the photoisomerization of the polymethine chain.[1] The molecule can transition from the fluorescent trans conformation to a non-fluorescent or weakly fluorescent cis conformation. This process provides an alternative route for energy dissipation that does not result in the emission of a photon.[1][2] The rate of this isomerization is influenced by the local environment, including solvent viscosity and steric hindrance.

  • Intersystem Crossing: The excited molecule can also undergo intersystem crossing from the singlet excited state (S₁) to a longer-lived triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower emission process) or other non-radiative pathways.

  • Other Quenching Mechanisms: Fluorescence can also be quenched through interactions with other molecules, such as oxygen, or through self-quenching at high concentrations (aggregation).

Influence of N-Methyl and Hydroxy-PEG2 Modifications

The N-Methyl and hydroxy-PEG2 moieties in this compound have a notable impact on its photophysical properties.

  • N-Methyl Group: N-alkylation of cyanine dyes can influence their electronic and steric properties. While specific data for the N-Methyl group's effect on this particular Cy5 derivative is not extensively published, in general, N-alkyl substituents can affect the dye's brightness and photostability. The methyl group is a relatively small alkyl group and is not expected to cause a significant shift in the absorption and emission maxima. However, it can subtly influence the electron density of the chromophore and potentially affect the rate of non-radiative decay processes.

  • Hydroxy-PEG2 Linker: The primary role of the PEG linker is to enhance the dye's performance in biological applications.

    • Increased Hydrophilicity: The PEG chain significantly increases the water solubility of the Cy5 dye.[3][4] This is a major advantage in aqueous buffers, as it helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[3]

    • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker can reduce non-specific interactions with proteins and other biomolecules, leading to lower background signals in imaging applications.

    • Potential Impact on Quantum Yield: While PEGylation is primarily for improving biocompatibility, it can influence the fluorescence quantum yield. In some cases, PEGylation has been reported to lead to a lower quantum yield compared to the parent dye.[3] This may be due to the PEG chain influencing the local environment of the chromophore and potentially affecting the rates of radiative and non-radiative decay.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and the parent Cy5 dye for comparison. It is important to note that the values for the modified Cy5 can vary slightly between different suppliers and measurement conditions. The data for this compound is based on available information for this specific molecule and closely related PEGylated Cy5 derivatives.

PropertyThis compoundStandard Cy5
Excitation Maximum (λex) ~649 - 650 nm[5]~649 nm[1]
Emission Maximum (λem) ~667 nm[5]~667 nm[1]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.2 (in aqueous buffer)0.27[1]
Fluorescence Lifetime (τ) ~1.0 ns~1.0 ns[1]
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm

Note: The molar extinction coefficient and quantum yield for this compound are based on typical values for Cy5 dyes and closely related PEGylated derivatives as specific data for this exact compound can be limited.[4]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its effective use in quantitative applications. The following are generalized protocols for key experiments.

Determination of Absorbance and Emission Spectra

This protocol outlines the procedure for measuring the absorbance and fluorescence emission spectra to determine the wavelengths of maximum absorbance (λmax) and emission (λem).

Absorbance_Workflow A Prepare Stock Solution (e.g., in DMSO) B Prepare Working Solution (e.g., in PBS, Abs < 0.1) A->B E Sample Measurement (Acquire Absorbance Spectrum) B->E I Acquire Emission Spectrum B->I C Spectrophotometer Setup (Warm-up lamp) D Blank Measurement (Cuvette with solvent) C->D D->E F Identify λmax E->F G Fluorometer Setup H Set Excitation to λmax G->H H->I J Identify λem I->J

Caption: Workflow for determining absorbance and emission spectra.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a concentration that yields a maximum absorbance between 0.05 and 0.1 to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.

    • Replace the blank with the sample solution and measure the absorbance spectrum over a range of approximately 500 nm to 750 nm.

    • The wavelength of maximum absorbance is the λmax.

  • Emission Spectrum Measurement:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Place the sample solution in the fluorometer.

    • Set the excitation wavelength to the determined λmax.

    • Scan the emission spectrum over a wavelength range from approximately 660 nm to 800 nm.

    • The wavelength of maximum fluorescence intensity is the λem.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution

  • A reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol, Φ = 1.0). The standard's absorption should overlap with the sample's.

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions for both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate the area under the emission curve for both the sample and the reference standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd * (msample / mstd) * (nsample / nstd)²

    where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the gradients of the linear plots for the sample and standard, respectively.

    • nsample and nstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It can be measured using Time-Correlated Single Photon Counting (TCSPC).

TCSPC_Workflow A Pulsed Light Source (e.g., Laser Diode) B Sample A->B F Start Signal (from light source) A->F C Emitted Photon B->C D Single-Photon Detector C->D G Stop Signal (from detector) D->G E Timing Electronics (TAC) H Time-to-Amplitude Conversion E->H F->E G->E I Histogram of Arrival Times H->I J Exponential Decay Fit I->J K Determine Lifetime (τ) J->K

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Principle:

The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events. A histogram of these time differences creates a fluorescence decay curve, which can be fitted to an exponential function to determine the fluorescence lifetime.

Procedure (Generalized):

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed laser diode at an appropriate excitation wavelength (e.g., 635 nm).

    • Select an appropriate emission filter to isolate the fluorescence of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the dye in the desired solvent.

  • Data Acquisition:

    • Acquire the fluorescence decay data by collecting single-photon events over a period of time until sufficient statistics are obtained.

    • Also, measure an instrument response function (IRF) using a scattering solution.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Conclusion

This compound is a versatile near-infrared fluorophore with a well-understood core fluorescence mechanism based on the principles of light absorption, vibrational relaxation, and photon emission. Its fluorescence properties are modulated by competing non-radiative decay pathways, most notably trans-cis photoisomerization. The N-Methyl and hydroxy-PEG2 modifications enhance its utility in biological research by improving its physicochemical properties, such as aqueous solubility and reduced non-specific binding. A thorough understanding of its photophysical characteristics, supported by robust experimental characterization, is crucial for its successful implementation in quantitative and sensitive fluorescence-based assays. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful fluorescent probe in their work.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of proteins using N-Methyl-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye is functionalized with a reactive N-Hydroxysuccinimide (NHS) ester, enabling covalent conjugation to primary amines on proteins. The integrated polyethylene (B3416737) glycol (PEG) linker enhances hydrophilicity, which can improve solubility and reduce non-specific binding of the labeled protein.

Introduction

This compound is a fluorescent labeling reagent that belongs to the cyanine (B1664457) dye family. It exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, making it ideal for applications where minimizing autofluorescence from biological samples is critical. The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3] This process is fundamental for producing fluorescently tagged proteins for use in a variety of research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[4][5] The PEG2 linker adds a short, hydrophilic spacer that can help to maintain the biological activity of the labeled protein and improve its solubility in aqueous buffers.[6][7][8]

Spectroscopic Properties

The performance of a fluorescent dye is defined by its spectroscopic characteristics. The table below summarizes the key spectral properties of this compound, which are primarily dictated by the Cy5 core.

PropertyValue
Excitation Maximum (λex) ~649-650 nm[6][8]
Emission Maximum (λem) ~667-670 nm[5][6][8]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (approximation)[6]
Recommended Laser Line 633 nm or 647 nm[8]
Solubility Water, DMSO, DMF[8]

Note: The molar extinction coefficient is an approximation based on a structurally similar compound. For precise calculations, it is recommended to refer to the manufacturer's specific documentation.

Experimental Protocols

Required Materials

Reagents:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9][10]

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[9][10]

  • Purification resin (e.g., Sephadex G-25) or a spin column[11][12]

  • Elution buffer (e.g., 1X PBS)

Equipment:

  • Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

  • Reaction tubes

  • Gel filtration or spin columns

Protein and Dye Preparation

Protein Solution Preparation:

  • Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate buffer at a pH between 8.3 and 9.0.[13] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[12]

  • The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[12][14] If the protein solution is more dilute, consider concentrating it using a suitable spin concentrator.

Dye Solution Preparation:

  • Allow the vial of this compound NHS Ester to warm to room temperature before opening.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][12] This solution should be prepared fresh just before use.[12]

Labeling Reaction

The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein. A starting point of a 10-fold molar excess of the dye is often recommended.[6]

  • Add the appropriate volume of 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 0.1 M, ensuring the pH is between 8.3 and 8.5.[12]

  • Add the calculated amount of the dye stock solution to the protein solution.

  • Mix the reaction gently by pipetting up and down or by brief vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1][6]

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye This compound (dissolved in DMSO/DMF) Dye->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify via Gel Filtration or Spin Column Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Analyze Measure Absorbance (280 nm & 650 nm) Collect->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

Caption: Workflow for protein labeling with this compound.

Purification of Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to avoid high background signals in downstream applications.[11]

  • Prepare a gel filtration column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions.[1][12]

  • Equilibrate the column with an appropriate elution buffer, such as 1X PBS.

  • Carefully load the reaction mixture onto the center of the column.

  • Elute the labeled protein by centrifugation (for spin columns) or by gravity flow/FPLC (for gel filtration), collecting the fractions.[11] The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

purification_logic Input Labeling Reaction Mixture (Labeled Protein + Free Dye) Column Size-Exclusion Column (e.g., Sephadex G-25) Input->Column Output_Protein Purified Labeled Protein (Larger Molecule, Elutes First) Column->Output_Protein Fraction 1 Output_Dye Unconjugated Free Dye (Smaller Molecule, Elutes Later) Column->Output_Dye Fraction 2

Caption: Separation principle of labeled protein from free dye.

Characterization of Labeled Protein

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. An optimal DOL is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[11]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) for Cy5 is typically around 0.05. Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF)] / ε_protein

  • Calculate the concentration of the dye. Dye Concentration (M) = A₆₅₀ / ε_dye

  • Calculate the DOL. DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterDescription
A₂₈₀ Absorbance of the conjugate at 280 nm.
A₆₅₀ Absorbance of the conjugate at ~650 nm (Cy5 max).[11]
ε_protein Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
ε_dye Molar extinction coefficient of the dye at 650 nm (in M⁻¹cm⁻¹).
CF Correction factor (A₂₈₀ / A₆₅₀ of the dye).

Storage and Handling

  • Store the labeled protein conjugate in a light-protected tube at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[1]

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration too low.- Buffer contains primary amines.- Incorrect pH of the reaction buffer.- Concentrate the protein to >2 mg/mL.[12]- Dialyze the protein against an amine-free buffer.- Ensure the reaction pH is between 8.3-8.5.[9][10]
Low or No Fluorescence - Labeling reaction failed.- Over-labeling causing fluorescence quenching.[11]- Verify buffer composition and pH.- Calculate the DOL. If it is high (>8), reduce the dye-to-protein ratio in the labeling step.[11]
Free Dye in Final Product - Inefficient purification.- Column was overloaded.- Repeat the purification step.- For small proteins, ensure the gel filtration resin has an appropriate fractionation range.[11]

References

Covalent Labeling of Antibodies with N-Methyl-N'-(hydroxy-PEG2)-Cy5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of antibodies with fluorescent dyes is a cornerstone technique in a myriad of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][2][3] Cyanine 5 (Cy5) is a bright, photostable fluorescent dye that emits in the far-red region of the spectrum (approximately 650-670 nm), a range that minimizes autofluorescence from biological samples.[1][3] This document provides detailed protocols for the covalent labeling of antibodies with N-Methyl-N'-(hydroxy-PEG2)-Cy5.

The inclusion of a polyethylene (B3416737) glycol (PEG) linker, specifically the N-Methyl-N'-(hydroxy-PEG2) moiety, enhances the hydrophilicity and biocompatibility of the Cy5 dye.[4] This modification can improve the solubility of the resulting antibody conjugate and potentially reduce non-specific binding, leading to improved signal-to-noise ratios in immunoassays. The protocol described here utilizes an N-hydroxysuccinimide (NHS) ester functional group on the Cy5 derivative, which readily reacts with primary amino groups (-NH2) on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1]

Spectroscopic Properties

The core spectral characteristics of Cy5 dyes are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging.

PropertyValue
Excitation Maximum (λex)~649 nm[4][5][6]
Emission Maximum (λem)~667 nm[4][5][6]
Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.2[4]

Note: The extinction coefficient and quantum yield are typical values for Cy5 dyes and can be used as close approximations.

Experimental Protocols

Antibody Preparation

Prior to labeling, it is critical to ensure the antibody is in a suitable buffer, free from any amine-containing substances that would compete with the labeling reaction.

  • Antibody Purity: The antibody should be purified, with a concentration of 1-10 mg/mL.[1][7][8]

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, a buffer exchange must be performed.[9] This can be achieved through dialysis against 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4, or by using a desalting column.[1][9]

Reagent Preparation
  • Reaction Buffer: A 1 M sodium bicarbonate solution (pH 8.5-9.5) or 0.1 M sodium phosphate buffer (pH 7.2-7.4) is recommended.[1] To prepare 1 M sodium bicarbonate, dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water, adjust the pH to 8.5-9.5 with 1 M NaOH, and bring the final volume to 100 mL.[1]

  • This compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1][4]

  • Quenching Reagent: A 1 M Tris-HCl (pH 8.0) or 1.5 M hydroxylamine (B1172632) (pH 8.5) solution is used to stop the labeling reaction.[1]

Covalent Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.[1]

  • pH Adjustment: Adjust the pH of the antibody solution to between 8.0 and 9.0 by adding the reaction buffer (e.g., add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution).[1]

  • Molar Ratio Calculation: The optimal molar ratio of the Cy5 dye to the antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1][10]

  • Reaction Incubation: Add the calculated amount of the dissolved Cy5 dye to the pH-adjusted antibody solution. Gently mix and incubate for 1 hour at room temperature, protected from light.[10]

  • Quenching: Add the quenching reagent to the reaction mixture to stop the labeling process.

Purification of the Labeled Antibody

It is essential to remove any unconjugated dye from the labeled antibody.

  • Size Exclusion Chromatography: Use a desalting column, such as a Zeba™ Spin Desalting Column (7K MWCO), to separate the labeled antibody from the free dye.[1]

Characterization of the Labeled Antibody

Degree of Labeling (DOL) Calculation

The DOL, which represents the average number of dye molecules per antibody, is a critical parameter to determine. An optimal DOL is typically between 2 and 10.[1][9] Over-labeling can lead to fluorescence quenching and may affect the antibody's binding affinity.[3][11][12]

The DOL can be calculated using the following formula based on spectrophotometric measurements:

DOL = (A_max of dye × M_protein) / ((A_280 - (CF × A_max of dye)) × ε_dye)

Where:

  • A_max of dye = Absorbance of the conjugate at the dye's maximum absorption wavelength (~650 nm for Cy5).

  • A_280 = Absorbance of the conjugate at 280 nm.

  • M_protein = Molar mass of the protein (e.g., ~150,000 g/mol for IgG).

  • ε_dye = Molar extinction coefficient of the dye at its A_max (~250,000 M⁻¹cm⁻¹ for Cy5).

  • CF = Correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

Data Presentation

Table 1: Recommended Molar Ratios for Trial Labeling

Dye:Antibody Molar RatioExpected Degree of Labeling (DOL)Notes
5:1LowGood starting point to avoid over-labeling.
10:1MediumOften yields an optimal DOL.[10]
15:1HighMay be necessary for some antibodies.
20:1Very HighIncreased risk of over-labeling and protein aggregation.[10]

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of reaction buffer.Ensure the pH is between 8.0 and 9.0.[1]
Presence of primary amines in the antibody buffer.Perform buffer exchange into an amine-free buffer like PBS.[9]
Low antibody concentration.Concentrate the antibody to at least 2 mg/mL.[9][13]
Inactive dye.Prepare fresh dye stock solution; store desiccated and protected from light.[1]
Protein Aggregation Over-labeling.Reduce the dye-to-antibody molar ratio.
Poor antibody stability.Optimize buffer conditions for the specific antibody.
Reduced Antibody Activity Steric hindrance from the dye.Reduce the degree of labeling.
Modification of critical lysine residues in the antigen-binding site.Consider alternative labeling chemistries that target other functional groups.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab Antibody in Amine-Buffer Buffer_Ex Buffer Exchange (e.g., Desalting Column) Ab->Buffer_Ex Clean_Ab Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) Buffer_Ex->Clean_Ab pH_Adjust Adjust pH to 8.0-9.0 (Bicarbonate Buffer) Clean_Ab->pH_Adjust Incubate Incubate 1 hr at Room Temp pH_Adjust->Incubate Dye_Prep Prepare Cy5-NHS Stock Solution (DMSO) Dye_Prep->Incubate Quench Quench Reaction (Tris or Hydroxylamine) Incubate->Quench Purify Purify Conjugate (Size Exclusion Chromatography) Quench->Purify Labeled_Ab Purified Cy5-Labeled Antibody Purify->Labeled_Ab Analyze Characterize Conjugate (Spectrophotometry, DOL) Labeled_Ab->Analyze

Caption: Workflow for covalent labeling of antibodies with Cy5-NHS ester.

Covalent_Bond_Formation cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Primary Amine on Lysine) Reaction + Antibody->Reaction Cy5_NHS Cy5-PEG-NHS Ester Cy5_NHS->Reaction Conjugate Antibody-NH-CO-PEG-Cy5 (Stable Amide Bond) Reaction->Conjugate NHS_leaving N-hydroxysuccinimide (Leaving Group) Reaction->NHS_leaving

Caption: Chemical reaction for covalent labeling of an antibody with an NHS-ester dye.

Applications

Cy5-labeled antibodies are versatile tools for a wide range of applications in research and diagnostics.

  • Flow Cytometry: For the identification and quantification of specific cell populations based on surface or intracellular protein expression.[2]

  • Immunofluorescence Microscopy: To visualize the localization of target antigens within cells and tissues.[1]

  • Western Blotting: As a detection reagent for identifying specific proteins.

  • In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue imaging with reduced background fluorescence.[2]

  • Immunoassays: Including ELISA and other formats where sensitive detection is required.[14]

Conclusion

The covalent labeling of antibodies with this compound provides a robust method for generating highly sensitive and specific detection reagents. The inclusion of the PEG linker offers potential advantages in terms of solubility and reduced non-specific binding. By following the detailed protocols and characterization steps outlined in these application notes, researchers can produce high-quality fluorescently labeled antibodies for a variety of demanding applications. Rigorous validation of the final conjugate is crucial to ensure its performance and the reliability of experimental results.[11]

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is characterized by its emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances its water solubility and biocompatibility, which can minimize non-specific binding and aggregation in aqueous environments.[3][4] These properties make it a valuable tool for a variety of fluorescence microscopy applications, including immunofluorescence, in vivo imaging, and tracking of biomolecules.

The terminal hydroxyl group on the PEG linker provides a site for further chemical modification, allowing for conjugation to a wide range of biomolecules such as proteins, antibodies, and oligonucleotides. This versatility enables researchers to specifically label and visualize targets of interest within complex biological systems.

Spectroscopic Properties

The performance of a fluorescent dye is fundamentally determined by its spectroscopic characteristics. The table below summarizes the key spectral properties of this compound and the parent Cy5 dye for comparison.

PropertyThis compoundStandard Cy5
Excitation Maximum (λex) ~649 nm~649 nm[5]
Emission Maximum (λem) ~667 nm~667 nm[5]
Molar Extinction Coefficient (ε) Not explicitly reported; similar PEGylated Cy5 is ~170,000 cm⁻¹M⁻¹[6]~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative is ~0.07[3][4]~0.27[5]
Recommended Laser Lines 633 nm or 647 nm[2]633 nm or 647 nm[2]
Solubility Enhanced solubility in aqueous solutions, DMSO, DMF[3]Soluble in DMSO and DMF

Experimental Protocols

Herein, we provide detailed protocols for common applications of this compound in fluorescence microscopy.

Protocol 1: Labeling of Proteins and Antibodies

This protocol describes the conjugation of this compound to proteins or antibodies. The terminal hydroxyl group of the dye must first be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to enable covalent labeling of primary amines on the target protein.

Materials:

  • This compound

  • Reagents for NHS ester activation (e.g., N,N'-Disuccinimidyl carbonate, triethylamine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein or antibody to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and micro-stir bars

Procedure:

  • Dye Activation (Conversion to NHS Ester): This step should be performed by a qualified chemist. Briefly, react this compound with an activating agent like N,N'-Disuccinimidyl carbonate in the presence of a non-nucleophilic base such as triethylamine (B128534) in an anhydrous organic solvent. The resulting Cy5-PEG-NHS ester should be purified and stored under anhydrous conditions.

  • Prepare Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[1]

  • Prepare Dye Solution: Immediately before use, allow the vial of Cy5-PEG-NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][6]

  • Labeling Reaction:

    • While gently stirring, add the dissolved dye solution to the protein solution.[6]

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[1]

    • Elute with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.[1]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a Cy5-labeled antibody for staining specific targets in fixed and permeabilized cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (if using an unlabeled primary and a Cy5-labeled secondary)

  • Cy5-labeled antibody (primary or secondary)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Indirect Staining: Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the Cy5-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Direct Staining: Incubate with the Cy5-labeled primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes. Wash twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).[7]

Visualizations

Experimental Workflow for Immunofluorescence Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_direct_stain Direct Staining Option cluster_final Final Steps A Culture Cells on Coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize (e.g., 0.1% Triton X-100) C->D E Block with 1% BSA D->E F Incubate with Primary Antibody E->F I Incubate with Cy5-labeled Primary Antibody E->I Alternative H Wash Steps F->H G Incubate with Cy5-labeled Secondary Antibody J Counterstain Nuclei (DAPI) G->J H->G I->J K Mount Coverslip J->K L Image with Fluorescence Microscope K->L

Caption: Workflow for immunofluorescence cell staining.

Example Signaling Pathway: GPCR Internalization

This compound can be conjugated to ligands or antibodies that target G-protein coupled receptors (GPCRs). This allows for the visualization of receptor trafficking and internalization, a key process in signal transduction.[8]

G Ligand Cy5-labeled Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Clathrin Clathrin-Coated Pit GPCR->Clathrin Internalization Membrane Plasma Membrane Downstream Downstream Signaling G_Protein->Downstream Endosome Early Endosome (Acidic pH) Clathrin->Endosome Fluorescence Cy5 Fluorescence Increases Endosome->Fluorescence Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR

Caption: GPCR internalization and signaling pathway.

References

Application Notes and Protocols: N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye featuring a Cy5 core, which emits in the far-red region of the spectrum, and a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The far-red fluorescence is advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components. The PEG linker enhances the dye's solubility in aqueous buffers and reduces non-specific binding, a common issue with cyanine (B1664457) dyes.

The terminal hydroxyl group on the PEG linker is not directly reactive with biomolecules but offers a versatile handle for chemical modification. This allows for the introduction of various reactive functional groups, enabling the conjugation of this compound to proteins, such as antibodies, for targeted labeling of cells in flow cytometry applications. This document provides detailed protocols for the activation of the dye, conjugation to an antibody, and subsequent use in a cell surface staining flow cytometry experiment.

Spectroscopic Properties

The performance of a fluorescent dye is dictated by its spectroscopic characteristics. Below is a summary of the properties for this compound.

PropertyValue
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Recommended Laser Line 633 nm or 647 nm
Solubility Water, DMSO, DMF

Experimental Protocols

Part 1: Activation of this compound with an Amine-Reactive Group

For this compound to be conjugated to an antibody, its terminal hydroxyl group must first be activated to a functional group that can react with primary amines (e.g., lysine (B10760008) residues) on the antibody. This protocol describes the conversion of the hydroxyl group to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) followed by 2 equivalents of triethylamine (TEA).

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Reaction Quenching and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting activated dye (N-Methyl-N'-(PEG2)-Cy5-NHS ester) by silica gel column chromatography using a DCM/methanol gradient.

  • Characterization and Storage: Confirm the identity of the product by mass spectrometry. The purified, activated dye should be stored desiccated at -20°C and protected from light.

Part 2: Conjugation of Activated Dye to a Primary Antibody

This protocol details the conjugation of the N-Methyl-N'-(PEG2)-Cy5-NHS ester to a primary antibody.

Materials:

  • Purified, activated N-Methyl-N'-(PEG2)-Cy5-NHS ester

  • Purified primary antibody (e.g., anti-CD4) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.5 using the 1 M sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the activated N-Methyl-N'-(PEG2)-Cy5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, add a 10-fold molar excess of the dissolved activated dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with the storage buffer. The first colored fraction to elute will be the conjugated antibody.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~650 nm to determine the protein concentration and the dye concentration, respectively, and calculate the DOL. A DOL of 3-7 is generally optimal for flow cytometry.

  • Storage: Store the conjugated antibody at 4°C, protected from light.

Part 3: Cell Surface Staining and Flow Cytometry Analysis

This protocol describes the use of the custom-conjugated antibody for staining cell surface markers on a single-cell suspension for flow cytometry analysis.

Materials:

  • N-Methyl-N'-(PEG2)-Cy5 conjugated primary antibody

  • Single-cell suspension (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

  • Unstained cells (negative control)

  • Isotype control antibody conjugated with N-Methyl-N'-(PEG2)-Cy5

  • Flow cytometer equipped with a 633 nm or 647 nm laser

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the optimal concentration of the N-Methyl-N'-(PEG2)-Cy5 conjugated antibody (previously titrated).

  • Incubation: Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and emission filters for Cy5. Collect data for a sufficient number of events.

Data Presentation

The following table represents hypothetical data from a flow cytometry experiment using a custom-conjugated anti-CD4 antibody to identify CD4+ T cells in a sample of human PBMCs.

SampleCell PopulationPercentage of Parent (%)Mean Fluorescence Intensity (MFI)
Unstained Control Lymphocytes10050
Isotype Control CD4+0.5150
Anti-CD4-Cy5-PEG2 CD4+45.28,500

Visualizations

experimental_workflow cluster_activation Part 1: Dye Activation cluster_conjugation Part 2: Antibody Conjugation cluster_flow Part 3: Flow Cytometry start_dye This compound activation React with DSC and TEA start_dye->activation activated_dye N-Methyl-N'-(PEG2)-Cy5-NHS Ester activation->activated_dye conjugation Conjugation Reaction activated_dye->conjugation antibody Primary Antibody (e.g., anti-CD4) antibody->conjugation purification Gel Filtration conjugation->purification conjugated_ab Cy5-PEG2-Antibody Conjugate purification->conjugated_ab staining Cell Staining conjugated_ab->staining cells Single-Cell Suspension (PBMCs) cells->staining washing Wash Steps staining->washing acquisition Data Acquisition on Flow Cytometer washing->acquisition analysis Data Analysis acquisition->analysis

Caption: Experimental workflow for the use of this compound in flow cytometry.

Conclusion

This compound is a versatile far-red fluorescent dye that, after chemical activation, can be effectively used for labeling antibodies for flow cytometry applications. The inclusion of a PEG linker improves its biocompatibility and reduces non-specific binding, leading to enhanced signal-to-noise ratios. The detailed protocols provided herein offer a comprehensive guide for researchers to utilize this dye for targeted cell analysis, contributing to advancements in cellular research and drug development. Careful optimization of the conjugation and staining procedures is recommended to achieve the best results.

Application Notes: Nucleic Acid Labeling with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling a wide array of applications from in-vitro quantification to in-vivo imaging. N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine-based fluorescent dye that emits in the far-red region of the spectrum, a spectral window that minimizes background autofluorescence from biological samples. This molecule features a polyethylene (B3416737) glycol (PEG) linker, which enhances its hydrophilicity and biocompatibility, thereby reducing non-specific binding and aggregation in aqueous environments.

A key structural feature of this compound is its terminal hydroxyl (-OH) group. This group is not reactive towards amines on nucleic acids and requires chemical activation to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of amine-modified oligonucleotides. These application notes provide a comprehensive guide to the activation of the dye, the subsequent labeling of nucleic acids, purification strategies, and quality control measures.

Core Concepts & Applications

The fundamental principle of labeling involves a two-stage process. First, the terminal hydroxyl group of the dye is activated. Second, the activated dye is conjugated to a nucleic acid that has been synthesized with a primary aliphatic amine modification, typically at the 5' or 3' end. The activated dye, commonly an NHS ester, reacts with the nucleophilic primary amine on the oligonucleotide to form a stable, covalent amide bond.

Key Advantages of PEGylated Cy5 Dyes:

  • Reduced Autofluorescence: Emission in the far-red spectrum (~667 nm) is ideal for cellular imaging, where autofluorescence from endogenous molecules is minimal.

  • Enhanced Hydrophilicity: The PEG linker improves solubility in aqueous buffers, preventing dye aggregation which can quench fluorescence.

  • Biocompatibility: PEGylation can reduce non-specific interactions with cellular components in live-cell applications.

  • Versatility: The terminal hydroxyl group allows for custom functionalization to suit various conjugation chemistries.

Common Applications:

  • Fluorescence In Situ Hybridization (FISH)

  • Microarray analysis

  • Real-time PCR probes

  • Live-cell imaging and tracking of nucleic acids

  • Förster Resonance Energy Transfer (FRET) studies

  • Flow cytometry

Data Presentation

Table 1: Spectroscopic Properties

The following table summarizes the key spectroscopic parameters for this compound. Note that some values are approximated from structurally similar PEGylated Cy5 compounds due to limited direct data for this specific molecule. Researchers are encouraged to perform their own spectral characterization for precise applications.

PropertyValueSource
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε)~170,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.2
Recommended Laser Line633 nm or 647 nm
SolubilityWater, DMSO, DMF

*Values are for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serve as a close approximation.

Table 2: Typical Experimental Parameters

This table provides a starting point for nucleic acid labeling reactions. Optimization may be required based on the specific oligonucleotide sequence and concentration.

ParameterRecommended RangeNotes
Dye Activation
Dye:Activating Agent Molar Ratio1:1.2 to 1:1.5(e.g., Dye to DSC)
Reaction Time1-4 hoursAt room temperature
Nucleic Acid Conjugation
Dye:Oligonucleotide Molar Ratio5:1 to 15:1Higher excess can drive the reaction but necessitates more rigorous purification.
Oligonucleotide Concentration0.3 - 0.8 mM
pH of Labeling Buffer8.5 - 9.3Critical for ensuring the amine is deprotonated and nucleophilic.
Reaction Time2 - 16 hours (overnight)At room temperature, protected from light.
Reaction Temperature25°C

Experimental Protocols & Workflows

Overall Experimental Workflow

The entire process, from dye activation to obtaining a purified, labeled nucleic acid, involves several key stages.

G cluster_prep Preparation cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification cluster_qc Quality Control prep_dye Dissolve Dye in Anhydrous DMSO activation Activate -OH Group (e.g., with DSC to form NHS ester) prep_dye->activation prep_oligo Dissolve Amine-Oligo in Labeling Buffer conjugation Mix Activated Dye with Amine-Oligo prep_oligo->conjugation activation->conjugation incubation Incubate 2-16h at RT (Protect from light) conjugation->incubation purification Remove Unreacted Dye & Unlabeled Oligo (HPLC / PAGE / Extraction) incubation->purification qc Assess Labeling Efficiency (UV-Vis Spectroscopy) purification->qc

Overall workflow for nucleic acid labeling.
Protocol 1: Activation of this compound (Conversion to NHS Ester)

This protocol describes the conversion of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimidyl (NHS) ester using disuccinimidyl carbonate (DSC). This activation step must be performed immediately prior to the labeling reaction.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous reaction vessel protected from moisture

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO.

  • Reagent Addition: Add 1.5 equivalents of DSC and 2-3 equivalents of a non-nucleophilic base like pyridine or TEA to the dissolved dye.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if possible.

  • Immediate Use: The resulting activated Cy5-PEG-NHS ester solution is sensitive to moisture and should be used immediately in the subsequent nucleic acid labeling protocol. Do not attempt to isolate the NHS ester intermediate.

G Dye_OH Dye-PEG-OH (this compound) Dye_NHS Dye-PEG-O-CO-NHS (Activated NHS Ester) Dye_OH->Dye_NHS + DSC Disuccinimidyl Carbonate (DSC) + Pyridine Labeled_Oligo Dye-PEG-O-CO-NH-Oligonucleotide (Stable Amide Bond) Dye_NHS->Labeled_Oligo + Oligo_NH2 Oligonucleotide-NH2

Chemical reaction pathway for labeling.
Protocol 2: Labeling of Amine-Modified Nucleic Acids

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • Activated this compound NHS ester solution (from Protocol 1)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.3. Crucially, avoid buffers containing primary amines like Tris.

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM. Vortex and centrifuge briefly.

  • Reaction Setup: Add the freshly prepared activated dye solution (from Protocol 1) to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should typically be between 5:1 and 15:1.

  • Incubation: Gently vortex the reaction mixture. Incubate at room temperature (~25°C) for 2 hours to overnight. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Purification: Proceed immediately to one of the purification protocols outlined below to remove unreacted dye and unlabeled oligonucleotides.

Protocol 3: Purification of Labeled Nucleic Acids

The removal of unreacted dye is critical for achieving a high signal-to-noise ratio in downstream applications. Several methods can be used, with varying levels of purity and yield. Double HPLC purification is often recommended for post-synthetic labeling methods to ensure high purity.

Method A: Ethanol (B145695) Precipitation

  • Principle: This method removes the bulk of the small, unreacted dye molecules, but may not efficiently remove unlabeled oligonucleotides.

  • Procedure:

    • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

    • Add 2.5-3 volumes of cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

    • Carefully discard the supernatant containing the unreacted dye.

    • Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.

    • Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

Method B: High-Performance Liquid Chromatography (HPLC)

  • Principle: Reverse-phase HPLC separates molecules based on hydrophobicity. The labeled oligonucleotide is more hydrophobic than the unlabeled one and will elute later. This method is highly effective at separating labeled from unlabeled nucleic acids and free dye.

  • Procedure:

    • Use a C18 reverse-phase column.

    • Set up a gradient of acetonitrile (B52724) in a buffer such as 0.1 M triethylammonium (B8662869) acetate (TEAA).

    • Inject the reaction mixture onto the column.

    • Monitor the elution profile at both 260 nm (for the nucleic acid) and ~649 nm (for the Cy5 dye).

    • Collect the fractions that show a dual-absorbance peak, corresponding to the successfully labeled oligonucleotide.

    • Pool the relevant fractions and lyophilize to obtain the purified product.

Method C: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Principle: PAGE separates molecules by size and charge. The fluorescent label allows for easy visualization and excision of the band corresponding to the labeled product. This method is effective for purifying labeled products from unreacted dye and unlabeled oligonucleotides.

  • Procedure:

    • Add an equal volume of 2X formamide (B127407) loading buffer to the reaction mixture.

    • Denature at 95°C for 5 minutes and snap-cool on ice.

    • Load the sample onto a denaturing polyacrylamide gel of appropriate concentration.

    • Run the gel until adequate separation is achieved.

    • Visualize the fluorescently labeled oligonucleotide band using a fluorescence imager.

    • Excise the band from the gel.

    • Elute the labeled oligonucleotide from the gel slice using a crush-and-soak method in an appropriate buffer.

    • Purify the eluted product from gel fragments and salts (e.g., via ethanol precipitation).

Protocol 4: Quality Control - Calculation of Degree of Labeling (DOL)

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules per oligonucleotide.

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum of the Cy5 dye, ~649 nm (A_max).

  • Calculate Concentrations:

    • Concentration of Dye (C_dye): C_dye (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye, ~170,000 M⁻¹cm⁻¹)

    • Concentration of Nucleic Acid (C_oligo): A correction factor (CF) is needed to account for the dye's absorbance at 260 nm. For standard Cy5, this is ~0.05. This value can be used as an approximation here. Corrected A₂₆₀ = A₂₆₀ - (A_max * CF) C_oligo (M) = Corrected A₂₆₀ / ε_oligo (where ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).

  • Calculate DOL: DOL = C_dye / C_oligo

For a singly labeled oligonucleotide, the target DOL is 1.0.

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conjugation chemistry for N-Methyl-N'-(hydroxy-PEG2)-Cy5, a hydrophilic, fluorescent linker molecule. The protocols detailed below are designed to guide researchers in activating the terminal hydroxyl group and subsequently conjugating it to various biomolecules and small molecules for applications in targeted therapies, bio-imaging, and diagnostics.

Introduction

This compound is a versatile molecule featuring a Cy5 fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The Cy5 dye offers fluorescence in the far-red spectrum, minimizing autofluorescence from biological samples. The hydrophilic PEG linker enhances solubility in aqueous media and reduces non-specific binding. The terminal hydroxyl group, while relatively unreactive, can be chemically activated to enable covalent conjugation to a variety of functional groups, most notably primary amines.

This document outlines the primary strategy for activating the hydroxyl group for subsequent conjugation reactions. The workflow involves a two-step process:

  • Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid.

  • Activation: The newly formed carboxylic acid is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Spectroscopic and Physicochemical Properties

Quantitative data for a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, are summarized below and can serve as a close approximation for this compound. For precise applications, it is recommended to perform spectral characterization.

PropertyValue
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε) at λex~250,000 cm⁻¹M⁻¹ (for Cy5)
Quantum Yield (Φ)~0.2 (typical for Cy5 dyes)
SolubilityWater, DMSO, DMF

Experimental Protocols

Activation of the Terminal Hydroxyl Group

This section details the conversion of the terminal hydroxyl group of this compound to an amine-reactive NHS ester.

3.1.1. Oxidation of the Hydroxyl Group to a Carboxylic Acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using a mild oxidizing agent like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and sodium hypochlorite (B82951).

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and aqueous sodium bicarbonate solution (0.5 M).

  • Add a catalytic amount of TEMPO (approx. 0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (approx. 1.5 equivalents) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylic acid-functionalized product (N-Methyl-N'-(carboxy-PEG2)-Cy5).

3.1.2. Activation of the Carboxylic Acid to an NHS Ester

This protocol details the activation of the carboxylated Cy5 derivative to a more stable and amine-reactive NHS ester using carbodiimide (B86325) chemistry.

Materials:

  • N-Methyl-N'-(carboxy-PEG2)-Cy5 (from step 3.1.1)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the purified N-Methyl-N'-(carboxy-PEG2)-Cy5 (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.

  • To this solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, the activated N-Methyl-N'-(NHS-ester-PEG2)-Cy5 can be used immediately for conjugation or purified by silica (B1680970) gel chromatography. Due to the susceptibility of the NHS ester to hydrolysis, it is recommended to use it without delay.

G cluster_activation Activation Workflow A This compound B Oxidation (TEMPO/NaOCl) A->B Step 1 C N-Methyl-N'-(carboxy-PEG2)-Cy5 B->C D NHS Ester Activation (EDC, NHS) C->D Step 2 E N-Methyl-N'-(NHS-ester-PEG2)-Cy5 (Amine-Reactive) D->E

Activation of the terminal hydroxyl group.
Conjugation Protocols

The activated N-Methyl-N'-(NHS-ester-PEG2)-Cy5 can be used to label proteins, peptides, and other molecules containing primary amine groups.

3.2.1. Protein Labeling Protocol

This protocol describes a general procedure for labeling proteins with the activated Cy5 derivative. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • Activated N-Methyl-N'-(NHS-ester-PEG2)-Cy5 in anhydrous DMSO or DMF

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)

  • 1 M Sodium bicarbonate (for pH adjustment)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis membrane (10-20 kDa MWCO)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS). Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction with primary amines.[1]

  • Prepare the Dye Solution: Immediately before use, dissolve the activated N-Methyl-N'-(NHS-ester-PEG2)-Cy5 in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

  • Labeling Reaction: Add the dissolved dye solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[1]

  • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against a suitable buffer (e.g., PBS).[2] For dialysis, multiple buffer changes are recommended for efficient removal of the free dye.[2]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

G cluster_labeling Protein Labeling Workflow A Prepare Protein Solution (pH 8.0-8.5) C Mix Protein and Dye (1-2 hours, RT, dark) A->C B Prepare Activated Dye Solution (in DMSO/DMF) B->C D Purification (Gel Filtration or Dialysis) C->D E Characterize Conjugate (Spectrophotometry) D->E

References

Determining the Degree of Labeling with N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, accurate quantification of fluorescently labeled biomolecules is paramount for reliable experimental outcomes. This document provides a detailed guide to determining the Degree of Labeling (DOL) for biomolecules conjugated with N-Methyl-N'-(hydroxy-PEG2)-Cy5, a hydrophilic, far-red fluorescent dye.

The DOL, also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each biomolecule.[1][2][3] Achieving an optimal DOL is critical; low labeling can result in a poor signal-to-noise ratio, while excessive labeling can lead to fluorescence quenching and potential alteration of the biomolecule's function.[1][3][4] For antibodies, a typical optimal DOL range is between 2 and 10.[3][5]

Core Principles

The determination of DOL is typically performed using absorption spectroscopy, leveraging the Beer-Lambert law.[6] This involves measuring the absorbance of the purified conjugate at two key wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 650 nm for Cy5).[7][8] A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate protein concentration measurement.[6][7]

Key Spectroscopic Data

Accurate DOL calculation relies on precise values for the molar extinction coefficients of both the biomolecule and the fluorescent dye.

ParameterValueSource
Cy5 Excitation Maximum (λmax)~649-651 nm[9]
Cy5 Emission Maximum (λem)~666-671 nm[9]
Cy5 Molar Extinction Coefficient (ε_dye)250,000 M⁻¹cm⁻¹[9][10][11]
Correction Factor (CF₂₈₀ = A₂₈₀ of dye / A_max of dye)~0.05 - 0.08 (typical for Cy5)[7]
Molar Extinction Coefficient of IgG (ε_protein)210,000 M⁻¹cm⁻¹[3]

Note: The molar extinction coefficient for the specific this compound conjugate may vary slightly. For highest accuracy, it is recommended to characterize the dye being used. The PEG linker enhances hydrophilicity which can reduce non-specific binding.[9][12][13]

Experimental Protocols

Protocol 1: Labeling of Proteins with Cy5 NHS Ester

This protocol outlines the general procedure for labeling proteins with a Cy5 NHS ester derivative. The this compound would first need to be functionalized with an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy5-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[14][15]

  • 1 M Sodium bicarbonate

  • Purification column (e.g., spin column or size-exclusion chromatography resin)[7][8]

  • Elution buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers like BSA.[8][16][17] If necessary, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).[8][15] The optimal protein concentration for labeling is typically between 2-10 mg/mL.[14][18]

  • Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12][18]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 with 1 M sodium bicarbonate.[12][15][16]

    • Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution.[17] The optimal ratio may need to be determined empirically.[12]

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[8][16]

  • Purification: Remove unreacted dye from the labeled protein using a spin column or size-exclusion chromatography.[7][8][16] This step is crucial for accurate DOL determination.[3][4][7]

G Protein Labeling Workflow A Prepare Protein (Amine-free buffer, pH 8.3-9.0) C Combine and Incubate (1 hr, RT, dark) A->C B Dissolve Cy5-PEG-NHS Ester (DMSO or DMF) B->C D Purify Conjugate (Spin Column / SEC) C->D E Characterize Labeled Protein D->E G DOL Calculation Pathway cluster_0 Spectrophotometric Measurements cluster_1 Calculations A Measure A₂₈₀ D Calculate Corrected A₂₈₀ A->D B Measure A_max (at ~650 nm) C Calculate [Dye] B->C B->D F Calculate DOL ([Dye] / [Protein]) C->F E Calculate [Protein] D->E E->F

References

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative. Its fluorescence in the far-red region of the spectrum makes it particularly well-suited for biological imaging, as this minimizes autofluorescence from endogenous molecules.[1] The key structural feature of this dye is the inclusion of a polyethylene (B3416737) glycol (PEG) linker. This PEG linker enhances the hydrophilicity of the molecule, which improves its solubility in aqueous buffers and reduces non-specific binding to surfaces and biomolecules, a critical consideration in single-molecule studies.[2] The terminal hydroxyl group on the PEG linker also provides a site for further chemical modification, allowing for conjugation to a variety of biomolecules.[2]

These characteristics make this compound an excellent candidate for single-molecule imaging applications, such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-particle tracking (SPT). In smFRET, it can serve as an acceptor fluorophore in conjunction with a suitable donor (like Cy3) to probe conformational dynamics and intermolecular interactions.[3][4][5]

Core Spectroscopic Data

The photophysical properties of this compound are primarily determined by its Cy5 core. It is important to note that reported values for PEGylated Cy5 derivatives can vary between suppliers, and it is recommended to perform spectral characterization for precise measurements.[2]

PropertyThis compound / Similar PEGylated Cy5Standard Cy5
Excitation Maximum (λex) ~649 - 650 nm~646 - 651 nm
Emission Maximum (λem) ~667 - 691 nm~662 - 671 nm
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 has a reported Φ of 0.07.~0.2
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm
Solubility Water, DMSO, DMFLimited water solubility; soluble in DMSO, DMF

Application: Single-Molecule FRET (smFRET)

smFRET is a powerful technique for measuring distances on the nanometer scale, enabling the real-time observation of biomolecular dynamics.[5] In a typical smFRET experiment involving this compound, it would be used as the acceptor dye, paired with a donor dye like Cy3. The biomolecule of interest is labeled with both dyes at specific sites. When the donor is excited, it can transfer its energy to the acceptor if they are in close proximity (typically 2-8 nm), leading to acceptor fluorescence.[3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the dyes, making it a sensitive molecular ruler.[5]

Principle of Single-Molecule FRET

FRET_Principle D_ground S0 D_excited S1 D_excited->D_ground A_ground S0 A_excited S1 D_excited->A_excited Donor_Emission Donor Emission (Fluorescence) D_excited->Donor_Emission A_excited->A_ground Acceptor_Emission Acceptor Emission (FRET Signal) A_excited->Acceptor_Emission Excitation Excitation (e.g., 532 nm laser) Excitation->D_ground Absorption Non_Radiative_Transfer FRET (Non-radiative dipole-dipole coupling)

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Experimental Protocols

Protocol 1: Spectroscopic Characterization of this compound

This protocol outlines the general procedure for measuring the absorbance and fluorescence spectra of the dye.

1. Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

A. Absorbance Spectrum:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in DMSO.

  • Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Spectrophotometer Setup: Warm up the spectrophotometer lamp. Set the wavelength scan range from 400 nm to 800 nm.

  • Blank Measurement: Record a baseline spectrum with a cuvette containing only the experimental buffer.

  • Sample Measurement: Replace the blank with the cuvette containing the dye solution and acquire the absorbance spectrum. The peak of the spectrum is the λmax.

B. Fluorescence Spectra:

  • Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[1]

  • Emission Spectrum:

    • Set the spectrofluorometer to the known excitation maximum (~649 nm).[1]

    • Scan a range of emission wavelengths from 660 nm to 800 nm.[1]

    • The peak of the resulting spectrum is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the spectrofluorometer to the known emission maximum (~667 nm).[1]

    • Scan a range of excitation wavelengths from 550 nm to 660 nm.[1]

    • The peak of this spectrum should correspond to the absorbance maximum.

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol describes the immobilization of a biomolecule labeled with a Cy3 donor and this compound acceptor for observation with Total Internal Reflection Fluorescence (TIRF) microscopy.

1. Materials and Reagents:

  • Labeled Biomolecule: Biomolecule (e.g., DNA, protein) site-specifically labeled with Cy3 (donor) and this compound (acceptor), and a biotin (B1667282) tag for surface immobilization.

  • Microscope Slides and Coverslips: Quartz slides and glass coverslips.

  • Surface Passivation Reagents: mPEG-SVA and Biotin-PEG-SVA (succinimidyl valerate).

  • Immobilization Reagents: Streptavidin.

  • Imaging Buffer (with Oxygen Scavenging System):

    • 10 mM Tris-HCl, pH 8.0

    • 100 mM NaCl

    • 0.8% (w/v) D-glucose

    • 165 U/mL glucose oxidase

    • 2170 U/mL catalase

    • 1-2 mM Trolox (triplet state quencher)

2. Experimental Workflow:

smFRET_Workflow cluster_prep Sample Preparation cluster_surface Surface Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeling Label Biomolecule (Cy3, Cy5, Biotin) Purification Purify Labeled Biomolecule Labeling->Purification Immobilization Immobilize Biomolecule (~50-100 pM) Purification->Immobilization Cleaning Clean Coverslip Passivation Passivate with PEG/Biotin-PEG Cleaning->Passivation Streptavidin Incubate with Streptavidin Passivation->Streptavidin Streptavidin->Immobilization AddBuffer Add Imaging Buffer (with Oxygen Scavenger) Immobilization->AddBuffer TIRF TIRF Microscopy (Excite Donor, Detect D/A) AddBuffer->TIRF Localization Localize Single Molecules TIRF->Localization IntensityTraces Extract Intensity vs. Time Localization->IntensityTraces FRET_Calc Calculate FRET Efficiency IntensityTraces->FRET_Calc HMM Hidden Markov Modeling (Optional) FRET_Calc->HMM

Caption: Experimental workflow for a single-molecule FRET experiment.

3. Detailed Procedure:

A. Flow Cell Preparation:

  • Clean quartz slides and glass coverslips thoroughly.

  • Create flow cells by adhering the coverslip to the slide with double-sided tape, creating a channel.

  • Passivate the inner surfaces with a mixture of mPEG-SVA and Biotin-PEG-SVA to prevent non-specific binding.[6]

  • Incubate the channel with a streptavidin solution (0.1-0.2 mg/mL) to coat the surface. Wash with buffer (e.g., T50: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).[4]

B. Molecule Immobilization and Imaging:

  • Dilute the biotinylated and dual-labeled biomolecule to a final concentration of 50-100 pM in T50 buffer.[4]

  • Inject the diluted sample into the flow cell and incubate for 5-10 minutes to allow for immobilization via the biotin-streptavidin linkage.

  • Wash out unbound molecules with T50 buffer.

  • Introduce the imaging buffer containing the oxygen scavenging system and Trolox. This is crucial for enhancing the photostability of the Cy5 dye by reducing photobleaching.[7][8][9]

  • Mount the slide on a TIRF microscope.

  • Use a laser (e.g., 532 nm) to excite the Cy3 donor. The resulting fluorescence emission is split into two channels (e.g., green for Cy3 and red for Cy5) and imaged onto an EMCCD camera.

  • Acquire time-lapse movies, observing the fluorescence intensity of individual molecules. Anticorrelated changes in the donor and acceptor signals indicate FRET, reflecting conformational changes or binding events.[4]

C. Data Analysis:

  • Identify the locations of single molecules on the surface.

  • Extract the fluorescence intensity time traces for both the donor and acceptor channels for each molecule.

  • Calculate the apparent FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A), where I_A is the acceptor intensity and I_D is the donor intensity.

  • Build FRET histograms to identify different conformational states and analyze the dynamics of transitions between them.

Troubleshooting and Considerations

  • Photobleaching: Cy5 is susceptible to photobleaching.[10] The use of an oxygen scavenging system and a triplet-state quencher like Trolox is essential for prolonging the lifetime of the dye.[7][9]

  • Blinking: Cy5 can enter long-lived dark states ("blink"), which can be mistaken for high-FRET states.[3] The presence of reducing agents can sometimes increase the frequency of blinking.[7][8]

  • Non-specific Binding: The PEG linker on this compound helps to minimize non-specific binding. However, proper surface passivation of the microscope slide is still critical for high-quality single-molecule imaging.[11]

  • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize photobleaching.

References

Application Note & Protocol: Experimental Workflow for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental workflow for the conjugation of an amine-reactive Cy5 dye to a molecule functionalized with a secondary amine linker, specifically an N-Methyl-N'-(hydroxy-PEG2) moiety. Cyanine 5 (Cy5) is a bright, far-red fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. Its fluorescence in the far-red spectrum (excitation ~650 nm, emission ~670 nm) is advantageous for minimizing background autofluorescence from biological samples.[1] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the target molecule, which can improve solubility in aqueous buffers and reduce non-specific binding.[2]

The most common method for labeling amines involves the use of N-hydroxysuccinimide (NHS) esters, which react with unprotonated aliphatic amines to form a stable amide bond.[3][4] While this reaction is most efficient with primary amines (e.g., the ε-amino group of lysine), it also proceeds with secondary amines, such as the N-methyl group in the specified linker. However, the reaction with secondary amines can be significantly slower.[5][6] Therefore, this protocol has been optimized with considerations for reaction kinetics to ensure efficient conjugation.

Spectroscopic and Reagent Data

Successful conjugation and characterization rely on accurate quantitative data. The table below summarizes the essential spectroscopic properties for a typical Cy5 NHS Ester.

ParameterValueReference
Excitation Maximum (λex)~650 nm[1]
Emission Maximum (λem)~670 nm[1]
Molar Extinction Coefficient (εmax)250,000 M-1cm-1[7]
Correction Factor (CF280)0.03 - 0.05[1]

Note: Spectroscopic properties can vary slightly between suppliers and in different solvents. Always consult the manufacturer's data sheet for specific values.

Reaction and Workflow Diagrams

Visualizing the chemical reaction and the experimental process is crucial for understanding and execution.

cluster_reactants Reactants cluster_product Products Molecule Target Molecule- (CH₂)₂-O-(CH₂)₂-NH-CH₃ Conjugate Target Molecule-Linker-N(CH₃)-CO-Cy5 Molecule->Conjugate + Cy5 Cy5-NHS Ester Cy5->Conjugate pH 8.3-8.5 (Amine-free buffer) NHS NHS (byproduct)

Caption: Chemical reaction scheme for conjugating a Cy5-NHS ester to a secondary amine.

arrow arrow A 1. Prepare Reagents B 2. Conjugation Reaction (Room Temp, 4h - Overnight) A->B C 3. Purify Conjugate (Size-Exclusion Chromatography) B->C D 4. Characterize Conjugate (UV-Vis Spectroscopy) C->D E 5. Store Conjugate (-20°C or -80°C, Protected from Light) D->E

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photobleaching of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on preventing photobleaching of N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, which emits in the far-red region of the spectrum.[1] The key features of this dye are the Cy5 core, which provides the fluorescent properties, and the N-Methyl-N'-(hydroxy-PEG2) modification. This polyethylene (B3416737) glycol (PEG) linker enhances the dye's water solubility and biocompatibility, which can reduce non-specific binding in biological applications.[2][3][4] Its fluorescence in the far-red spectrum is beneficial for biological imaging as it minimizes autofluorescence from cells and tissues.[4]

Q2: What is photobleaching and why is it a concern for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[5][6] For Cy5 and its derivatives, this process is primarily initiated by the fluorophore transitioning to a long-lived, highly reactive triplet state upon excitation.[7] In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the fluorophore, rendering it non-fluorescent.[8] This leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise the quality and quantitative accuracy of the data.[5][9]

Q3: How does the N-Methyl-N'-(hydroxy-PEG2) modification affect the photostability of Cy5?

A: The N-Methyl-N'-(hydroxy-PEG2) modification primarily influences the dye's solubility and biocompatibility. While the local microenvironment can have some effect on photostability, the core Cy5 fluorophore remains the primary determinant of its photobleaching susceptibility. Therefore, the photobleaching prevention strategies for standard Cy5 are directly applicable to this compound.

Q4: What is "photoblueing" and does it affect Cy5?

A: Photoblueing is a phenomenon where some fluorescent dyes, under illumination, are photochemically converted to a form that absorbs and emits at shorter wavelengths (i.e., shifted towards the blue end of the spectrum). For instance, a red-fluorescent dye might start to glow green. This has been observed for cyanine dyes like Cy5.[10] This effect can introduce artifacts in multi-color imaging experiments. The mechanism has been described, and it's suggested that simple additives like vitamin C can help prevent it.[10]

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of this compound during fluorescence imaging experiments.

Problem: Rapid loss of fluorescence signal during imaging.

Possible Cause Suggested Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[9] Use neutral density (ND) filters to attenuate the excitation light.[9]
Long Exposure Times Decrease the camera exposure time or the pixel dwell time in confocal microscopy. For time-lapse experiments, increase the interval between image acquisitions.
Presence of Molecular Oxygen Use a commercial or homemade antifade mounting medium containing an oxygen scavenging system (e.g., glucose oxidase and catalase) or other antifade reagents.[11]
Unfavorable Chemical Environment Ensure the imaging buffer has a slightly basic pH (around 7.5), as acidic conditions can sometimes decrease the photostability of cyanine dyes.[5]
Inherent Photolability of the Dye If photobleaching is still a significant issue after optimization, consider using more photostable alternative dyes in the same spectral range, such as Alexa Fluor 647.

Antifade Reagents and Formulations

The use of antifade reagents is a critical step in preventing photobleaching. These reagents work by reducing the formation of reactive oxygen species or by quenching the triplet state of the fluorophore.

Commercially Available Antifade Reagents

Several commercial antifade mounting media are available and have been shown to be effective with Cy5 and other cyanine dyes. Their performance can vary, so it is often recommended to test a few to find the best one for your specific application.

Product Key Features
ProLong Diamond Antifade Mountant Offers high resistance to photobleaching.[12]
ProLong Glass Antifade Mountant Designed to have a refractive index of 1.52, matching that of glass coverslips for improved image resolution.[13]
SlowFade Diamond Antifade Mountant Provides excellent photobleaching protection across the visible spectrum.[13]
VECTASHIELD Antifade Mounting Medium A widely used antifade reagent. Note that some formulations may contain p-phenylenediamine (B122844) (PPD), which has been reported to potentially react with cyanine dyes.[14]
Trolox A vitamin E analog that acts as an antioxidant and can be used in both fixed and live-cell imaging to reduce photobleaching.
Homemade Antifade Formulations

For some applications, a homemade antifade solution can be a cost-effective alternative.

1. Glucose Oxidase/Catalase (GOX) System: This is an enzymatic oxygen scavenging system.

  • Recipe:

    • Glucose: 10% (w/v)

    • Glucose Oxidase: 0.5 mg/mL

    • Catalase: 0.1 mg/mL

    • in a suitable buffer (e.g., PBS)

2. p-Phenylenediamine (PPD) based medium:

  • Recipe:

    • p-Phenylenediamine (PPD): 0.1% (w/v)

    • Glycerol: 90% (v/v)

    • in a pH 8.0-9.0 buffer (e.g., bicarbonate buffer)[14]

  • Caution: PPD is toxic and can darken when exposed to light and air. Store aliquots at -20°C in the dark.[14] Some reports suggest PPD may negatively interact with cyanine dyes.[14]

3. 1,4-diazabicyclo[2.2.2]octane (DABCO) based medium:

  • Recipe:

    • DABCO: 2.5% (w/v)

    • Glycerol: 90% (v/v)

    • in a pH 8.6 buffer (e.g., Tris-HCl)

  • Note: DABCO is less toxic than PPD but may be slightly less effective as an antifade agent.[14]

Experimental Protocols

Protocol 1: Preparing a Glycerol-Based Antifade Mounting Medium

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) solution of DABCO or 1% (w/v) of p-phenylenediamine in the 10X PBS. Gentle heating may be required to dissolve the reagent.

  • In a fume hood, mix 1 part of the antifade/PBS solution with 9 parts of glycerol.

  • Adjust the pH to ~8.5 with 0.5 M sodium carbonate buffer.

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Quantifying Photobleaching Rate

  • Sample Preparation: Prepare a slide with your this compound labeled sample.

  • Microscope Setup: Use a fluorescence microscope with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant level.

  • Image Acquisition: Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time series.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[5]

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Q1 Is Excitation Intensity Minimized? Start->Q1 Action1 Reduce Laser Power / Use ND Filters Q1->Action1 No Q2 Is Exposure Time Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Decrease Exposure Time / Increase Time Interval Q2->Action2 No Q3 Are You Using an Antifade Reagent? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Incorporate Antifade Medium (e.g., with Oxygen Scavenger) Q3->Action3 No Q4 Is the Imaging Buffer pH Optimized? Q3->Q4 Yes End_Fail Consider More Photostable Dyes (e.g., Alexa Fluor 647) Q3->End_Fail If still problematic A3_Yes Yes A3_No No Action3->Q3 Action4 Adjust Buffer to pH ~7.5 Q4->Action4 No End_Success Photobleaching Minimized Q4->End_Success Yes A4_Yes Yes A4_No No Action4->Q4

Caption: A logical workflow for troubleshooting photobleaching of Cy5 dyes.

References

reducing background fluorescence with N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N'-(hydroxy-PEG2)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard Cy5?

A: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a derivative of Cy5.[1] It is characterized by a methyl group and a short polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group.[2] The key difference from standard Cy5 is the presence of this hydrophilic PEG2 linker. This modification is designed to increase the dye's solubility in aqueous solutions and is expected to reduce non-specific binding and aggregation, which are common issues with cyanine dyes that can lead to high background fluorescence.[3][4]

Q2: What are the primary sources of background fluorescence when using Cy5 dyes?

A: High background fluorescence in experiments using Cy5 dyes can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria or from fixatives such as glutaraldehyde.[5]

  • Non-Specific Binding: The fluorescently labeled antibody or the dye itself may bind to unintended targets due to hydrophobic or ionic interactions.[5][6]

  • Suboptimal Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody is a frequent cause of increased background.[7][8]

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample.[5]

  • Insufficient Washing: Not adequately washing away unbound antibodies and dye.[9]

Q3: How does the PEG2 linker in this compound help in reducing background fluorescence?

A: The polyethylene glycol (PEG) linker enhances the hydrophilicity of the Cy5 molecule.[10] This increased water solubility can prevent the formation of dye aggregates that contribute to non-specific staining.[4] Additionally, the PEG linker can create a hydration layer around the dye, which helps to minimize non-specific hydrophobic interactions with cellular components, thereby reducing background signal and improving the signal-to-noise ratio.[11]

Q4: Can I use the terminal hydroxyl group on the PEG2 linker for conjugation?

A: Yes, the terminal hydroxyl group provides a site for further chemical modification. It can be functionalized, for instance, into an N-hydroxysuccinimide (NHS) ester to allow for covalent labeling of primary amines on proteins or other biomolecules.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Issue 1: High Background Fluorescence Across the Entire Sample

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution. A good starting point is the manufacturer's recommendation, followed by a series of dilutions to find the best signal-to-noise ratio.[8]

  • Possible Cause: Inadequate blocking.

    • Solution: Increase the concentration or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[12][13]

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and duration of wash steps after antibody incubations. Using a buffer containing a mild detergent like Tween-20 can help reduce non-specific binding.[8][9]

Issue 2: Punctate or Speckled Background Staining

  • Possible Cause: Aggregation of the fluorescently labeled antibody.

    • Solution: Centrifuge the antibody solution before use to pellet any aggregates. Filtering the antibody solution may also be beneficial.[14] The enhanced solubility of this compound should minimize this issue compared to standard Cy5.

  • Possible Cause: Non-specific binding of the secondary antibody.

    • Solution: Run a control sample with only the secondary antibody to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody or changing the blocking agent.[15]

Issue 3: Weak Specific Signal with High Background

  • Possible Cause: Suboptimal signal-to-noise ratio.

    • Solution: Optimize the fixation and permeabilization steps. Aldehyde fixatives can increase autofluorescence; consider using organic solvents like cold methanol (B129727) if compatible with your target antigen.[5] Also, ensure your imaging settings (e.g., detector gain, exposure time) are optimized to enhance the signal over the background.[5]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table illustrates the expected improvements based on the properties of PEGylated dyes compared to standard Cy5. These values are illustrative and may vary depending on the experimental conditions.

ParameterStandard Cy5This compound (Expected)Benefit of PEGylation
Signal-to-Noise Ratio VariableImprovedHigher hydrophilicity reduces non-specific binding.
Aqueous Solubility LowerHigherPEG linker increases solubility, reducing aggregation.[4]
Non-Specific Binding Moderate to HighLow to ModerateThe hydration layer from the PEG linker minimizes off-target interactions.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining using this compound conjugated to a secondary antibody.

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections as required for your experiment.

  • Fixation:

    • Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[5]

  • Permeabilization (if required for intracellular targets):

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.[5]

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[5]

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[5]

    • Rinse once with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis prep Fix & Permeabilize Sample block Blocking Step prep->block primary_ab Primary Antibody Incubation block->primary_ab wash Wash Steps primary_ab->wash secondary_ab Secondary Antibody Incubation (this compound) mount Mount Sample secondary_ab->mount wash->secondary_ab image Image Acquisition mount->image

Caption: A generalized workflow for an immunofluorescence experiment.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Antibody Concentration Too High? start->cause1 cause2 Inadequate Blocking? start->cause2 cause3 Insufficient Washing? start->cause3 solution1 Titrate Antibodies cause1->solution1 solution2 Optimize Blocking (Time/Concentration) cause2->solution2 solution3 Increase Wash Steps (Number/Duration) cause3->solution3

Caption: A troubleshooting guide for high background fluorescence issues.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of N-Methyl-N'-(hydroxy-PEG2)-Cy5. The focus of this guide is to help you optimize the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye from the cyanine (B1664457) family, specifically a Cy5 derivative. It is functionalized with a short polyethylene (B3416737) glycol (PEG) linker (PEG2) that incorporates a hydroxyl (-OH) group and a methyl group. This molecule is primarily used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The Cy5 fluorophore allows for the visualization and tracking of the PROTAC molecule, while the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance during binding.[4] The terminal hydroxyl group enables further chemical modification and conjugation to other molecules.

Q2: What are the spectral properties of this compound?

Q3: What are the most common causes of a low signal-to-noise ratio (SNR)?

A3: A low SNR in fluorescence experiments can stem from two main factors:

  • Weak Specific Signal: This can be due to low expression of the target molecule, inefficient labeling, photobleaching (fading) of the fluorophore, or suboptimal imaging conditions (e.g., incorrect laser lines or filters).

  • High Background Signal: This "noise" can obscure the specific signal. Common causes include non-specific binding of the fluorescent probe to other molecules or surfaces, autofluorescence from the biological sample itself (e.g., from cells or tissues), and residual unbound dye that was not washed away.

Q4: How does the PEG linker in this molecule benefit my experiments?

A4: The polyethylene glycol (PEG) linker offers several advantages in biological applications.[5][6][7] Its hydrophilic nature increases the water solubility of the often hydrophobic Cy5 dye, which can help prevent the formation of non-fluorescent aggregates.[7] This improved solubility and the spacer effect of the linker can also reduce non-specific binding to surfaces and other biomolecules, thereby lowering background signal and improving the signal-to-noise ratio.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: Why is my background signal so high?

A: High background fluorescence can significantly reduce the quality of your data by masking the true signal. The most common reasons include:

  • Non-specific Binding: The Cy5 dye or the molecule it's attached to can bind to unintended targets through hydrophobic or ionic interactions.

  • Excess Probe Concentration: Using too high a concentration of the fluorescently labeled molecule can lead to increased non-specific binding.

  • Insufficient Washing: Failure to adequately wash away unbound probe after staining will result in a high background.

  • Sample Autofluorescence: Many biological samples, including cells and tissues, have endogenous molecules that fluoresce naturally, especially in the green and yellow regions of the spectrum. While Cy5 emits in the far-red, which generally has lower autofluorescence, it can still be a contributing factor.

Q: How can I reduce high background fluorescence?

A: A systematic approach is the best way to identify and mitigate the source of high background:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of your this compound conjugate that provides a strong specific signal with minimal background.

  • Improve Washing Steps: Increase the number and/or duration of wash steps after incubation with the fluorescent probe. Using a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS) can help to reduce non-specific binding.

  • Use Blocking Agents: Before adding your fluorescent probe, incubate your sample with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) to block non-specific binding sites.

  • Purify Your Conjugate: Ensure that all unconjugated this compound has been removed after your labeling reaction. Residual free dye is a common cause of high background.[8]

  • Include Proper Controls: Always include an unstained control sample to assess the level of autofluorescence in your sample.

Diagram 1: Causes of High Background Fluorescence cluster_causes Primary Causes A High Background Fluorescence B Non-Specific Binding A->B C Sample Autofluorescence A->C D Residual Unbound Probe A->D

Diagram 1: Causes of High Background Fluorescence
Issue 2: Weak or No Specific Signal

Q: Why is my specific signal weak or absent?

A: A weak signal can be as problematic as high background. Potential causes include:

  • Low Target Abundance: The target molecule you are trying to detect may be present at very low concentrations in your sample.

  • Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching, which is the irreversible fading of its fluorescence upon exposure to excitation light.

  • Incorrect Instrumentation Settings: Your microscope or imager may not be optimally configured for Cy5. This includes using the correct laser line for excitation (e.g., 633 nm or 647 nm) and the appropriate emission filter to collect the emitted light.

  • Inefficient Labeling: If you are conjugating this compound to another molecule, the labeling reaction may have been inefficient, resulting in a low degree of labeling.

Q: How can I enhance my specific signal?

A: To improve a weak signal, consider the following strategies:

  • Use an Antifade Reagent: When mounting your sample for microscopy, use a mounting medium that contains an antifade reagent. This will help to protect your Cy5 from photobleaching.

  • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the minimum required to obtain a good image.

  • Check Your Instrument: Ensure that you are using the correct laser and filter combination for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

  • Consider Signal Amplification: If your target is of low abundance, you may need to use a signal amplification strategy, such as an indirect detection method (e.g., a primary antibody followed by a Cy5-labeled secondary antibody).

  • Optimize Labeling Chemistry: If you are performing your own conjugations, optimize the reaction conditions (e.g., pH, dye-to-protein ratio) to ensure efficient labeling.

Issue 3: Photobleaching and "Photoblueing"

Q: What is photobleaching and how can I prevent it?

A: Photobleaching is the light-induced, irreversible destruction of a fluorophore.[9] When Cy5 is exposed to high-intensity light, it can enter an unstable triplet state where it is highly reactive with molecular oxygen, leading to its degradation.[9] To minimize photobleaching, you should:

  • Use a neutral density filter to reduce the intensity of the excitation light.

  • Minimize the exposure time of your sample to the light source.

  • Use an antifade mounting medium.[9]

  • Ensure your sample is properly deoxygenated if possible, or use oxygen-scavenging systems in your buffer.

Q: What is "photoblueing" and does it affect Cy5?

A: Photoblueing is a phenomenon where a fluorescent dye, under certain conditions, can be chemically altered by light in such a way that its emission spectrum shifts to a shorter wavelength (i.e., towards the blue end of the spectrum).[9] For a red-emitting dye like Cy5, this could lead to the appearance of a green-emitting species, which can cause artifacts in multi-color imaging experiments.[9] The use of simple additives like vitamin C has been shown to help prevent the photoblueing of Cy5.[9]

Quantitative Data

The following table summarizes the key spectroscopic properties for a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which can be used as an approximation for this compound.

Spectroscopic PropertyApproximate ValueReference
Excitation Maximum (λex)649 - 650 nm[5][6]
Emission Maximum (λem)667 - 691 nm[5][6]
Molar Extinction Coefficient (ε)~107,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ)~0.2 (for standard Cy5)[5][6]
Recommended Laser Line633 nm or 647 nm[6]
SolubilityWater, DMSO, DMF[6]

Note: The Molar Extinction Coefficient and Quantum Yield are for a structurally similar PEGylated Cy5 and standard Cy5, respectively, and serve as close approximations. For critical applications, direct measurement is recommended.

Experimental Protocols

Protocol 1: General Procedure for Determining Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., PBS or DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner-filter effects.[5]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the known excitation maximum of Cy5 (~649 nm).[5]

    • Scan a range of emission wavelengths from approximately 660 nm to 800 nm.[5]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the emission maximum determined in the previous step (~667 nm).[5]

    • Scan a range of excitation wavelengths from approximately 550 nm to 660 nm.[5]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex).

Protocol 2: General Workflow for Protein Labeling

The terminal hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins. This diagram outlines a typical workflow.

Diagram 2: Protein Labeling and Purification Workflow A 1. Activate Hydroxyl Group (e.g., convert to NHS ester) C 3. Labeling Reaction (mix activated dye and protein) A->C B 2. Prepare Protein Sample (adjust pH to 8.0-8.5) B->C D 4. Incubate (1 hour, room temp, protected from light) C->D E 5. Purify Conjugate (e.g., size exclusion chromatography) D->E F 6. Characterize Labeled Protein (determine degree of labeling) E->F

Diagram 2: Protein Labeling and Purification Workflow

General Troubleshooting Workflow

When encountering issues with signal-to-noise ratio, a logical troubleshooting approach is essential. The following diagram outlines a recommended workflow.

Diagram 3: Troubleshooting Low Signal-to-Noise Ratio Start Low SNR? CheckSignal Is the specific signal weak? Start->CheckSignal CheckBackground Is the background signal high? CheckSignal->CheckBackground No AmplifySignal Enhance Signal: - Use antifade - Check instrument settings - Optimize labeling CheckSignal->AmplifySignal Yes ReduceBackground Reduce Background: - Optimize concentration - Improve washing - Use blocking agents CheckBackground->ReduceBackground Yes End Optimal SNR CheckBackground->End No AmplifySignal->CheckBackground ReduceBackground->End

Diagram 3: Troubleshooting Low Signal-to-Noise Ratio

References

Technical Support Center: Troubleshooting N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for common issues encountered during the fluorescent labeling of biomolecules with N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its derivatives. The troubleshooting advice is primarily focused on the labeling of proteins via primary amines (e.g., lysine (B10760008) residues), a common application for this type of dye.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound?

A1: The terminal hydroxyl (-OH) group on the PEG linker of this compound is a versatile functional handle.[1] It is typically activated or functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, to facilitate the covalent labeling of primary amines on proteins or other biomolecules.[2] This guide will focus on troubleshooting this common amine-reactive chemistry.

Q2: Why is it critical to remove unconjugated dye after the labeling reaction?

A2: Residual free dye can lead to significant experimental inaccuracies.[3] It causes high background fluorescence in imaging applications and leads to an overestimation of the labeling efficiency, or Degree of Labeling (DOL).[3][4] Thorough purification is essential for reliable downstream results.[3]

Q3: What is the optimal Degree of Labeling (DOL) for my protein?

A3: The optimal DOL depends on the specific protein and the intended application. A general guideline is one dye molecule per 200 amino acids.[5] However, for some applications, a lower or higher DOL may be necessary. It is often best to test conjugates with different DOLs to find the optimal ratio for your assay.[5] Overlabeling can lead to protein aggregation and fluorescence quenching, where neighboring dye molecules interfere with each other, reducing the overall signal.[5][6]

Q4: Can I use a Tris-based buffer for my labeling reaction?

A4: No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the amine-reactive dye (e.g., an NHS ester).[2][5][7] This will significantly reduce labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate are recommended.[5][7]

Spectroscopic Properties

The photophysical properties of the Cy5 core are central to this reagent. The PEG linkers enhance hydrophilicity and solubility in aqueous solutions.[2][8]

PropertyValue
Excitation Maximum (λex) ~649 nm[2][8]
Emission Maximum (λem) ~667 nm[2][8]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 cm⁻¹M⁻¹[2][8]
Recommended Laser Line 633 nm or 647 nm[8]
Solubility Soluble in water, DMSO, DMF[8]

Note: Spectroscopic values can vary slightly depending on the solvent and local environment.

Troubleshooting Guide

Poor labeling efficiency is a common problem in bioconjugation. The following table outlines potential causes and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling (Low DOL) Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[2][7]Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) using dialysis or a desalting column.[7]
Suboptimal pH: The pH of the reaction is too low. Primary amines on the protein must be deprotonated to be reactive.[7][9]Adjust the reaction buffer pH to the optimal range of 8.0-8.5 using 1 M sodium bicarbonate.[2][7]
Hydrolyzed/Degraded Dye: The reactive group (e.g., NHS ester) has hydrolyzed due to moisture. Cy5 dyes can also degrade from exposure to light or ozone.[7][10]Prepare the dye solution immediately before use in anhydrous DMSO or DMF.[2] Store the dye protected from light and moisture at -20°C.[7]
Low Protein Concentration: Labeling efficiency can be poor at protein concentrations below 2 mg/mL.[5][7]Concentrate the protein solution to at least 2 mg/mL, ideally 10 mg/mL, using a spin concentrator.[5]
Insufficient Dye Concentration: The molar excess of dye to protein is too low.Empirically determine the optimal molar ratio. Start with a 10- to 20-fold molar excess of dye to protein.[2][9]
Protein Precipitation During/After Labeling High Degree of Labeling: Overlabeling can alter the protein's isoelectric point and lead to aggregation.[5][9]Reduce the molar excess of dye in the reaction or decrease the reaction time.[7]
Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) containing the dye can denature the protein.Add the dye solution dropwise while gently vortexing. Keep the final concentration of the organic solvent below 10% (v/v).
Weak Fluorescent Signal Despite "Good" DOL Fluorescence Quenching: At high labeling densities, Cy5 molecules can quench each other's fluorescence.[5][6]Aim for a lower DOL by reducing the dye-to-protein molar ratio in the reaction. The brightest conjugate is not always the one with the highest DOL.
Inaccurate DOL Measurement: Residual free dye in the purified sample leads to an artificially high DOL calculation.Ensure thorough purification to remove all unconjugated dye.[3][4] Use size-exclusion chromatography or extensive dialysis.[3]
Dye Degradation: Cy5 is susceptible to photobleaching and degradation by ozone.[10]Protect the labeled conjugate from light. If working with samples on surfaces like microscope slides, minimize exposure to air and light before measurement.[10]

Experimental Protocols

Protocol 1: Protein Labeling with Amine-Reactive Cy5

This protocol assumes the use of an NHS-ester derivative of this compound.

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[2][7]

    • Ensure any substances with primary amines (Tris, glycine, sodium azide) have been removed.[9]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive Cy5 dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] Protect the solution from light.

  • Perform the Labeling Reaction:

    • Calculate the required volume of dye solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Add the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purify the Conjugate:

    • Remove unconjugated dye by running the reaction mixture over a size-exclusion chromatography (e.g., Sephadex G-25) column.[2][9]

    • The first colored fraction to elute contains the labeled protein.[3] Later fractions will contain the free dye.

    • Alternatively, perform extensive dialysis against a suitable buffer.[3]

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and ~649 nm (for Cy5) using a spectrophotometer.

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For Cy5, this is typically around 0.05 (A₂₈₀ = 0.05 × A₆₄₉).

    • Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₄₉ / ε_dye

      • ε_dye is the molar extinction coefficient of the Cy5 dye at ~649 nm (e.g., ~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Guides

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) react Combine & Incubate (1 hr, RT, dark) p_prep->react d_prep Prepare Dye Stock in Anhydrous DMSO d_prep->react purify Purify via Size-Exclusion Chromatography or Dialysis react->purify collect Collect Labeled Protein Fraction purify->collect analyze Measure A280 & A649 collect->analyze calc Calculate DOL analyze->calc

Caption: Workflow for protein labeling with Cy5 and subsequent analysis.

G start Start: Poor Labeling Efficiency check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH 8.0-8.5? check_buffer->check_ph Yes sol_buffer Solution: Exchange to amine-free buffer. check_buffer->sol_buffer No check_dye Was dye dissolved just before use in anhydrous solvent? check_ph->check_dye Yes sol_ph Solution: Adjust pH with sodium bicarbonate. check_ph->sol_ph No check_ratio Is dye:protein molar ratio sufficient (e.g., >10:1)? check_dye->check_ratio Yes sol_dye Solution: Use fresh dye stock. check_dye->sol_dye No sol_ratio Solution: Increase molar ratio. check_ratio->sol_ratio No end Re-run Experiment check_ratio->end Yes (Consider protein-specific issues) sol_buffer->end sol_ph->end sol_dye->end sol_ratio->end

Caption: Decision tree for troubleshooting low labeling efficiency.

References

removing unconjugated N-Methyl-N'-(hydroxy-PEG2)-Cy5 dye

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed answers and protocols for researchers facing challenges with the removal of unconjugated N-Methyl-N'-(hydroxy-PEG2)-Cy5 dye from biomolecule conjugates, such as antibodies or proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing small molecule dyes like Cy5 after a conjugation reaction?

The most effective and widely used methods leverage the significant size difference between the labeled macromolecule (e.g., an antibody at ~150 kDa) and the small unconjugated dye (~1 kDa). The three primary techniques are Size-Exclusion Chromatography (SEC), Dialysis, and Centrifugal Spin Columns.[][2]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is often the preferred method. It separates molecules based on their hydrodynamic volume.[3] The larger conjugate molecules pass quickly through the column, while the smaller, unconjugated dye molecules enter the pores of the chromatography resin and are eluted later.[4][5]

  • Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane bag or cassette with a specific Molecular Weight Cut-Off (MWCO).[6][7] The sample is placed in a large volume of buffer, and the small, free dye molecules diffuse out through the membrane's pores, leaving the larger conjugate inside.[7]

  • Spin Columns (Desalting): These are a rapid form of SEC, where a centrifuge is used to pass the sample through the resin.[2] They are ideal for small sample volumes and quick cleanup but may not provide the highest resolution compared to gravity-flow chromatography.[8]

Q2: How do I choose the right purification method for my experiment?

The choice depends on factors like sample volume, required purity, processing time, and available equipment. Size-exclusion chromatography is generally recommended for high purity.[9] Dialysis is simple but can be very time-consuming.[6] Spin columns are the fastest method, ideal for small-scale or rapid screening experiments.[2]

Q3: How can I visually confirm that the free dye has been removed during SEC?

During gravity-flow size-exclusion chromatography, you can often see the separation visually. The first colored band to elute from the column should be your labeled protein conjugate. A second, more slowly moving colored band will be the excess, unconjugated Cy5 dye.[10] Collect the fractions corresponding to the first peak and pool them for your purified conjugate.

Q4: What Molecular Weight Cut-Off (MWCO) is appropriate for dialyzing an antibody-Cy5 conjugate?

To ensure high recovery of your conjugate, select a MWCO that is approximately half the molecular weight of the molecule you need to retain.[11] For a standard IgG antibody (~150 kDa) conjugated with Cy5 dye (~1 kDa), a dialysis membrane with a 10 kDa to 20 kDa MWCO is a safe and effective choice. This allows the small dye to pass through freely while ensuring >90% retention of the antibody conjugate.[12]

Q5: How can I analytically verify the removal of free dye?

Complete removal of free dye is crucial for accurate downstream quantification and assays. You can use the following methods:

  • UV-Vis Spectrophotometry: Measure the absorbance of your purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5 dye). An increasing A280/A650 ratio after purification indicates the removal of free dye, which absorbs at 650 nm but not 280 nm.

  • SDS-PAGE: Run the purified sample on an SDS-PAGE gel. The conjugated protein will appear as a fluorescent band at its corresponding high molecular weight. If free dye is present, it will run near the dye front at the bottom of the gel. This method can quantify free dye amounts down to a few molar percent.[13]

  • HPLC: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a high-resolution method to separate and quantify the conjugate from any remaining free dye.[14]

Q6: My protein recovery is very low after purification. What are the common causes and solutions?

Low recovery can be frustrating. Common causes include protein precipitation, nonspecific binding to the purification device, or protein degradation.[15][16]

  • Problem: Protein has precipitated.

    • Solution: Ensure your purification buffer has the optimal pH and salt concentration to maintain protein stability.[15] Centrifuge your sample before loading it onto a column to remove any existing aggregates.

  • Problem: Nonspecific binding to the column or membrane.

    • Solution: Some proteins can stick to chromatography resins or dialysis membranes. Try including additives like a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer or switch to a different type of resin or membrane material.[15]

  • Problem: Protein degradation.

    • Solution: Work quickly and keep samples cold (4°C) throughout the process. Add protease inhibitors to your buffers to prevent enzymatic degradation.[16]

Data & Method Comparison

Table 1: Comparison of Common Purification Methods
FeatureSize-Exclusion Chromatography (SEC)DialysisSpin Columns (Desalting)
Principle Separation by molecular sizeDiffusion across a semi-permeable membraneCentrifugal separation by size
Processing Time 30–90 minutes12–48 hours (with buffer changes)[11]< 10 minutes
Typical Recovery > 90%> 90% (can be lower due to nonspecific binding)85–95% (can have higher loss)[2]
Sample Volume 0.1 mL to >100 mL0.01 mL to >100 mL0.03 mL to 4 mL
Resolution High (good for separating aggregates)Low (only separates by MWCO)Moderate
Key Advantage High purity and resolution[9]Simple, requires minimal equipmentExtremely fast
Table 2: Guide to Selecting Size-Exclusion Chromatography (SEC) Resins

Choosing the correct resin is critical for effective separation. The goal is to select a resin where the large conjugate is fully excluded (elutes in the void volume) while the small dye is fully included.

Resin Type (Example)MaterialFractionation Range (Da)Recommended For
Sephadex G-25 Cross-linked dextran1,000–5,000Excellent. Ideal for desalting and removing small molecules (<5 kDa) from proteins >5 kDa.[8][10]
Bio-Gel P-6 Polyacrylamide1,000–6,000Excellent. Similar application to Sephadex G-25 for small molecule removal.
Superdex 30 Increase Agarose/dextran composite100–7,000Good. High-resolution separation of peptides and small proteins, also effective for dye removal.[10]
Superdex 75 Increase Agarose/dextran composite3,000–70,000Not Ideal. Best for separating proteins in the 3-70 kDa range, not for small dye removal from large antibodies.[9]
Superdex 200 Increase Agarose/dextran composite10,000–600,000Not Ideal. Designed for separating larger proteins and complexes like antibodies from aggregates.[9]

Experimental Protocols & Workflows

Protocol 1: Free Dye Removal using a Gravity-Flow SEC Column (e.g., PD-10)

This protocol is suitable for sample volumes of 1.5 to 2.5 mL.

  • Column Preparation: Remove the top and bottom caps (B75204) from a pre-packed Sephadex G-25 column (e.g., PD-10). Allow the storage buffer to drain completely.

  • Equilibration: Equilibrate the column by flowing 20–25 mL of your desired purification buffer (e.g., PBS, pH 7.4) through the resin. This ensures the conjugate will be eluted into the correct final buffer.

  • Sample Application: Allow the equilibration buffer to drain until the buffer level just enters the top of the resin bed. Carefully load your entire conjugation reaction mixture (up to 2.5 mL) directly onto the center of the resin bed.

  • Elution: Allow the sample to fully enter the resin bed. Add 100-200 µL of purification buffer to wash the column walls and allow it to enter the bed.

  • Fraction Collection: Place a collection tube under the column and add purification buffer to the top of the column. Begin collecting fractions (typically 0.5 mL or 1.0 mL each).

  • Identify Conjugate: The purified, labeled protein will elute first as a distinct colored band. The smaller, unconjugated Cy5 dye will elute later in a separate band.

  • Analysis: Pool the fractions from the first colored peak. Confirm purity and concentration using UV-Vis spectrophotometry.

Protocol 2: Free Dye Removal using Dialysis

This protocol is effective for a wide range of sample volumes.

  • Membrane Preparation: Select a dialysis membrane or device with an appropriate MWCO (e.g., 10K). Prepare the membrane by rinsing it thoroughly with DI water to remove any preservatives.[11]

  • Sample Loading: Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Clamp or seal the device securely.

  • First Dialysis Step: Submerge the sealed sample in a beaker containing a large volume of purification buffer (at least 200 times the sample volume).[6] Place the beaker on a magnetic stir plate and stir gently at 4°C for 2–4 hours.

  • Buffer Changes: Discard the dialysis buffer, which now contains free dye, and replace it with fresh buffer. Repeat this step at least two more times. For maximum efficiency, allow the final dialysis step to proceed overnight at 4°C.[6]

  • Sample Recovery: Carefully remove the sample from the dialysis device. The sample is now purified and in the desired final buffer. Determine the final concentration and purity.

Visualizations

G start Conjugation Reaction Mixture (Antibody + Free Cy5 Dye) purify Purification Step (SEC, Dialysis, or Spin Column) start->purify collect Fraction Collection / Sample Recovery purify->collect waste Unconjugated Free Dye purify->waste  Separated analyze Analysis (Spectrophotometry, SDS-PAGE) collect->analyze product Purified Antibody-Cy5 Conjugate analyze->product  Verified Pure

Caption: Workflow for purifying antibody-Cy5 conjugates.

G start Post-Purification Analysis prob_dye Problem: Residual Free Dye Detected start->prob_dye Free dye detected? prob_yield Problem: Low Conjugate Yield start->prob_yield Yield low? prob_ok Result: Pure Conjugate, Good Yield start->prob_ok All OK? check_method Was purification method adequate? prob_dye->check_method check_precip Is there visible precipitate? prob_yield->check_precip sol_repurify Solution: Re-purify using a fresh column or increase dialysis time. check_method->sol_repurify  Yes, but may be overloaded sol_method Solution: Switch to higher resolution method (e.g., gravity SEC). Check SEC resin choice. check_method->sol_method  No, method insufficient sol_buffer Solution: Optimize buffer pH/salt. Add solubilizing agents. check_precip->sol_buffer  Yes sol_binding Solution: Check for nonspecific binding. Consider different resin/membrane material. check_precip->sol_binding  No

Caption: Troubleshooting guide for post-purification issues.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N'-(hydroxy-PEG2)-Cy5 conjugates. Aggregation is a common issue with fluorescently labeled biomolecules, and this guide offers solutions to ensure the quality and performance of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye featuring a Cy5 core, a widely used fluorophore in the far-red region of the spectrum, attached to a short polyethylene (B3416737) glycol (PEG) linker.[1][2] This PEG linker is incorporated to enhance the hydrophilicity and biocompatibility of the Cy5 dye.[2][3] The primary benefits of this modification are improved solubility in aqueous buffers and a reduction in non-specific binding and aggregation, which are common challenges with cyanine (B1664457) dyes.[1][3] The terminal hydroxyl group on the PEG linker also allows for further chemical modifications.[3]

Q2: What are the primary causes of aggregation for my this compound conjugate?

Aggregation of fluorescently labeled conjugates, including those with this compound, can be triggered by several factors:

  • Hydrophobic Interactions: Despite the hydrophilic PEG linker, the Cy5 dye itself is hydrophobic and can contribute to the formation of aggregates, especially at high labeling densities.[4][5] The formation of non-fluorescent H-aggregates is a known issue with Cy5 dyes.[6][7][8]

  • High Protein Concentration: Increased concentrations of the conjugated protein can promote intermolecular interactions that lead to aggregation.[9][10]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate.[11][9] A pH near the isoelectric point (pI) of the protein can reduce its solubility and increase the likelihood of aggregation.[11]

  • Over-labeling: A high dye-to-protein ratio can alter the physicochemical properties of the protein, increasing its propensity to aggregate.[11][10]

  • Presence of Organic Solvents: Residual organic solvents, such as DMSO or DMF, used to dissolve the dye prior to conjugation can destabilize the protein and cause aggregation.[11][12]

  • Temperature and Mechanical Stress: Elevated temperatures and vigorous mixing can induce protein unfolding and aggregation.[11][9]

Q3: How can I detect and quantify aggregation in my conjugate sample?

Several analytical techniques can be used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a widely used method to separate molecules based on their size in solution.[4][5][13] Aggregates will elute earlier than the monomeric conjugate. SEC can be coupled with UV, fluorescence, or light scattering detectors for comprehensive analysis.[13]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[14][15][16][17][18] It is highly sensitive to the presence of even small amounts of large aggregates.[14][16]

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates.[13] A blue-shift in the absorbance spectrum of Cy5 may suggest the formation of H-aggregates.[19]

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum or a decrease in quantum yield can be indicative of aggregation and self-quenching.[19]

  • Microscopy Techniques: Techniques like Transmission Electron Microscopy (TEM) and fluorescence microscopy can be used to visualize larger aggregates.[20][21]

Troubleshooting Guide

If you are experiencing aggregation with your this compound conjugates, the following troubleshooting steps can help you identify and resolve the issue.

Issue 1: Visible Precipitation or Cloudiness

This indicates significant aggregation.

Potential Cause Recommended Solution
High Protein ConcentrationReduce the protein concentration during conjugation and for storage.[9][10]
Inappropriate Buffer pHAdjust the buffer pH to be at least 1-1.5 units away from the protein's pI.[11]
Suboptimal Ionic StrengthOptimize the salt concentration (e.g., 150 mM NaCl) to minimize electrostatic interactions.[10]
Residual Organic SolventEnsure complete removal of organic solvents (e.g., DMSO, DMF) after conjugation via dialysis or buffer exchange.
High Dye-to-Protein RatioReduce the molar excess of the Cy5 reagent used in the conjugation reaction.[10]
Issue 2: Soluble Aggregates Detected by SEC or DLS

The solution appears clear, but analytical methods reveal the presence of soluble aggregates.

Potential Cause Recommended Solution
Hydrophobic InteractionsAdd stabilizing excipients to the buffer. See the table below for examples.
High Dye-to-Protein RatioPerform a titration to find the optimal dye-to-protein ratio that provides adequate labeling without causing aggregation.[10]
Suboptimal Storage ConditionsStore the conjugate at 4°C protected from light. For long-term storage, consider lyophilization in the presence of cryoprotectants. Avoid repeated freeze-thaw cycles.
Protein InstabilityPerform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding.[10]
Table 1: Common Stabilizing Excipients to Mitigate Aggregation
Excipient Class Examples Typical Concentration Mechanism of Action
Amino AcidsL-Arginine, Glycine50-250 mMSuppress protein-protein interactions and increase solubility.[9][22]
SugarsSucrose, Trehalose5-10% (w/v)Stabilize protein structure through preferential exclusion.
PolyolsGlycerol, Sorbitol5-20% (v/v)Increase solvent viscosity and stabilize the native protein conformation.[9]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and block hydrophobic interaction sites.[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general method for analyzing the aggregation of this compound conjugates.

  • Instrumentation: An HPLC or FPLC system equipped with a UV-Vis detector (monitoring at 280 nm for protein and ~650 nm for Cy5) and a size exclusion column suitable for the molecular weight of your protein (e.g., Agilent AdvanceBio SEC).[4][5]

  • Mobile Phase: A buffer compatible with your protein and the column, typically a phosphate (B84403) or Tris-based buffer at physiological pH with ~150 mM salt (e.g., 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0).[5] The mobile phase should be filtered and degassed.

  • Sample Preparation: Prior to injection, centrifuge the conjugate sample at high speed (e.g., >14,000 x g) for 5-10 minutes at 4°C to remove any large, insoluble aggregates.[23]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject an appropriate amount of your conjugate sample.

    • Run the separation at a constant flow rate recommended for the column.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will have a shorter retention time (elute earlier) than the monomeric conjugate. Fragments will have a longer retention time.

    • Integrate the peak areas to quantify the percentage of monomer, aggregates, and other species.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS is a quick method to assess the aggregation state of your conjugate.[14][16]

  • Instrumentation: A DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).

  • Sample Preparation:

    • The sample should be visually clear and free of precipitates. Filter or centrifuge the sample if necessary to remove dust and large aggregates.[16]

    • The required sample concentration depends on the protein and instrument sensitivity, but typically ranges from 0.1 to 1 mg/mL.[16]

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • Acquire data according to the instrument's software instructions. Multiple acquisitions are typically averaged.

  • Data Analysis:

    • The software will generate a size distribution profile, reporting the hydrodynamic radius (Rh) or diameter of the particles.

    • A monomodal peak indicates a homogenous sample. The presence of peaks at larger sizes indicates aggregation.

    • The Polydispersity Index (PDI) is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.[14]

Visualizations

Diagram 1: Troubleshooting Workflow for Aggregation Issues

Aggregation_Troubleshooting start Aggregation Observed (Visual or Analytical) check_visual Is there visible precipitation? start->check_visual visual_yes Significant Aggregation check_visual->visual_yes Yes visual_no Soluble Aggregates check_visual->visual_no No action_precipitate Troubleshoot: - Lower Concentration - Optimize Buffer (pH, Ionic Strength) - Reduce Dye:Protein Ratio visual_yes->action_precipitate action_soluble Troubleshoot: - Add Stabilizing Excipients - Optimize Storage Conditions - Titrate Dye:Protein Ratio visual_no->action_soluble analyze Characterize with SEC and DLS action_precipitate->analyze action_soluble->analyze result Monomeric Conjugate Achieved analyze->result

Caption: A logical workflow for troubleshooting aggregation issues with fluorescent conjugates.

Diagram 2: Potential Causes of Conjugate Aggregation

Caption: Key factors contributing to the aggregation of this compound conjugates.

References

improving the stability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N'-(hydroxy-PEG2)-Cy5 labeled proteins. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of their labeled proteins and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

A1: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It features a hydrophilic polyethylene (B3416737) glycol (PEG) linker which enhances its solubility in aqueous solutions.[1][2][3][4] The core spectral properties are dictated by the Cy5 fluorophore, which fluoresces in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[1][5][6]

Q2: What is the function of the PEG2 linker in this molecule?

A2: The polyethylene glycol (PEG) spacer in this compound increases the hydrophilicity of the dye.[1][2][3][4] This improved water solubility can help to reduce non-specific binding and aggregation of the labeled protein, and minimizes steric hindrance during conjugation.[2][4]

Q3: Is the fluorescence of Cy5 dyes dependent on pH?

A3: The fluorescence intensity of Cy5 is largely independent of pH within a broad range, typically from pH 3 to 10.[6][7][8] However, the labeling reaction itself, particularly when using NHS esters, is pH-dependent.[7][9]

Q4: What is the optimal pH for labeling proteins with Cy5 NHS esters?

A4: The optimal pH for labeling proteins with Cy5 N-hydroxysuccinimide (NHS) esters is between 8.0 and 8.5.[1][7][9] This pH is a compromise: it's high enough to deprotonate the primary amino groups on the protein (like lysine (B10760008) side chains), making them reactive, but not so high as to cause significant hydrolysis of the NHS ester.[7][9]

Q5: How should I store my this compound labeled protein for long-term stability?

A5: For long-term storage, it is recommended to divide the labeled protein into small, single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] For increased stability, adding glycerol (B35011) to a final concentration of 20-50% can be beneficial.[10][11][12] Always protect the labeled protein from light.[9][11][12]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

If you are experiencing low fluorescence signal from your protein, it may be due to inefficient labeling.

Possible Cause Recommended Solution
Incorrect pH of labeling reaction Ensure the pH of your protein solution is between 8.0 and 8.5.[1][7][9] Buffers with lower pH will result in protonated amines that are not reactive.
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[11] Dialyze your protein against a non-amine-containing buffer like PBS or sodium bicarbonate before labeling.[11]
Low protein concentration Labeling efficiency is dependent on protein concentration. For best results, use a protein concentration of 2-10 mg/mL.[9][11] If your protein concentration is low, consider concentrating it before labeling.[9]
Hydrolyzed dye NHS esters are moisture-sensitive. Prepare the dye solution immediately before use in anhydrous DMSO or DMF.[1]
Issue 2: Protein Aggregation or Precipitation After Labeling

The introduction of hydrophobic dye molecules can sometimes lead to protein aggregation.

Possible Cause Recommended Solution
Over-labeling of the protein A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[13] Reduce the molar excess of the dye in the labeling reaction or decrease the reaction time.[9] A dye-to-protein ratio of 1:1 is a good starting point to minimize this issue.[13]
Suboptimal buffer conditions After labeling and purification, ensure the protein is in a buffer that is optimal for its stability (pH, ionic strength).
** inherent properties of the dye**Longer wavelength dyes with larger ring systems can be more prone to aggregation.[13] The PEG linker in this compound is designed to mitigate this, but if problems persist, ensure proper storage conditions.
Issue 3: Rapid Fading of Fluorescence Signal (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore due to light exposure.

Possible Cause Recommended Solution
High intensity of excitation light Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[14]
Prolonged exposure to light Minimize the exposure time of the sample to the excitation light.[14] When locating the region of interest, use transmitted light or lower magnification.[14]
Absence of antifade reagents Use a commercially available antifade mounting medium. These reagents scavenge reactive oxygen species that cause photobleaching.[14]
Presence of molecular oxygen The reaction between the excited triplet state of the dye and molecular oxygen is a primary cause of photobleaching.[14] If possible for your experimental setup, deoxygenating the sample buffer can help.

Quantitative Data Summary

PropertyValue
Excitation Maximum (λex) ~649-650 nm[1][3][5][15]
Emission Maximum (λem) ~667-670 nm[1][5][15]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 cm⁻¹M⁻¹[1][3]
Quantum Yield (Φ) ~0.2 - 0.28[1][15]
Optimal Labeling pH (NHS ester) 8.0 - 8.5[1][7][9]
Recommended Storage Temperature -20°C to -80°C[9][10][12]

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

This protocol assumes the hydroxyl group on your this compound has been functionalized to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 8.3)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[9][11]

    • Adjust the pH of the protein solution to 8.3 using 1 M sodium bicarbonate.[1][9]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add a 10-fold molar excess of the dissolved dye to the protein solution. The optimal ratio may need to be determined empirically.[1]

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[1][11]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column.[1]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[1]

Protocol 2: Assessing Protein and Dye Concentration

To determine the degree of labeling, you will need to measure the absorbance of your purified, labeled protein.

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and 650 nm (A650).

  • Calculate the concentration of the protein and the degree of labeling using the following equations:

    • Protein Concentration (M) = [A280 – (A650 × Correction Factor)] / ε_protein

      • The correction factor accounts for the absorbance of the dye at 280 nm (for Cy5, this is typically around 0.05).

      • ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

    • Dye Concentration (M) = A650 / ε_dye

      • ε_dye for Cy5 is approximately 250,000 M⁻¹cm⁻¹.

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein (2-10 mg/mL, pH 8.3) Labeling Labeling Reaction (1 hr, RT, dark) Prot_Prep->Labeling Dye_Prep Prepare Dye (10 mg/mL in DMSO) Dye_Prep->Labeling Purify Purification (Gel Filtration) Labeling->Purify Analysis Analysis (Absorbance & DOL) Purify->Analysis

Caption: Workflow for labeling and purification of proteins.

troubleshooting_logic Start Low Fluorescence Signal? Check_pH Is pH 8.0-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conc Protein conc. >2mg/mL? Check_Buffer->Check_Conc Yes Dialyze Dialyze Protein Check_Buffer->Dialyze No Concentrate Concentrate Protein Check_Conc->Concentrate No Success Labeling Successful Check_Conc->Success Yes Adjust_pH->Check_Buffer Dialyze->Check_Conc Concentrate->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N'-(hydroxy-PEG2)-Cy5 and related cyanine (B1664457) dye labeling. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the critical role of pH during conjugation experiments and to provide troubleshooting guidance for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent dye from the cyanine family, characterized by its far-red fluorescence, which is beneficial for biological imaging due to reduced autofluorescence from cells and tissues.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances its water solubility and biocompatibility.[1][2] This dye is typically used to label biomolecules, most commonly proteins, through a reaction with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus). For this to occur, the dye is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable covalent amide bond with the deprotonated amine.[3][4]

Q2: What is the optimal pH for labeling proteins with Cy5 NHS esters?

A2: The optimal pH for labeling proteins with Cy5 NHS esters is between 8.2 and 8.5.[3][5][6][7] Optimal results are frequently reported at a pH of 8.3.[3] While labeling can be performed in a pH range of 7 to 9.4, lower pH values require significantly longer reaction times, and higher pH values increase the risk of dye degradation.[8][9]

Q3: Why is the reaction pH so critical for labeling efficiency?

A3: The pH is a critical parameter because it governs a trade-off between two competing reactions:

  • Amine Reactivity : For the labeling reaction to occur, the primary amino group on the protein must be in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, these groups are largely protonated (-NH3+), making them unreactive. A basic pH shifts the equilibrium towards the deprotonated form, increasing the reaction rate.[4]

  • NHS Ester Hydrolysis : The NHS ester itself is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly as the pH rises.[4][10]

Therefore, the optimal pH range of 8.2-8.5 is a compromise that ensures a sufficient concentration of reactive amines while minimizing the premature hydrolysis of the dye.[3][5][6]

Q4: What happens if the pH of my reaction is too low or too high?

A4:

  • If the pH is too low (e.g., < 7.5): The majority of primary amines on the protein will be protonated (-NH3+) and non-nucleophilic. This will result in a very slow reaction rate and poor labeling efficiency.[6][11][12]

  • If the pH is too high (e.g., > 9.0): The hydrolysis of the Cy5-NHS ester will be very rapid.[6][7][12] The dye will be inactivated before it can efficiently react with the protein, leading to low labeling yields and a high concentration of free, unreacted dye that will need to be removed.

Q5: Is the fluorescence of the Cy5 dye itself affected by pH?

A5: The fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad range, typically from pH 3 to 10.[5] Studies have shown that the fluorescence of Cy5 and its sulfonated versions remains nearly constant across this range.[5][13] However, the local chemical environment, such as the nucleotide sequence when labeling DNA, can have an influence.[5][14]

Q6: What buffers should I use for the labeling reaction?

A6: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the NHS ester, dramatically reducing labeling efficiency.[3] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at the desired pH of 8.2-8.5.[7][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Labeling Efficiency Incorrect pH: The pH of the protein solution is outside the optimal 8.2-8.5 range.Verify the pH of your protein solution before adding the dye. Adjust with 1 M sodium bicarbonate to reach pH 8.3.[3]
Amine-Containing Buffers: Your protein is in a buffer containing Tris, glycine, or other primary amines.Exchange the buffer to an amine-free buffer like PBS, MES, or HEPES using dialysis or a desalting column before starting the reaction.[3]
Hydrolyzed Dye: The Cy5-NHS ester was exposed to water for too long before use or stored improperly.Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1] Store the dye desiccated and protected from light at -20°C.[3]
Low Protein Concentration: The efficiency of labeling is strongly dependent on protein concentration.If the protein concentration is below 2 mg/mL, consider concentrating it using a spin concentrator. Optimal concentrations are typically 2-10 mg/mL.[3][8]
High Background Signal Excess Unconjugated Dye: The purification step was not sufficient to remove all the free dye.Repeat the purification step (e.g., gel filtration, dialysis). Ensure multiple buffer changes during dialysis for efficient dye removal.[3][15]
Over-labeling of Protein High Dye-to-Protein Ratio: The molar excess of the dye was too high.Reduce the molar ratio of dye to protein in the reaction. You can also decrease the reaction time.[3]
High Protein Reactivity: The protein has a large number of accessible surface lysines.Decrease the amount of dye used or increase the protein concentration to adjust the labeling stoichiometry.[3]

Quantitative Data

The efficiency of an NHS ester labeling reaction is a balance between the amidation reaction (labeling) and the competing hydrolysis reaction. The stability of the NHS ester is highly dependent on pH.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This data illustrates the rapid increase in the rate of hydrolysis with an increase in pH.[10]

Experimental Protocols

General Protocol for Protein Labeling with Cy5-NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive Cy5-NHS ester.

1. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate). If not, perform a buffer exchange via dialysis or gel filtration.

  • Adjust the protein concentration to 2-10 mg/mL.[3][8]

  • Add an appropriate volume of 1 M sodium bicarbonate to adjust the pH of the protein solution to 8.3.[3]

2. Preparation of Dye Stock Solution:

  • Allow the vial of Cy5-NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the Cy5-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][3]

3. Labeling Reaction:

  • Calculate the required volume of the dye solution. A 10-fold molar excess of dye to protein is a common starting point, but this may require optimization.[1]

  • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1] Some protocols may suggest longer incubation times (4 hours to overnight) depending on the specific conditions.[11]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and hydrolysis byproducts.

  • The most common method is gel filtration using a column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[1][15]

  • The labeled protein will elute first, followed by the smaller, free dye molecules.[15]

  • Collect the fractions containing the labeled protein.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

  • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule.

Visualizations

Diagram 1: pH Influence on Cy5-NHS Ester Labeling

pH_Influence cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.2 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine Protein-NH3+ (Non-nucleophilic) NHS_Ester Cy5-NHS Ester Protonated_Amine->NHS_Ester Very Slow Reaction Deprotonated_Amine Protein-NH2 (Nucleophilic) NHS_Ester_2 Cy5-NHS Ester Deprotonated_Amine->NHS_Ester_2 Efficient Labeling Conjugate Labeled Protein (Stable Amide Bond) NHS_Ester_2->Conjugate Hydrolyzed_Dye_2 Inactive Dye H2O_2 H2O H2O_2->NHS_Ester_2 Slow Hydrolysis Deprotonated_Amine_3 Protein-NH2 NHS_Ester_3 Cy5-NHS Ester Deprotonated_Amine_3->NHS_Ester_3 Inefficient Labeling Hydrolyzed_Dye_3 Inactive Dye H2O_3 H2O H2O_3->NHS_Ester_3 Rapid Hydrolysis Labeling_Workflow start Start prep_protein 1. Prepare Protein - Amine-free buffer - Adjust concentration (2-10 mg/mL) start->prep_protein adjust_ph 2. Adjust pH - Add 1M NaHCO3 to pH 8.3 prep_protein->adjust_ph prep_dye 3. Prepare Dye - Dissolve Cy5-NHS in anhydrous DMSO/DMF adjust_ph->prep_dye reaction 4. Labeling Reaction - Add dye to protein - Incubate 1 hr at RT, protected from light prep_dye->reaction purify 5. Purification - Gel filtration column (e.g., G-25) reaction->purify analyze 6. Analysis - Measure Abs at 280nm and 650nm - Calculate Degree of Labeling (DOL) purify->analyze end End analyze->end

References

Technical Support Center: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-Methyl-N'-(hydroxy-PEG2)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is functionalized with a short polyethylene (B3416737) glycol (PEG) linker containing a terminal hydroxyl group.[1] This PEG linker enhances the molecule's solubility in aqueous solutions.[1][2] The terminal hydroxyl group can be used for further chemical modifications. The Cy5 core provides its fluorescent properties in the far-red region of the spectrum, which is beneficial for biological imaging due to reduced autofluorescence from cells and tissues.[3]

Q2: What are the spectral properties of this compound?

A: The spectral properties are primarily determined by the Cy5 core. The approximate excitation and emission maxima are detailed in the table below.

Q3: How does PEGylation affect the properties of the Cy5 dye?

A: The inclusion of a PEG linker offers several advantages. It significantly increases the hydrophilicity of the dye, improving its solubility in aqueous buffers and reducing the likelihood of aggregation, a common issue with cyanine dyes.[4][5][6][7] This can lead to more reliable and reproducible results in biological experiments. PEGylation can also reduce non-specific binding of the dye to cells and other biomolecules.[4][5][6]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C32H41ClN2O3
Molecular Weight 537.13 g/mol [8]
CAS Number 2107273-22-1[8]
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1][9]
Recommended Storage 2-8°C or -20°C (refer to supplier)[10][11][12]
Solubility Soluble in DMSO, DMF, and DCM; enhanced aqueous solubility[1][2][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Weak or No Fluorescent Signal

  • Possible Cause:

    • Incorrect filter set: Ensure the excitation and emission filters on your imaging system are appropriate for Cy5's spectral profile (~649/667 nm).[10]

    • Low concentration: The dye concentration may be too low for detection.

    • Photobleaching: Excessive exposure to the excitation light source can lead to irreversible fading of the fluorescent signal.[3]

    • Degraded dye: Improper storage or handling may have led to the degradation of the dye.

  • Solutions:

    • Verify your microscope or cytometer's laser lines and filter sets are optimal for Cy5.

    • Prepare a fresh dilution of the dye or increase the working concentration.

    • Minimize light exposure by using neutral density filters, reducing exposure time, or acquiring images at lower laser power. The use of anti-fade mounting media can also help mitigate photobleaching.[3]

    • Always store the dye according to the manufacturer's instructions, protected from light and moisture.

Issue 2: High Background Fluorescence

  • Possible Cause:

    • Excess dye: The concentration of the dye may be too high, leading to non-specific binding.

    • Inadequate washing: Insufficient washing steps after staining can leave unbound dye in the sample.

    • Autofluorescence: Some cell types or tissues naturally fluoresce, which can interfere with the signal.

  • Solutions:

    • Titrate the dye to determine the optimal concentration that provides a good signal-to-noise ratio.[10]

    • Increase the number and duration of washing steps after incubation with the dye.[10]

    • Include an unstained control sample to assess the level of autofluorescence and use appropriate background correction during image analysis.[10]

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause:

    • Dye aggregation: Cyanine dyes can form aggregates in aqueous solutions, which can have different fluorescent properties.

    • Variability in sample preparation: Inconsistencies in incubation times, temperatures, or washing procedures can lead to variable staining.

    • Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can degrade the dye.[10]

  • Solutions:

    • The PEG linker in this compound helps to reduce aggregation. However, it is still good practice to vortex the solution before use.

    • Standardize all steps of your experimental protocol to ensure consistency between experiments.

    • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Warm to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.

  • Solvent Addition: Add a sufficient volume of a suitable solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to achieve a desired stock concentration (e.g., 1-10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Storage: Store the stock solution in tightly sealed, light-protecting vials at -20°C. For long-term storage, consider aliquoting into single-use volumes to minimize freeze-thaw cycles.[13]

Protocol 2: Preparation of Working Solutions

  • Thaw Stock Solution: Thaw the required aliquot of the stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate aqueous buffer for your experiment (e.g., phosphate-buffered saline, PBS). The optimal working concentration will depend on the specific application and should be determined empirically.

  • Mixing: Gently vortex the working solution before applying it to your sample.

  • Use Promptly: Use the freshly prepared working solution as soon as possible, as the stability of fluorescent dyes can be lower in aqueous buffers.

Visualizations

experimental_workflow General Experimental Workflow reagent_prep Reagent Preparation - Warm vial to RT - Dissolve in DMSO - Prepare working solution incubation Incubation - Add working solution to sample - Incubate (time/temp specific) reagent_prep->incubation sample_prep Sample Preparation - Cell seeding/tissue sectioning sample_prep->incubation washing Washing - Remove unbound dye - e.g., 3x with PBS incubation->washing imaging Imaging/Analysis - Microscopy or Flow Cytometry washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: General workflow for using this compound.

troubleshooting_guide Troubleshooting Decision Tree start Problem with Experiment weak_signal Weak/No Signal? start->weak_signal high_background High Background? weak_signal->high_background No check_filters Check Filters/Lasers weak_signal->check_filters Yes decrease_conc Decrease Concentration high_background->decrease_conc Yes increase_conc Increase Concentration check_filters->increase_conc check_photobleaching Reduce Light Exposure increase_conc->check_photobleaching increase_washing Increase Washing Steps decrease_conc->increase_washing autofluorescence_control Use Unstained Control increase_washing->autofluorescence_control

Caption: Decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Cy5-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for accurate downstream analysis. Cyanine (B1664457) 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its high extinction coefficient and emission in a spectral region that minimizes autofluorescence from biological samples. This guide provides an in-depth, objective comparison of two amine-reactive Cy5 derivatives: the novel N-Methyl-N'-(hydroxy-PEG2)-Cy5 and the conventional Cy5-NHS ester, to aid in the selection of the optimal reagent for your specific research needs.

The primary distinction between these two labeling reagents lies in the incorporation of a short polyethylene (B3416737) glycol (PEG) linker in this compound. This structural modification is designed to enhance the hydrophilicity and biocompatibility of the fluorophore. This guide will delve into the practical implications of this difference, supported by available experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The selection of a fluorescent dye is often a trade-off between various performance characteristics. The following table summarizes the key spectroscopic and physical properties of this compound and Cy5-NHS ester based on currently available data. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not always publicly available, and thus these values are compiled from various sources.

Spectroscopic PropertyThis compoundCy5-NHS Ester
Excitation Maximum (λex) ~649 - 650 nm[1]~646 - 651 nm[1][2]
Emission Maximum (λem) ~667 - 691 nm[1]~662 - 671 nm[1][2]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[1]~250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative had a quantum yield of 0.07.[1]~0.2[1]
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][3]Soluble in organic solvents (DMSO, DMF); limited water solubility.[1][4]
Reactivity The terminal hydroxyl group can be further functionalized.[1] The NHS ester form reacts with primary amines.The NHS ester group readily reacts with primary amines.[1][5]

Delving Deeper: A Comparative Analysis

Enhanced Hydrophilicity and Reduced Aggregation: The standout feature of this compound is its PEG linker, which significantly increases its water solubility.[1] This is a critical advantage in biological buffers, as it can mitigate the formation of non-fluorescent aggregates, a known issue with cyanine dyes that can lead to inaccurate quantification and artifacts in imaging.[1] In contrast, the more hydrophobic nature of Cy5-NHS ester can necessitate the use of organic co-solvents and may lead to non-specific binding and aggregation in aqueous environments.[6]

Brightness and Quantum Yield: Based on the available data, the traditional Cy5-NHS ester exhibits a significantly higher molar extinction coefficient, suggesting a greater efficiency in absorbing light.[1] While the quantum yield for this compound is not directly reported, a similar PEGylated Cy5 derivative showed a lower quantum yield compared to the non-PEGylated form.[1] This suggests that for applications where absolute brightness is the primary concern and solubility is not a limiting factor, Cy5-NHS ester may be the preferred option.

Biocompatibility and Non-Specific Binding: The hydrophilic PEG spacer in this compound is expected to reduce non-specific binding to proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging and flow cytometry applications. This enhanced biocompatibility can be crucial for live-cell imaging and in vivo studies.

Experimental Workflows and Logical Relationships

To visualize the processes involved in protein labeling and the structural differences between the two dyes, the following diagrams are provided.

cluster_0 Chemical Structures Cy5_NHS Cy5-NHS Ester NHS_Ester NHS Ester Group Cy5_NHS->NHS_Ester has reactive PEG_Cy5 This compound PEG_Linker PEG2 Linker PEG_Cy5->PEG_Linker contains Hydroxyl Terminal Hydroxyl PEG_Cy5->Hydroxyl has terminal

Caption: Structural comparison of Cy5-NHS Ester and this compound.

Start Protein in Amine-Free Buffer (pH 8.0-9.0) Prepare_Dye Dissolve Cy5 Derivative (DMSO or DMF) Start->Prepare_Dye Labeling Mix Protein and Dye (Incubate at RT, protected from light) Start->Labeling Prepare_Dye->Labeling Purification Separate Labeled Protein from Free Dye (e.g., Gel Filtration) Labeling->Purification Characterization Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Characterization

Caption: General experimental workflow for protein labeling with Cy5 NHS esters.

Detailed Experimental Protocols

The following are generalized protocols for labeling proteins with both this compound (as an NHS ester derivative) and Cy5-NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Protocol 1: Protein Labeling with Cy5-NHS Ester

Materials:

  • Cy5-NHS ester

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines such as Tris will compete with the labeling reaction and should be avoided.[7][8]

    • Adjust the pH of the protein solution to 8.0-9.0 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[7][9]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[7] The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column.[7]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at both 280 nm (for protein) and ~650 nm (for Cy5).[7]

  • Characterization (Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law. An optimal DOL is typically between 2 and 7 for antibodies.[9]

Protocol 2: Protein Labeling with this compound (functionalized as an NHS ester)

The protocol for labeling with an NHS ester derivative of this compound is analogous to that of the standard Cy5-NHS ester. The key difference lies in the initial handling of the dye, which may exhibit better solubility in aqueous-compatible solvents.

Materials:

  • This compound NHS ester

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

  • Prepare the Protein Solution:

    • Follow the same procedure as for Cy5-NHS ester, ensuring the protein is in an amine-free buffer at a pH of 8.0-9.0.[7][9]

  • Prepare the Dye Solution:

    • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[7] Due to the PEG linker, solubility may be improved, potentially allowing for the use of less organic solvent.

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution, starting with a 10-fold molar excess.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Purify the conjugate using a gel filtration column as described for the Cy5-NHS ester protocol.[7]

  • Characterization (Recommended):

    • Calculate the Degree of Labeling (DOL) using spectrophotometric measurements at 280 nm and ~650 nm.

Conclusion: Making the Right Choice

The decision between this compound and Cy5-NHS ester hinges on the specific demands of the experiment.

  • Choose this compound for applications in aqueous environments where preventing non-specific binding and aggregation is critical. Its enhanced hydrophilicity and biocompatibility make it a strong candidate for live-cell imaging, in vivo studies, and other sensitive biological assays where a high signal-to-noise ratio is paramount.

  • Choose Cy5-NHS ester when maximizing brightness is the primary objective and the experimental conditions can accommodate the use of organic solvents without concerns of protein precipitation or non-specific interactions. Its higher molar extinction coefficient and quantum yield make it a potent fluorophore for applications where signal intensity is the limiting factor.

By carefully considering these factors and the detailed protocols provided, researchers can confidently select the optimal Cy5 derivative to achieve reliable and reproducible results in their protein labeling experiments.

References

A Comparative Guide to Fluorescent Labeling: Validating the Specificity of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental results. This guide provides an objective comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 with common alternative fluorescent dyes, supported by experimental data and detailed protocols to validate labeling specificity.

Performance Comparison of Cy5 Derivatives

The choice of a fluorescent dye depends on several factors, including the target biomolecule, the desired labeling chemistry, and the experimental conditions. This compound offers a unique combination of a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a terminal hydroxyl group, which can be functionalized for various conjugation strategies. Below is a comparison with two widely used alternatives: Cy5-NHS Ester and Cy5-Maleimide.

Spectroscopic PropertyThis compound (PEGylated)Cy5-NHS Ester (Non-PEGylated)Cy5-Maleimide (Non-PEGylated)
Excitation Maximum (λex) ~649 nm[1]~649 nm[2]Not explicitly stated, but similar to Cy5
Emission Maximum (λem) ~667 nm[1]~670 nm[2]Not explicitly stated, but similar to Cy5
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[3]~250,000 M⁻¹cm⁻¹[2]~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[3]~0.2[3]~0.2
Reactive Group Hydroxyl (-OH)N-hydroxysuccinimide EsterMaleimide
Target Functional Group Requires activation to react with amines, etc.Primary Amines (e.g., Lysine)[2]Thiols (e.g., Cysteine)[4]
Solubility High aqueous solubility due to PEG linker[1]Soluble in organic solvents (DMSO, DMF), moderate in water[2]Low aqueous solubility, requires organic co-solvent[4]
Non-specific Binding Reduced due to hydrophilicity of PEG[3]Can be higher in aqueous environmentsCan be higher in aqueous environments

Key Takeaways:

  • Brightness: Non-PEGylated Cy5-NHS Ester and Cy5-Maleimide exhibit a significantly higher molar extinction coefficient and quantum yield, making them inherently brighter dyes.[3] The PEG linker in this compound can lead to a decrease in these spectroscopic properties.[3]

  • Specificity: Cy5-Maleimide offers the highest site-specificity by targeting less abundant cysteine residues.[4] Cy5-NHS ester targets more common lysine (B10760008) residues, which can result in multiple labels per protein.[5] The specificity of this compound depends on the functionalization of its hydroxyl group.

  • Solubility and Non-specific Binding: The hydrophilic PEG linker in this compound enhances its water solubility and can reduce non-specific binding in aqueous environments, a significant advantage in biological applications.[1][3]

  • Versatility: The terminal hydroxyl group of this compound allows for versatile conjugation strategies through its chemical modification.[6]

Experimental Protocols

Protocol 1: Functionalization and Amine-Reactive Labeling of a Target Protein with this compound

This protocol describes the conversion of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester for subsequent labeling of primary amines on a target protein.[6]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Target protein in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of pyridine to the solution.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer (e.g., PBS) to a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M Sodium bicarbonate.[6]

  • Labeling Reaction:

    • Add the activated Cy5-PEG-NHS ester solution to the protein solution. A starting point is a 10-fold molar excess of the dye.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.[6]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[7]

    • Collect the fractions containing the labeled protein, which will elute first.

Protocol 2: Validation of Labeling Specificity

This protocol outlines a general workflow to assess the specificity of the fluorescently labeled protein.

Materials:

  • Labeled protein from Protocol 1

  • Target cells/tissue expressing the protein of interest (positive control)

  • Control cells/tissue not expressing the protein of interest (negative control)

  • Fluorescence microscope or flow cytometer

  • SDS-PAGE and in-gel fluorescence scanner

Procedure:

  • SDS-PAGE Analysis:

    • Run the purified labeled protein on an SDS-PAGE gel.

    • Visualize the gel using an in-gel fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band.

  • Cell-Based Specificity Assay:

    • Incubate both the positive and negative control cells/tissues with the labeled protein.

    • Wash the cells/tissues to remove any unbound labeled protein.

    • Image the samples using a fluorescence microscope or analyze by flow cytometry.

    • Specific labeling should result in a significantly higher fluorescence signal in the positive control compared to the negative control.

  • Quantitative Analysis (Degree of Labeling):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration).[7]

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm.

    • Calculate the dye concentration using the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[2]

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.[7]

Visualizing the Workflow

experimental_workflow cluster_activation Dye Activation cluster_labeling Protein Labeling cluster_validation Specificity Validation A This compound B Add DSC and Pyridine in DMF A->B C Activated Cy5-PEG-NHS Ester B->C E Incubate with Activated Dye C->E D Target Protein in Amine-Free Buffer (pH 8.0-8.5) D->E F Labeled Protein Mixture E->F G Purification (Size-Exclusion Chromatography) F->G H SDS-PAGE and In-Gel Fluorescence G->H I Cell-Based Assay (Positive/Negative Controls) G->I J Quantitative Analysis (Degree of Labeling) G->J

Caption: Workflow for the activation, labeling, and validation of this compound.

labeling_comparison cluster_dye Fluorescent Dye cluster_activation Activation/Functionalization cluster_alternatives Alternative Reactive Groups cluster_targets Target Biomolecule Functional Groups Dye This compound Activation Chemical Modification of -OH Group Dye->Activation NHS NHS Ester Activation->NHS e.g. Maleimide Maleimide Activation->Maleimide e.g. Amines Primary Amines (e.g., Lysine) NHS->Amines Reacts with Thiols Thiols (e.g., Cysteine) Maleimide->Thiols Reacts with

Caption: Comparison of labeling chemistries for different Cy5 derivatives.

References

A Comparative Guide to the Photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photostability of N-Methyl-N'-(hydroxy-PEG2)-Cy5 with other commonly used fluorescent dyes in the far-red spectrum. While specific photostability data for this compound is not extensively published, its photophysical properties are primarily dictated by its Cy5 core. Therefore, the characteristics of the parent Cy5 dye are directly relevant and form the basis of this comparison. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound primarily enhances its hydrophilicity and biocompatibility, which can reduce aggregation-caused quenching in aqueous environments.

Quantitative Data Presentation

The performance of a fluorescent dye is defined by its key spectroscopic properties. The following tables summarize the available data for this compound and its common alternatives.

Table 1: Spectroscopic Properties of this compound and Alternatives

Spectroscopic PropertyThis compoundCy5Alexa Fluor 647DyLight 650
Excitation Maximum (λex) ~649-650 nm~649 nm~650 nm~652 nm
Emission Maximum (λem) ~667-691 nm~670 nm~668 nm~672 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly reported; typically ~0.2 for Cy5 dyes~0.2~0.33Not specified, but generally marketed as high
Brightness (ε × Φ) ~34,000~50,000~89,100High

Note: The extinction coefficient for this compound is an approximation based on a structurally similar compound. Brightness is a calculated value and provides a relative measure of performance.

Table 2: Relative Photostability Comparison

FluorophoreRelative PhotostabilityKey Considerations
This compound ModeratePEGylation may reduce aggregation, indirectly improving functional stability in aqueous buffers. Photostability is inherently that of the Cy5 core.
Cy5 ModerateA widely used dye, but known to be susceptible to photobleaching, especially under intense or prolonged illumination.[1]
Alexa Fluor 647 HighGenerally considered significantly more photostable than Cy5, making it a preferred choice for demanding imaging applications.[1]
DyLight 650 HighMarketed as having superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[2]

Experimental Protocols

Protocol for Comparative Photostability Measurement

This protocol outlines a method to compare the photostability of fluorescent dyes conjugated to a biomolecule (e.g., an antibody) using fluorescence microscopy.

1. Materials and Equipment:

  • This compound and alternative dyes (e.g., Alexa Fluor 647, DyLight 650), functionalized for conjugation (e.g., NHS ester).

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • Anhydrous DMSO or DMF.

  • 1 M Sodium bicarbonate.

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Fluorescence microscope with a stable light source, appropriate filter sets, and a sensitive camera.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional but recommended).

2. Procedure:

  • Dye Conjugation:

    • Prepare a stock solution of each dye in anhydrous DMSO or DMF.

    • Prepare the protein solution in an amine-free buffer.

    • Add the reactive dye to the protein solution at a specific molar ratio.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the dye's absorbance maximum.

  • Sample Preparation for Imaging:

    • Prepare microscope slides with cells or tissues that can be specifically labeled with the fluorescent conjugates.

    • Incubate the samples with each dye-conjugate at the same concentration.

    • Wash the samples to remove unbound conjugates.

    • Mount the coverslips, using an antifade reagent if desired.

  • Photobleaching Experiment:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI) with clear fluorescent labeling.

    • Use identical illumination settings (laser power, exposure time, etc.) for all samples.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. Record images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of illumination time for each dye.

    • The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.[3]

Visualizations

Experimental Workflow for Photostability Assessment

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis conjugation Dye Conjugation to Antibody purification Purification of Conjugate conjugation->purification roi_selection Select Region of Interest (ROI) sample_prep Sample Staining purification->sample_prep sample_prep->roi_selection time_lapse Time-Lapse Imaging (Continuous Illumination) roi_selection->time_lapse measure_intensity Measure Fluorescence Intensity in ROI time_lapse->measure_intensity normalize Normalize Intensity to Time Zero measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot compare Compare Decay Curves plot->compare GPCR_Internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (Cy5-labeled) gpcr GPCR agonist->gpcr Binding g_protein G Protein Signaling gpcr->g_protein Activation arrestin β-Arrestin gpcr->arrestin Recruitment clathrin_pit Clathrin-Coated Pit gpcr->clathrin_pit Internalization arrestin->clathrin_pit Induces endosome Early Endosome (Acidic Environment) clathrin_pit->endosome recycling Recycling to Membrane endosome->recycling degradation Lysosomal Degradation endosome->degradation

References

A Comparative Guide to the Cross-Reactivity of N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical step that can significantly influence experimental outcomes. Minimizing non-specific binding, or cross-reactivity, is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a PEGylated cyanine (B1664457) dye, against other common fluorescent probes, with a focus on their potential for cross-reactivity. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound is designed to enhance its hydrophilicity and reduce non-specific interactions, a common challenge with fluorescent dyes.

Performance Comparison of Fluorescent Probes

The following table summarizes the cross-reactivity and key characteristics of this compound and alternative fluorescent probes based on available data for similar compounds. Direct comparative studies for this compound are limited; therefore, performance is inferred from studies on PEGylated and non-PEGylated cyanine dyes.

FeatureThis compound (Inferred)Standard Cy5 Dyes (e.g., Cy5-NHS ester)Alexa Fluor 647Silicon-Rhodamine (SiR) Dyes
Structure Cyanine dye with a PEG2 linkerCyanine dyeSulfonated cyanine dyeRhodamine-based dye with silicon substitution
Known Cross-Reactivity Reduced non-specific binding expected due to PEGylation.Can exhibit non-specific binding to monocytes and macrophages, potentially via Fc receptors[1].Generally low non-specific binding due to sulfonation which increases hydrophilicity.Can be membrane impermeable and may display non-specific binding to cellular components if not appropriately derivatized.
Primary Mechanism of Non-Specific Binding Hydrophobic interactions, though minimized by PEG.Hydrophobic and electrostatic interactions.Electrostatic interactions.Hydrophobic interactions.
Strategies to Mitigate Cross-Reactivity PEGylation inherently reduces non-specific binding[2][3]. Use of blocking buffers.Use of specialized blocking buffers (e.g., Cyanine TruStain™)[1]. Addition of detergents or excess protein (e.g., BSA) to blocking solutions.Standard blocking procedures are typically effective.Derivatization with specific targeting ligands to enhance specificity.
Suitability for Live-Cell Imaging High, due to expected biocompatibility from PEG.Can be used, but potential for artifacts due to non-specific binding exists.High, widely used for live-cell imaging.Excellent, particularly when designed to be fluorogenic (fluoresces upon binding to the target)[4].
Photostability Similar to standard Cy5.Good.Very high.High.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess and compare the cross-reactivity of fluorescent probes, the following experimental protocols are commonly employed.

In Vitro Protein Binding Assay using SDS-PAGE

This method evaluates the non-specific binding of a fluorescent probe to a complex protein mixture.

Protocol:

  • Prepare a cell lysate from a relevant cell line (e.g., human monocytic cell line like THP-1) to obtain a complex protein mixture.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Incubate a fixed amount of the fluorescently labeled probe (e.g., 1 µM of this compound) with the cell lysate (e.g., 50 µg of total protein) in a suitable buffer (e.g., PBS) for 1 hour at room temperature. Include a control sample with the probe in buffer alone.

  • Separate the protein-probe mixture by SDS-PAGE.

  • Visualize the gel using a fluorescence imager with appropriate excitation and emission filters for the specific dye.

  • Stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

  • Data Analysis: Compare the fluorescent signal in the lanes containing the cell lysate to the control lane. Non-specific binding is indicated by the presence of fluorescent bands corresponding to proteins that are not the intended target. The intensity of these bands relative to the total protein stain provides a semi-quantitative measure of cross-reactivity.

Flow Cytometry Analysis of Non-Specific Cell Staining

This protocol assesses the non-specific binding of a fluorescent probe to different cell populations.

Protocol:

  • Harvest and prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs), which contain various cell types including monocytes.

  • Incubate the cells with the fluorescent probe at a range of concentrations (e.g., 0.1 µM to 5 µM) for 30-60 minutes at 4°C.

  • As a control, pre-incubate a separate aliquot of cells with a blocking buffer, such as a commercially available cyanine dye blocking reagent, before adding the fluorescent probe[1][5].

  • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound probe.

  • Co-stain the cells with antibodies against cell surface markers (e.g., CD14 for monocytes) to identify different cell populations.

  • Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on specific cell populations (e.g., monocytes) and quantify the mean fluorescence intensity (MFI) of the probe in each population. A high MFI in a non-target cell population, which is reduced by the blocking buffer, indicates non-specific binding.

Confocal Microscopy for Subcellular Localization

This method is used to visualize the localization of the fluorescent probe within cells and identify any off-target accumulation.

Protocol:

  • Culture a relevant cell line (e.g., HeLa cells) on glass-bottom dishes.

  • Incubate the live cells with the fluorescent probe at a suitable concentration (e.g., 1 µM) for a defined period (e.g., 1-24 hours).

  • Wash the cells to remove the unbound probe.

  • Co-stain the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to assess co-localization.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters.

  • Data Analysis: Analyze the images for co-localization between the fluorescent probe and the organelle-specific dyes. The Pearson's correlation coefficient can be calculated to quantify the degree of co-localization. A high degree of co-localization with an unintended organelle suggests off-target binding.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating probe specificity and a conceptual signaling pathway that could be studied using these probes.

G cluster_workflow Workflow for Assessing Probe Specificity cluster_analysis Analysis Methods cluster_readout Readout start Start: Select Fluorescent Probes incubation Incubate Probes with Biological Sample (e.g., Cells, Lysate) start->incubation wash Wash to Remove Unbound Probe incubation->wash flow Flow Cytometry wash->flow microscopy Confocal Microscopy wash->microscopy sds_page SDS-PAGE wash->sds_page quantify_mfi Quantify Mean Fluorescence Intensity flow->quantify_mfi colocalization Analyze Subcellular Co-localization microscopy->colocalization band_intensity Measure Fluorescent Band Intensity sds_page->band_intensity end End: Compare Cross-Reactivity quantify_mfi->end colocalization->end band_intensity->end

Caption: Workflow for Assessing Fluorescent Probe Specificity.

G cluster_pathway Conceptual Drug-Target Interaction Pathway drug Fluorescently Labeled Drug (e.g., with this compound) target Target Protein (e.g., Kinase, Receptor) drug->target Specific Binding off_target Off-Target Protein drug->off_target Cross-Reactivity non_specific Non-Specific Binding (e.g., to Albumin, Lipids) drug->non_specific Non-Specific Adsorption downstream Downstream Signaling Cascade target->downstream Signal Transduction artifact Experimental Artifact / Misinterpretation off_target->artifact cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response non_specific->artifact

Caption: Conceptual Drug-Target Interaction and Off-Target Effects.

References

Navigating the Far-Red Spectrum: A Comparative Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based biological research, the selection of an appropriate fluorophore is a critical determinant of experimental success. For applications requiring detection in the far-red spectral region, N-Methyl-N'-(hydroxy-PEG2)-Cy5 has emerged as a valuable tool. This guide provides a comprehensive comparison of this pegylated cyanine (B1664457) dye with its prominent alternatives, focusing on spectral properties, performance in key applications, and the crucial considerations of spectral overlap. This objective analysis, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.

Spectral Properties: A Quantitative Comparison

The foundational characteristics of any fluorophore lie in its spectral properties. Brightness, a key performance indicator, is a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound is designed to enhance its hydrophilicity, which can reduce aggregation and non-specific binding in aqueous environments, a common issue with cyanine dyes.[1]

Here, we present a summary of the key spectral characteristics of this compound and its common spectral alternative, Alexa Fluor 647. It is important to note that direct, side-by-side experimental comparisons of this compound under the exact same conditions as its alternatives are not always readily available in published literature. The data presented is a compilation from various sources and should be considered with an understanding of potential variations in measurement conditions.

Spectroscopic PropertyThis compoundCy5 (Standard)Alexa Fluor 647
Excitation Maximum (λex) 649 nm[2][3][4]~649 - 651 nm[5]~650 nm
Emission Maximum (λem) 667 nm[2][3][4]~666 - 671 nm[5]~665 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[2]~250,000 cm⁻¹M⁻¹[5]~239,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2 (typical for Cy5)[2]0.2[5]~0.33
Key Features Enhanced water solubility due to PEG linker, reducing aggregation.[1]Cost-effective, widely used.High photostability and brightness, less prone to self-quenching.[6][7]

Note: The extinction coefficient for this compound is an approximation based on a structurally similar compound.[2] The quantum yield is a typical value for Cy5 dyes.[2]

Performance in Key Applications: A Comparative Analysis

While spectral properties provide a theoretical framework, the practical performance of a fluorophore in specific applications is the ultimate measure of its utility.

Brightness and Photostability:

Comparative studies have consistently shown that Alexa Fluor 647 is significantly brighter and more photostable than conventional Cy5.[6][8] This is largely attributed to the sulfonation of the Alexa Fluor dye, which reduces the formation of non-fluorescent aggregates, a phenomenon that can quench fluorescence, especially at high labeling densities.[6] While the PEGylation of this compound also aims to mitigate aggregation, direct quantitative comparisons of its brightness and photostability against Alexa Fluor 647 are not extensively documented. However, the enhanced hydrophilicity of the PEGylated Cy5 derivative is expected to offer improved performance over standard Cy5 in aqueous environments by minimizing non-specific binding and aggregation.[1]

Flow Cytometry:

In multicolor flow cytometry, spectral overlap is a major consideration. The emission spectrum of one fluorophore can "bleed" into the detection channel of another, requiring a process called compensation to correct for this artifact.[9] While this compound and Alexa Fluor 647 have very similar spectral profiles, making them largely interchangeable in terms of filter sets, the superior brightness of Alexa Fluor 647 can be advantageous for resolving dimly stained populations.[6]

Fluorescence Microscopy:

For imaging applications, particularly those involving extended exposure times such as confocal microscopy, photostability is paramount. The enhanced photostability of Alexa Fluor 647 over Cy5 means it can withstand longer illumination periods before significant signal loss occurs, enabling the acquisition of higher quality images.[6] The reduced aggregation of both the PEGylated Cy5 and Alexa Fluor 647 is also beneficial in microscopy, leading to a more uniform and reliable staining pattern.

Experimental Protocols

To facilitate a direct comparison of fluorescent dyes in your own laboratory setting, we provide the following generalized protocols.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent dye.

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[2]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the known excitation maximum of the dye.

    • Scan a range of emission wavelengths (e.g., for Cy5, 660 nm to 800 nm).[2]

    • Record the fluorescence intensity at each wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the known emission maximum of the dye.

    • Scan a range of excitation wavelengths (e.g., for Cy5, 550 nm to 660 nm).[2]

    • Record the fluorescence intensity at each wavelength.

  • Data Analysis: Plot fluorescence intensity versus wavelength to determine the excitation and emission maxima.

Protocol 2: Comparative Photostability Assay

This protocol provides a method for comparing the photostability of different fluorophores.

Materials:

  • Fluorophore-conjugated antibodies or proteins

  • Microscope slide and coverslip

  • Fluorescence microscope with a suitable light source and filter set

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or tissues labeled with the fluorophores to be compared. Ensure similar initial fluorescence intensities for a fair comparison.

  • Image Acquisition:

    • Locate a representative field of view for each sample.

    • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image.

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability of the fluorophore.

Visualizing Spectral Overlap and Experimental Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Spectral_Overlap cluster_fluorophores Fluorophore Emission Spectra cluster_detectors Detection Channels FITC FITC (em: ~520 nm) Detector1 FITC Channel (530/30 BP) FITC->Detector1 Primary Signal PE PE (em: ~575 nm) PE->Detector1 Minor Overlap Detector2 PE Channel (585/42 BP) PE->Detector2 Primary Signal Detector3 APC/Cy5 Channel (670/30 BP) PE->Detector3 Significant Overlap Cy5 This compound (em: ~667 nm) Cy5->Detector3 Primary Signal APC APC (em: ~660 nm) APC->Detector2 Moderate Overlap APC->Detector3 Primary Signal

Conceptual diagram of spectral overlap between common fluorophores.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison A Prepare Fluorophore Solutions B Label Protein/Antibody A->B C Purify Conjugate B->C D Measure Absorbance & Emission Spectra C->D E Determine Degree of Labeling C->E F Perform Application-Specific Assay (e.g., Flow Cytometry, Microscopy) C->F G Assess Brightness F->G H Evaluate Photostability F->H I Analyze Signal-to-Noise Ratio F->I

References

Performance of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Different Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) dye, in various buffer systems commonly used in bioconjugation and fluorescence-based assays. We will delve into the dye's spectroscopic properties, the principles of labeling, and provide experimental protocols to help you optimize your research.

This compound vs. Standard Cy5 NHS Ester: The Impact of PEGylation

The primary distinction of this compound is the incorporation of a polyethylene (B3416737) glycol (PEG) linker. This modification significantly enhances the hydrophilicity of the dye, a crucial factor for performance in aqueous biological buffers.[1] While standard Cy5 NHS esters can be prone to aggregation in aqueous solutions, which can lead to fluorescence quenching, the PEG linker on this compound mitigates this issue by improving its water solubility.[1]

However, this modification can also influence the dye's spectroscopic properties. The molar extinction coefficient of the PEGylated Cy5 may be lower than that of the standard Cy5 NHS ester, which could result in a comparatively lower brightness.[1]

Impact of Buffer Composition on Labeling Efficiency and Fluorescence

The selection of an appropriate buffer is critical for successful labeling of biomolecules with this compound, which is typically functionalized with an N-hydroxysuccinimide (NHS) ester group for reaction with primary amines.

Key Considerations for Buffer Selection:

  • Amine-Free Buffers are Mandatory: Buffers containing primary amines, such as Tris-HCl, are incompatible with NHS ester chemistry. The primary amines in the buffer will compete with the target amines on the biomolecule, significantly reducing the labeling efficiency.

  • Optimal pH is Slightly Basic: The reaction between an NHS ester and a primary amine is most efficient at a slightly basic pH, typically between 8.0 and 9.0. At this pH, the primary amino groups on proteins (e.g., the ε-amino group of lysine (B10760008) residues) are deprotonated and thus more nucleophilic and reactive.

  • Hydrolysis of NHS Esters: At higher pH values, the rate of hydrolysis of the NHS ester increases, which can lead to inactivation of the dye before it has a chance to react with the target biomolecule.

Based on these principles, the recommended buffers for labeling with this compound NHS ester are amine-free and maintain a pH in the optimal range. The following table summarizes the performance expectations in commonly used biological buffers.

Quantitative Performance Comparison in Different Buffers

Buffer System Typical pH Range for Labeling Conjugation Efficiency Fluorescence Performance & Stability Key Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4 (can be adjusted to 8.0-8.5)Moderate to GoodGood stability. Fluorescence is generally stable across a wide pH range.While commonly used, the pH of standard PBS is slightly below the optimal range for NHS ester reactions. Adjusting the pH to 8.0-8.5 with a non-amine base is recommended for higher efficiency.
Sodium Bicarbonate Buffer 8.0 - 9.0HighGood stability.An excellent choice for NHS ester conjugations due to its buffering capacity in the optimal pH range.
Borate Buffer 8.0 - 9.0HighGood stability.Another highly recommended buffer for amine-reactive labeling, providing stable pH control in the optimal range.
HEPES Buffer 7.0 - 8.0ModerateGood stability.Can be used if the pH is adjusted to the higher end of its buffering range. Ensure the HEPES solution is free of primary amine contaminants.
Tris Buffer 7.0 - 9.0Very Low to None N/A for conjugationShould be strictly avoided for NHS ester labeling reactions due to the presence of primary amines that will compete with the target molecule.

Experimental Protocols

Protocol 1: Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with an NHS ester derivative of this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen amine-free buffer at a concentration of 2-10 mg/mL.

    • Ensure the pH of the solution is between 8.0 and 8.5.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10:1 to 20:1 (dye:protein) is often used.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired elution buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Protocol 2: Comparative Analysis of Fluorescence in Different Buffers

This protocol outlines a method to compare the fluorescence intensity of the labeled protein in different buffer systems.

Materials:

  • Purified this compound labeled protein

  • A panel of amine-free buffers to be tested (e.g., PBS, Sodium Bicarbonate, Borate Buffer, all at a consistent pH)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the stock solution of the labeled protein in each of the test buffers to a final concentration that results in an absorbance below 0.1 at the excitation maximum (~650 nm) to avoid inner filter effects.

  • Fluorescence Measurement:

    • For each sample, measure the fluorescence emission spectrum by exciting at the maximum excitation wavelength (~649 nm) and scanning the emission from ~660 nm to 800 nm.

    • Record the peak fluorescence intensity for each buffer condition.

  • Data Analysis:

    • Compare the peak fluorescence intensities of the labeled protein in each buffer to determine the optimal buffer system for fluorescence performance.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is often implicated in cancer. Fluorescently labeled antibodies targeting EGFR or its downstream components are commonly used to visualize and study this pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Antibody_Labeling_Workflow start Start: Purified Antibody in Amine-Free Buffer (pH 8.0-9.0) prep_dye Prepare Dye Stock Solution (this compound NHS Ester in DMSO) start->prep_dye labeling Labeling Reaction: Add Dye to Antibody Solution, Incubate 1 hr at RT (dark) start->labeling prep_dye->labeling purification Purification: Size-Exclusion Chromatography labeling->purification collect Collect Labeled Antibody Fractions (Monitor A280 and A650) purification->collect end End: Purified, Labeled Antibody Ready for Downstream Applications collect->end

References

PEGylated Cy5 Dyes vs. Traditional Cyanine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence applications, particularly in biological imaging and diagnostics, the choice of fluorophore is paramount to experimental success. Cyanine (B1664457) dyes, especially Cy5 and its derivatives, have become indispensable tools due to their emission in the far-red spectral region, which minimizes autofluorescence from biological samples. However, traditional cyanine dyes can be plagued by issues of poor water solubility, aggregation, and nonspecific binding. The advent of PEGylated Cy5 dyes offers a promising solution to these challenges. This guide provides an objective comparison of the performance of PEGylated Cy5 dyes against their traditional counterparts, supported by experimental data and detailed methodologies.

Key Performance Advantages of PEGylated Cy5 Dyes

The primary advantage of PEGylated Cy5 dyes lies in the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the cyanine core structure. This modification imparts several beneficial properties:

  • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of PEG chains significantly increases the water solubility of the Cy5 dye. This is a major advantage in biological buffers, preventing the formation of non-fluorescent aggregates that can quench the fluorescence signal.[1]

  • Reduced Nonspecific Binding and Aggregation: PEGylation creates a hydrophilic shield around the dye molecule, which reduces nonspecific interactions with proteins and cell membranes. This leads to a lower background signal and an improved signal-to-noise ratio in imaging applications.

  • Improved Biocompatibility and In Vivo Performance: The enhanced solubility and reduced nonspecific binding of PEGylated Cy5 dyes make them more suitable for in vivo imaging. They exhibit improved circulation times and better tissue penetration. The near-infrared emission of Cy5 and its derivatives is ideal for in vivo applications as it minimizes tissue autofluorescence.

  • Enhanced Photostability: While direct comparative data can be limited, modifications to the cyanine structure, akin to the principles behind PEGylation in improving the dye's microenvironment, have been shown to enhance photostability. For instance, a modified red fluorescent dye, HyPer5, demonstrated a 3-fold improvement in photostability over traditional Cy5.

Quantitative Performance Comparison

The following table summarizes the key spectroscopic properties of a representative PEGylated Cy5 derivative compared to a traditional Cy5 NHS ester. It is important to note that a direct side-by-side experimental comparison of identical PEGylated and non-PEGylated Cy5 dyes under the same conditions is not always readily available in published literature. The data presented here is a compilation from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

Spectroscopic PropertyPEGylated Cy5 Derivative (N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5)Traditional Cy5 (Cy5-NHS Ester)
Excitation Maximum (λex) ~649 - 650 nm~646 - 649 nm
Emission Maximum (λem) ~667 - 691 nm~662 - 671 nm
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[1]~250,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf) ~0.07 (reported for a similar PEGylated Cy5 derivative)[1]~0.2[1]
Photostability Generally enhanced due to reduced aggregation and altered microenvironment.Susceptible to photobleaching and ozone degradation.[2]
Aqueous Solubility HighLimited, often requires organic co-solvents.
Aggregation in Aqueous Media Significantly reducedProne to aggregation, leading to fluorescence quenching.

Note: The Molar Extinction Coefficient for the PEGylated derivative is notably lower, suggesting a reduced efficiency in absorbing light. Similarly, the reported quantum yield for a similar PEGylated Cy5 is lower, indicating that a smaller fraction of absorbed photons are emitted as fluorescence. However, the practical advantages of reduced aggregation and nonspecific binding in aqueous environments often lead to a superior overall performance in biological applications, with a better signal-to-noise ratio.

Visualizing the Difference

Structural Comparison

The fundamental difference between traditional and PEGylated Cy5 dyes lies in the addition of the PEG chain.

Structural Comparison of Cy5 Dyes cluster_0 Traditional Cy5 Dye cluster_1 PEGylated Cy5 Dye Traditional_Cy5 Cyanine Core Reactive_Group Reactive Group (e.g., NHS Ester) Traditional_Cy5->Reactive_Group PEGylated_Cy5 Cyanine Core PEG_Linker PEG Linker PEGylated_Cy5->PEG_Linker Reactive_Group2 Reactive Group (or functional end group) PEG_Linker->Reactive_Group2

Caption: Structural difference between traditional and PEGylated Cy5.

Experimental Workflow: In Vivo Imaging Comparison

A typical workflow for comparing the in vivo performance of PEGylated and traditional Cy5 dyes involves several key steps.

In Vivo Imaging Workflow A Dye Conjugation (e.g., to an antibody) C Intravenous Injection of Dye Conjugates A->C B Animal Model Preparation (e.g., tumor xenograft) B->C D In Vivo Fluorescence Imaging (at various time points) C->D E Ex Vivo Organ Imaging and Biodistribution Analysis D->E F Data Analysis (Signal-to-background ratio, etc.) E->F

Caption: Workflow for in vivo comparison of cyanine dyes.

Detailed Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS) for PEGylated Cy5, DMSO or DMF for traditional Cy5)

  • PEGylated Cy5 dye

  • Traditional Cy5 dye

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the appropriate solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions of known concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the solvent as a blank.

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Calculate ε: The molar extinction coefficient (ε) is the slope of the resulting line, calculated from the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length (1 cm).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is commonly employed.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Standard dye with known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Solvent (same for both sample and standard)

  • PEGylated Cy5 dye

  • Traditional Cy5 dye

Procedure:

  • Prepare solutions: Prepare dilute solutions of the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculate integrated fluorescence intensity: Determine the area under the emission spectra for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Assay (Photobleaching)

This protocol assesses the rate at which a fluorophore's signal diminishes upon continuous exposure to excitation light.

Materials:

  • Fluorescence microscope with a suitable filter set for Cy5

  • High-intensity light source (e.g., mercury arc lamp or laser)

  • Chambered coverslips or microscope slides

  • PEGylated Cy5 and Traditional Cy5 conjugated to a biomolecule (e.g., an antibody)

  • Mounting medium (with and without antifade reagents for comparison)

Procedure:

  • Sample Preparation: Immobilize the dye-conjugated biomolecules on the surface of the coverslip or slide.

  • Image Acquisition:

    • Locate a field of view with multiple fluorescent spots.

    • Acquire an initial image (t=0) with a low excitation intensity to minimize photobleaching during focusing.

    • Continuously illuminate the sample with a high excitation intensity.

    • Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.

  • Data Analysis:

    • Measure the mean fluorescence intensity of several spots at each time point.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Conclusion

PEGylated Cy5 dyes offer significant advantages over their traditional counterparts, particularly for applications in aqueous biological environments and in vivo imaging. The enhanced solubility, reduced aggregation, and lower nonspecific binding contribute to a higher signal-to-noise ratio and more reliable experimental outcomes. While the intrinsic brightness (a product of molar extinction coefficient and quantum yield) of some PEGylated derivatives may be lower, their superior performance in complex biological systems often makes them the preferred choice for researchers seeking robust and reproducible fluorescence data. The selection between a PEGylated and a traditional cyanine dye should be based on the specific requirements of the experiment, with PEGylated dyes being particularly well-suited for demanding applications in cell biology, drug development, and in vivo imaging.

References

A Researcher's Guide to Far-Red Fluorescent Probes: A Quantitative Comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in ensuring the accuracy and sensitivity of fluorescence-based assays. In the far-red spectrum, Cyanine5 (Cy5) and its derivatives have long been the workhorses for applications such as fluorescence microscopy, flow cytometry, and Western blotting. This guide provides a quantitative comparison of N-Methyl-N'-(hydroxy-PEG2)-Cy5 and other common Cy5 alternatives, offering the data and protocols necessary to make an informed decision for your specific research needs.

The ideal fluorescent label should possess a high molar extinction coefficient (ε), indicating a strong ability to absorb light, and a high fluorescence quantum yield (Φ), signifying efficient conversion of absorbed light into emitted fluorescence. Furthermore, high photostability is crucial for imaging applications that require prolonged exposure to excitation light. This guide will delve into these key performance metrics for this compound and its competitors, including the widely used Cy5-NHS ester, Alexa Fluor 647, and DyLight 650.

Quantitative Spectroscopic Data Comparison

The performance of a fluorescent dye is fundamentally defined by its spectroscopic properties. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data for the PEGylated Cy5 derivative is based on a structurally similar compound and typical values for Cy5 dyes, as specific data for this compound is not extensively published.[1][2]

Table 1: Spectroscopic Properties of this compound and Standard Cy5

PropertyThis compoundStandard Cy5
Excitation Maximum (λex)~649-650 nm[1][3]~646-649 nm[2]
Emission Maximum (λem)~667-691 nm[2][3][4]~662-671 nm[2]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ)~0.2[1]~0.2[2][4]

Table 2: Comparison of Cy5 and Common Far-Red Dye Alternatives

PropertyStandard Cy5Alexa Fluor 647DyLight 650
Excitation Maximum (λex)~649 nm~650 nm~652 nm
Emission Maximum (λem)~670 nm~665 nm[5]~672 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹[5]~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.2-0.28[6]~0.33[5][7]Not readily available
PhotostabilityModerateHigh[8]High

The addition of polyethylene (B3416737) glycol (PEG) linkers to the Cy5 core in this compound enhances its hydrophilicity.[1][2] This can be a significant advantage in biological applications by reducing non-specific binding and preventing the formation of dye aggregates, which can quench fluorescence.[1][8] However, this modification may also lead to a slightly lower molar extinction coefficient compared to the standard Cy5 NHS ester.[2]

Alexa Fluor 647 is a popular alternative to Cy5, offering comparable spectral properties but with significantly higher photostability and a higher quantum yield.[5][8] This increased brightness and resistance to photobleaching can be advantageous for demanding imaging applications.[8] DyLight 650 is another spectrally similar alternative that is marketed for its high photostability.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental technique. Below are detailed protocols for the spectroscopic characterization of these dyes and for a common application: protein labeling.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of Cy5 and its derivatives.

Materials:

  • Fluorescent dye of interest (e.g., this compound)

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner-filter effects.[1]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum of the dye (e.g., ~649 nm for Cy5 derivatives).[1]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[1]

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum of the dye (e.g., ~667 nm for Cy5 derivatives).[1]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[1]

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

    • The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[1]

Protocol 2: Protein Labeling with Cy5 NHS Ester

This protocol provides a general workflow for the covalent labeling of proteins with a Cy5 NHS ester derivative. The hydroxyl group on this compound can be functionalized into an N-hydroxysuccinimide (NHS) ester for this purpose.

Materials:

  • Cy5 NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Solution Preparation:

    • Ensure the protein solution is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[9][10] If necessary, perform a buffer exchange into a suitable labeling buffer like 0.1 M sodium bicarbonate (pH 8.5-9.0).[9]

    • For optimal results, use a protein concentration of 5-10 mg/mL.[9][11]

  • Labeling Reaction:

    • Reconstitute one vial of Cy5 NHS ester with 5-10 µL of DMSO or DMF immediately before use.[9][11]

    • Add the reconstituted dye solution to the protein solution.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[9][12]

  • Purification of Labeled Protein:

    • Prepare a spin column by removing the storage buffer and washing the resin with elution buffer (e.g., PBS).[9][10]

    • Load the labeling reaction mixture onto the spin column.

    • Centrifuge to collect the labeled protein. The free dye will remain in the column resin.[10]

    • For higher purity, a second purification step using another spin column can be performed.[9]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.[12]

    • The DOL is the molar ratio of the dye to the protein.

Experimental and Logical Workflows

Visualizing the experimental process and the decision-making logic can aid in experimental design and troubleshooting.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Dye Stock Solution prep_working Prepare Dilute Working Solution (Abs < 0.1) prep_stock->prep_working measure_emission Measure Emission Spectrum prep_working->measure_emission measure_excitation Measure Excitation Spectrum prep_working->measure_excitation plot_spectra Plot Intensity vs. Wavelength measure_emission->plot_spectra measure_excitation->plot_spectra det_max Determine λex and λem plot_spectra->det_max

Workflow for Determining Fluorescence Spectra.

G cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization buffer_exchange Buffer Exchange to Amine-Free Buffer concentrate Adjust Protein Concentration buffer_exchange->concentrate mix_react Mix Protein and Dye concentrate->mix_react reconstitute_dye Reconstitute Cy5 NHS Ester reconstitute_dye->mix_react incubate Incubate for 1 hour mix_react->incubate spin_column Purify via Spin Column incubate->spin_column measure_abs Measure Absorbance (A280 & A650) spin_column->measure_abs calc_dol Calculate Degree of Labeling measure_abs->calc_dol

Workflow for Protein Labeling with Cy5 NHS Ester.

Conclusion

The choice between this compound and its alternatives depends on the specific requirements of the application. For applications where high brightness and photostability are paramount, Alexa Fluor 647 may be the superior choice. However, for biological applications in aqueous environments that are sensitive to non-specific binding and aggregation, the enhanced water solubility of this compound may prove advantageous, potentially outweighing a slightly lower intrinsic brightness. The terminal hydroxyl group also offers versatility for further chemical modifications. It is strongly recommended that researchers perform their own side-by-side spectroscopic characterization of these dyes under their specific experimental conditions to make the most informed decision for their research.[2]

References

A Comparative Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a comprehensive literature review of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a functionalized cyanine (B1664457) dye, and objectively compares its performance with alternative fluorescent labels, supported by available experimental data and protocols.

This compound is a specialized fluorescent probe featuring a Cy5 core, a widely used fluorophore that emits in the far-red region of the electromagnetic spectrum.[1][2] Its defining characteristic is the incorporation of a polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group. This modification enhances the molecule's hydrophilicity and biocompatibility, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.[1][3][4] The primary application of this compound, as identified in the current literature, is as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5][7] The inclusion of a fluorescent tag like Cy5 allows for the tracking and quantification of the PROTAC's interaction with its target.

Spectroscopic Performance: A Comparative Analysis

The performance of a fluorescent probe is dictated by its photophysical properties. Below is a comparison of the key spectroscopic parameters of a PEGylated Cy5 derivative, similar to this compound, and a standard Cy5-NHS ester, a common alternative for labeling primary amines.

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Standard Cy5-NHS Ester
Excitation Maximum (λex) 649 - 650 nm[2][3]~646 - 649 nm[3]
Emission Maximum (λem) 667 - 691 nm[2][3]~662 - 671 nm[3]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 cm⁻¹M⁻¹[1][2]~250,000 cm⁻¹M⁻¹[2][8]
Quantum Yield (Φ) Not explicitly reported; ~0.07 for a similar PEGylated Cy5[3]~0.2[2]
Solubility Enhanced aqueous solubility[2][3]Soluble in organic solvents (DMSO, DMF)[2][8]
Reactivity Terminal hydroxyl group for derivatization[1][4][9]NHS ester reacts with primary amines[8][10]

Note: The extinction coefficient for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is an approximation based on a structurally similar compound.[1] The quantum yield for Cy5 dyes is typically around 0.2.[1]

The data suggests that while the PEGylated version offers superior aqueous solubility, which can be advantageous in preventing aggregation in biological buffers, it may come at the cost of a lower molar extinction coefficient and quantum yield compared to the standard Cy5-NHS ester.[3] For applications where brightness is the primary concern and the use of organic co-solvents is not a limiting factor, the Cy5-NHS ester might be preferable.[3] However, for sensitive biological applications in aqueous media where non-specific binding and aggregation need to be minimized, the enhanced hydrophilicity of this compound presents a significant advantage.[3]

Key Applications and Experimental Workflows

The predominant application of this compound is in the construction of fluorescently labeled PROTACs. The terminal hydroxyl group allows for its incorporation into the PROTAC linker, enabling the final molecule to be visualized and tracked.

Below is a logical workflow for the synthesis and application of a fluorescent PROTAC using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application start Start with Target Ligand, E3 Ligase Ligand, and Linker Components derivatize Derivatize this compound (e.g., to an NHS ester) start->derivatize couple1 Couple Target Ligand to Linker start->couple1 couple2 Couple E3 Ligase Ligand to Linker start->couple2 couple_cy5 Incorporate Derivatized Cy5 into Linker derivatize->couple_cy5 couple1->couple_cy5 couple2->couple_cy5 purify Purify Fluorescent PROTAC couple_cy5->purify treat_cells Treat Cells with Fluorescent PROTAC purify->treat_cells imaging Live-Cell Imaging / Fluorescence Microscopy treat_cells->imaging fret TR-FRET/FP Assays for Ternary Complex Formation treat_cells->fret quantify Quantify Protein Degradation imaging->quantify

Workflow for Fluorescent PROTAC Synthesis and Application.

This workflow illustrates the key steps from the initial components to the final biological assays where the fluorescent tag is crucial for monitoring the PROTAC's activity.

Detailed Experimental Protocols

Reproducible results depend on meticulous experimental techniques. The following are generalized protocols for the characterization and a common application of this compound and its derivatives.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.[1]

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute the stock solution in the final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[1]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (e.g., 649 nm).[1]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[1]

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (e.g., 667 nm).[1]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[1]

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[1]

Protocol 2: Protein Labeling via NHS Ester Chemistry

The hydroxyl group of this compound can be functionalized into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins.[1]

Materials:

  • Cy5-PEG-NHS ester (derivatized from this compound)

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.

  • Prepare the Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the protein solution. A common starting point is a 10-fold molar excess of dye to protein, though the optimal ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column. Elute with an appropriate buffer and collect fractions containing the labeled protein, which can be identified by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

Signaling Pathways and Logical Relationships

While specific signaling pathway diagrams involving this compound are not available in the literature, its primary application in PROTACs places it at the center of the ubiquitin-proteasome pathway.

PROTAC_MoA PROTAC Fluorescent PROTAC (with Cy5) TernaryComplex Ternary Complex (PROTAC-POI-E3) PROTAC->TernaryComplex POI Target Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation

PROTAC Mechanism of Action.

This diagram illustrates how a fluorescent PROTAC, incorporating a dye like this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome. The fluorescence of the Cy5 tag allows for the study of the kinetics and localization of these events.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

The foundational principle for disposing of N-Methyl-N'-(hydroxy-PEG2)-Cy5 is to prevent its release into the environment, especially into waterways.[1] Therefore, this substance should never be discharged into drains or sewers.[1][2][3] All disposal methods must comply with local, state, and federal regulations.[1][4]

Summary of Chemical and Safety Data

The following table summarizes key information for this compound and hazards associated with similar compounds.

PropertyValue/InformationSource
Chemical Name This compoundAlfa Chemistry[5]
CAS Number 2107273-22-1Alfa Chemistry[5]
Molecular Formula C32H41ClN2O3Alfa Chemistry[5]
Molecular Weight 537.10 g/mol Alfa Chemistry[5]
Hazard Statements (from related compounds) Harmful if swallowed. Very toxic to aquatic life with long lasting effects.Benchchem[1]
Precautionary Statements (General) Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.Benchchem[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the methodology for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealed, and chemical-resistant container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, leak-proof hazardous waste container.[1] Do not mix with other incompatible waste streams.[6] The container must be clearly labeled as "Hazardous Waste," indicating the contents and associated hazards.[4][7]

  • Sharps: Any contaminated sharps, such as needles or scalpels, must be placed in a designated, puncture-proof sharps container.[1][8]

2. Decontamination of Reusable Labware:

  • Initial Rinse: Rinse reusable labware (e.g., glassware) with a suitable solvent, such as ethanol (B145695) or isopropanol (B130326) (if compatible), to remove residual fluorescent dye.[1]

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[1][9]

  • Final Wash: After the solvent rinse, wash the labware thoroughly with soap and water.

3. Disposal of Waste Containers:

  • Secure and Label: Once waste containers are full, ensure they are securely sealed.[1][6] Verify that the labels are accurate and complete, including the chemical name and hazard information.[1][4]

  • Institutional Pickup: Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4] Do not dispose of these containers in the regular trash.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Unused Product, Contaminated Disposables waste_type->solid Solid liquid Aqueous/Solvent Solutions waste_type->liquid Liquid sharp Contaminated Needles, Scalpels, etc. waste_type->sharp Sharp labware Contaminated Glassware, Stir Bars, etc. waste_type->labware Reusable Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharp Collect in Designated Sharps Container sharp->collect_sharp decon Decontaminate Labware labware->decon end_process Arrange for Pickup by EHS / Licensed Waste Contractor collect_solid->end_process collect_liquid->end_process collect_sharp->end_process decon_steps 1. Solvent Rinse (Collect as Liquid Waste) 2. Wash with Soap & Water decon->decon_steps decon_steps->collect_liquid Rinsate

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling N-Methyl-N'-(hydroxy-PEG2)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive guidance on personal protective equipment, operational procedures, and disposal for the safe and effective use of N-Methyl-N'-(hydroxy-PEG2)-Cy5 in the laboratory.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a fluorescent dye commonly used in biological research. Adherence to these protocols will minimize risk and ensure the integrity of your experimental outcomes.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive personal protective equipment plan is mandatory. The following table summarizes the minimum required PPE.[1][2] Treat all chemicals as potentially hazardous and wear appropriate protective clothing.[3]

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[1]
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders.[1]
Body Laboratory CoatA buttoned lab coat is the minimum requirement.[1]
Respiratory NIOSH-approved respiratorRecommended when handling the powder form or when there is a risk of aerosolization.
Feet Closed-toe ShoesShoes must be made of a non-porous material.[1]
Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to prevent exposure and contamination. Follow these procedural steps for safe preparation, use, and cleanup.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation.

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Prepare your workspace by covering the surface with absorbent, disposable bench paper.

2. Dissolving the Compound:

  • This compound is soluble in organic solvents such as DMSO, DMF, and DCM, with low solubility in water.[4]

  • When preparing a stock solution, add the solvent to the vial containing the powdered dye to minimize the risk of airborne particles.

  • Cap the vial tightly and vortex until the dye is fully dissolved.

3. Use in Experiments:

  • When transferring solutions, use appropriate pipettes and tips to avoid splashes and aerosols.

  • Protect the compound from light as cyanine (B1664457) dyes are light-sensitive.[3]

4. Spill Cleanup:

  • In case of a spill, immediately alert others in the area.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and health hazards.

1. Waste Segregation:

  • All waste contaminated with this compound, including gloves, bench paper, pipette tips, and containers, should be collected in a designated, labeled hazardous waste container.[6]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

2. Liquid Waste:

  • Aqueous solutions containing the dye should be collected as hazardous chemical waste.[8] Do not dispose of them down the drain.[8]

  • Organic solvent solutions containing the dye must also be collected in a designated hazardous waste container.[7]

3. Solid Waste:

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Contaminated lab supplies (e.g., weigh boats, microfuge tubes) should be placed in the designated solid hazardous waste container.

4. Empty Containers:

  • Empty containers that held this compound must be triple rinsed with a suitable solvent.[9]

  • The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

5. Contacting EHS:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[6][8] They can provide information on proper labeling, storage, and pickup of hazardous waste.

Experimental Workflow & Safety Protocols

To visualize the procedural flow of handling and disposing of this compound safely, the following diagram outlines the key steps and decision points.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace (Fume Hood, Bench Paper) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid dissolve Dissolve in Appropriate Solvent weigh_solid->dissolve experiment Perform Experiment dissolve->experiment spill Spill? experiment->spill segregate_waste Segregate Waste (Solid & Liquid) experiment->segregate_waste cleanup_spill Absorb & Collect Spill Waste spill->cleanup_spill Yes spill->segregate_waste No cleanup_spill->segregate_waste dispose_waste Dispose via EHS segregate_waste->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.